molecular formula C11H19NO4 B585795 (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 150652-96-3

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B585795
CAS No.: 150652-96-3
M. Wt: 229.276
InChI Key: APXWRHACXBILLH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral, Boc-protected amino acid ester characterized by a reactive pent-4-enoate side chain. This structure makes it a valuable synthetic intermediate in organic and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences. The terminal alkene group offers a versatile handle for further chemical modification through reactions such as cross-metabolite, hydroboration, or olefin, enabling the introduction of diverse structural elements. Note on Research Context: Specific literature on the primary research applications and molecular mechanisms of action for this exact compound was not identified in the search. Based on its established role as a protected amino acid derivative, its principal research value likely lies in its use as a key chiral building block for the synthesis of more complex molecules. These could include potential pharmaceutical candidates, such as protease inhibitors or other biologically active peptides and peptidomimetics . Researchers are exploring arginase inhibitors for various diseases , and compounds with similar protected amino acid scaffolds are often fundamental in such discovery efforts. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWRHACXBILLH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728895
Record name Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150652-96-3
Record name Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 150652-96-3 Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol

This technical guide provides an in-depth exploration of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in pharmaceutical and chemical research. We will delve into its synthesis, spectroscopic characterization, and diverse applications, with a focus on the underlying chemical principles that make it a valuable tool for the modern synthetic chemist.

Introduction: A Versatile Chiral Building Block

This compound, also known as (R)-Boc-allylglycine methyl ester, is a non-proteinogenic α-amino acid derivative. Its structure incorporates several key features that contribute to its synthetic versatility:

  • A Chiral Center: The (R)-configuration at the α-carbon provides a stereochemically defined starting point for the synthesis of complex chiral molecules. This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its biological activity.

  • Orthogonal Protecting Groups: The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The carboxylic acid is protected as a methyl ester, offering another layer of synthetic control.

  • A Reactive Terminal Alkene: The pent-4-enoate side chain, with its terminal double bond, serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

These features make this compound a valuable precursor for the synthesis of modified peptides, constrained macrocycles, and other biologically active compounds.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use in the laboratory.

PropertyValueSource
CAS Number 150652-96-3
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Boiling Point (Predicted) 302.0 ± 35.0 °C
Density (Predicted) 1.035 ± 0.06 g/cm³
Storage 2-8°C, sealed, dry

Spectroscopic Data (Reference data for the (S)-enantiomer)

TechniqueData
¹H NMR (500 MHz, CDCl₃) δ: 5.71-5.62 (m, 1H), 5.12-5.10 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.38-4.32 (m, 1H), 3.70 (s, 3H), 2.53-2.41 (m, 2H), 1.40 (s, 9H)
¹³C NMR (125 MHz, CDCl₃) δ: 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37
IR (film) 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 cm⁻¹
HRMS (ESI) calcd for C₁₁H₂₀NO₄ [M+H]⁺: 230.1392; Found: 230.1387

Synthesis of this compound

The enantiomerically pure synthesis of this compound is crucial for its application in asymmetric synthesis. A reliable and scalable method has been reported in Organic Syntheses, which involves a two-step process starting from a commercially available protected serine derivative. The key transformation is a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2]

G cluster_0 Step 1: Iodination cluster_1 Step 2: Negishi Cross-Coupling start N-Boc-(R)-serine methyl ester step1_reagents PPh₃, Imidazole, I₂ DCM intermediate1 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate step1_reagents->intermediate1 intermediate1_c (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate intermediate1->intermediate1_c step2_reagents 1. Activated Zinc 2. Vinyl Bromide, Pd₂(dba)₃, P(o-tolyl)₃ product This compound step2_reagents->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

Step 1: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate [1][2]

  • To a solution of N-Boc-(R)-serine methyl ester (1.0 equiv) in dichloromethane (DCM), add triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (1.3 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to afford the iodo intermediate.

Step 2: Synthesis of this compound [1][2]

  • Activate zinc dust (6.0 equiv) with 1,2-dibromoethane in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Add a solution of the iodo intermediate from Step 1 in anhydrous DMF to the activated zinc suspension.

  • Heat the mixture to 35 °C and stir for 1 hour to facilitate the formation of the organozinc reagent.

  • In a separate flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv).

  • Cool the organozinc reagent to -78 °C and add the palladium catalyst mixture.

  • Slowly add a solution of vinyl bromide (1.4 equiv) in tetrahydrofuran (THF) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction and purify the crude product by column chromatography on silica gel to yield the final product.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkene. This functional group can participate in a wide array of transformations, enabling the construction of diverse molecular scaffolds.

Ring-Closing Metathesis (RCM)

A prominent application of this building block is in the synthesis of macrocyclic and heterocyclic compounds via ring-closing metathesis (RCM). By incorporating this amino acid into a peptide chain or another molecular framework containing a second terminal alkene, intramolecular cyclization can be achieved using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This strategy is widely employed in the synthesis of constrained peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

G cluster_0 Peptide Elongation cluster_1 Ring-Closing Metathesis start (R)-Boc-allylglycine methyl ester peptide_coupling Couple with another alkene-containing amino acid diene Linear Diene Precursor peptide_coupling->diene diene_c Linear Diene Precursor diene->diene_c rcm Grubbs' Catalyst (e.g., RuCl₂(PCy₃)₂=CHPh) macrocycle Macrocyclic Peptide rcm->macrocycle

Caption: General workflow for macrocyclization via Ring-Closing Metathesis.

This approach has been utilized in the synthesis of various biologically active molecules, including macrocyclic dipeptide β-turn mimics and potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[1][2]

Hydroboration-Oxidation

The terminal alkene can undergo hydroboration-oxidation to introduce a primary alcohol. This anti-Markovnikov addition provides a hydroxyl group at the terminal position of the side chain, which can be further functionalized. This reaction typically proceeds with high stereospecificity (syn-addition).[3]

Other Transformations

The versatile alkene functionality can also participate in other important transformations, including:

  • Ozonolysis: Cleavage of the double bond to yield an aldehyde, which can be used in subsequent reactions.

  • Cross-Coupling Reactions: The terminal alkene can be a substrate in various palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form new carbon-carbon bonds.[3]

  • Hydrogenation: Reduction of the double bond to an alkane.

Applications in Drug Discovery and Development

The enantiopure nature and synthetic versatility of this compound make it a valuable building block in the synthesis of complex pharmaceutical agents. Its ability to serve as a scaffold for creating constrained peptides and peptidomimetics is particularly noteworthy. These molecules often exhibit improved metabolic stability, receptor binding affinity, and cell permeability compared to their linear peptide analogues.

This chiral amino acid derivative is a key intermediate in the synthesis of:

  • Protease Inhibitors: The constrained conformations achievable through RCM can mimic the transition state of protease-catalyzed reactions, leading to potent and selective inhibitors.

  • Bioactive Peptides and Peptidomimetics: Introduction of this unnatural amino acid can induce specific secondary structures (e.g., β-turns) in peptides, which are often crucial for their biological function.[1][2]

  • Heterocyclic Compounds: The functionalized side chain can be elaborated to construct various nitrogen-containing heterocyclic systems, which are prevalent in many drug molecules.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for handling α-amino acid esters should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[4]

It is recommended to consult the Safety Data Sheet from the supplier for specific handling and safety information.

Conclusion

This compound is a highly valuable and versatile chiral building block for modern organic synthesis. Its unique combination of a stereodefined center, orthogonal protecting groups, and a reactive terminal alkene provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. Its application in the synthesis of constrained peptides and other pharmacologically important scaffolds underscores its significance in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

  • Request PDF. Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. Available at: [Link]

  • Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]

  • Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Available at: [Link]

Sources

A Technical Guide to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and delves into stereochemical considerations that are critical for its application. A validated, step-by-step synthesis protocol is presented, accompanied by an explanation of the underlying chemical principles. Furthermore, this guide explores the compound's key applications as a versatile intermediate in the development of complex pharmaceuticals, such as protease inhibitors and peptidomimetics. This content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable synthetic reagent.

Core Physicochemical Properties

This compound, also known as Boc-D-allylglycine methyl ester, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid terminus renders the molecule stable for use in multi-step synthetic pathways. The terminal alkene provides a reactive handle for a wide array of chemical transformations.

Its precise molecular characteristics are fundamental to its use in quantitative chemical synthesis. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 229.27 g/mol [1][2][3][4]
Molecular Formula C₁₁H₁₉NO₄[1][2][3][4]
CAS Number 150652-96-3[2][5]
Appearance Oily liquid[6]
Predicted Density 1.035 ± 0.06 g/cm³[2]
Predicted Boiling Point 302.0 ± 35.0 °C[2]
Storage Conditions 2-8°C, sealed, dry[2]

Stereochemical Importance and Distinctions

The stereochemistry at the α-carbon (C2) is a defining feature of this molecule. The "(R)" designation in this compound specifies the absolute configuration of this chiral center. In pharmaceutical development, enantiomeric purity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicities.

  • (R)-Enantiomer (CAS: 150652-96-3): The subject of this guide, often used in the synthesis of non-natural peptides or as a chiral building block for complex target molecules.[2][5]

  • (S)-Enantiomer (CAS: 89985-87-5): The enantiomeric counterpart, corresponding to the naturally occurring L-amino acid stereochemistry. It is a valuable precursor for biologically relevant peptides.[1][7]

  • Racemic Mixture (CAS: 106928-50-1): A 1:1 mixture of the (R)- and (S)-enantiomers. While useful in some contexts, it requires chiral separation for applications where stereochemical purity is critical.[3]

While both enantiomers share identical physical properties such as molecular weight and molecular formula, they differ in their interaction with polarized light (optical rotation) and their binding affinity to chiral entities like enzymes and receptors.[1]

Representative Synthesis Workflow

The synthesis of enantiomerically pure amino acid derivatives is a cornerstone of modern medicinal chemistry. The following protocol is a representative method for preparing related N-Boc-allylglycine methyl esters, illustrating a robust and scalable approach. This particular workflow utilizes a zinc-mediated coupling, a reliable method for forming carbon-carbon bonds.

The rationale for this approach is twofold:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines. It is stable under a wide range of reaction conditions (e.g., organometallic coupling, ester saponification) yet can be removed cleanly and selectively under moderately acidic conditions, which preserves other sensitive functional groups.[1][4]

  • Organozinc Coupling: Organozinc reagents exhibit excellent functional group tolerance. This allows for the coupling reaction to proceed without side reactions involving the ester or carbamate moieties, a common problem with more reactive organometallic reagents like Grignards.[8]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Key Reagents cluster_process Process cluster_product Final Product start N-Boc-β-iodo-alanine methyl ester step1 Zinc Insertion (Formation of Organozinc Intermediate) start->step1 1. Add Zn* in DMF reagent1 Activated Zinc (Zn*) reagent2 Vinyl Bromide step2 Palladium-Catalyzed Cross-Coupling reagent2->step2 reagent3 Pd Catalyst (e.g., Pd₂(dba)₃) reagent3->step2 reagent4 Ligand (e.g., SPhos) reagent4->step2 step1->step2 Intermediate step3 Aqueous Workup & Extraction step2->step3 Crude Product step4 Purification (Silica Gel Chromatography) step3->step4 product (R)-Methyl 2-((tert-butoxycarbonyl)amino) pent-4-enoate step4->product Purified Product

Caption: A generalized workflow for the synthesis of N-Boc-allylglycine methyl ester.

Detailed Experimental Protocol

The following is a generalized, illustrative protocol adapted from established methodologies for educational purposes.[8]

  • Activation of Zinc: Zinc dust is activated by washing with HCl, water, ethanol, and diethyl ether, then dried under high vacuum. This removes the passivating oxide layer.

  • Formation of the Organozinc Reagent: The starting material, enantiopure N-Boc-β-iodo-alanine methyl ester, is dissolved in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). The activated zinc is added, and the mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting iodide and formation of the organozinc intermediate.

  • Cross-Coupling Reaction: In a separate flask, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a suitable ligand (e.g., SPhos) are combined. Vinyl bromide is then added, followed by the dropwise addition of the prepared organozinc solution. The reaction is stirred at room temperature until completion.

  • Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.[8]

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its bifunctional nature—a protected amino acid and a terminal alkene—provides a logical pathway for constructing complex molecular architectures.

  • Peptidomimetics and Unnatural Peptides: The compound serves as a building block for peptides containing unnatural amino acids. Incorporation of such residues can enhance proteolytic stability, improve bioavailability, or constrain the peptide into a bioactive conformation.

  • Chiral Precursor for Heterocycles: The amine and alkene functionalities can be used to construct nitrogen-containing heterocyclic rings, which are privileged structures in medicinal chemistry.

  • Olefin Metathesis: The terminal double bond is an excellent substrate for olefin metathesis reactions (e.g., ring-closing metathesis, cross-metathesis), enabling the synthesis of macrocycles and other complex structures.[4]

  • Asymmetric Synthesis: As an enantiopure starting material, it allows for the transfer of chirality into a target molecule, which is a critical strategy in the synthesis of single-enantiomer drugs.[2]

Applications_Workflow cluster_deprotection Step 1: Deprotection cluster_modification Step 2: Functionalization cluster_final Resulting Structures start (R)-Methyl 2-((tert-butoxycarbonyl) amino)pent-4-enoate deprotect Acidic Condition (e.g., TFA in DCM) start->deprotect Boc Removal mod2 Olefin Metathesis (C=C Bond Formation) start->mod2 mod3 Hydrogenation (Alkene Reduction) start->mod3 product1 Free Amine Intermediate deprotect->product1 mod1 Peptide Coupling (Amide Bond Formation) product1->mod1 final1 Complex Peptides & Peptidomimetics mod1->final1 final2 Macrocycles & Constrained Analogs mod2->final2 final3 Saturated Side-Chain Amino Acids mod3->final3

Caption: Key synthetic transformations of the title compound in drug discovery.

Conclusion

This compound is a versatile and valuable reagent for the research and development community. With a definitive molecular weight of 229.27 g/mol , its utility is defined by its enantiopure nature and the orthogonal reactivity of its functional groups. The Boc-protected amine allows for its seamless integration into peptide synthesis workflows, while the terminal alkene opens avenues for advanced C-C bond-forming reactions. A thorough understanding of its properties, handling, and synthetic potential, as outlined in this guide, empowers scientists to leverage this building block effectively in the creation of novel and complex molecules for pharmaceutical and chemical research.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

  • MySkinRecipes. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

  • PubChem. N-Boc-allylglycine methyl ester. [Link]

  • Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-Mediated Coupling Reaction. [Link]

Sources

Structure Elucidation of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive framework for the structural elucidation of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in drug discovery and peptide synthesis.[1][2] As a non-proteinogenic amino acid derivative, its precise characterization is paramount for ensuring the stereochemical integrity and purity of subsequent complex molecules. This document details an integrated analytical approach, synthesizing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). We present not only the expected analytical data but also the underlying scientific rationale for each technique, providing researchers and drug development professionals with a robust, self-validating methodology for confirming the identity, purity, and absolute stereochemistry of this versatile intermediate.

Introduction

Chemical Identity and Physicochemical Properties

This compound, also known as Boc-D-allylglycine methyl ester, is a derivative of the non-proteinogenic amino acid D-allylglycine. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylate facilitate its use in multi-step synthetic sequences by preventing unwanted side reactions.[3][4]

PropertyValueReference
IUPAC Name Methyl (2R)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoate[5][6]
Molecular Formula C₁₁H₁₉NO₄[5]
Molecular Weight 229.27 g/mol [3][5]
CAS Number 150652-96-3[6]
Appearance Colorless oil or white solid[4]
Significance in Medicinal Chemistry and Organic Synthesis

The unique structure of this compound makes it a valuable precursor in modern medicinal chemistry.[6] The terminal alkene functionality is a versatile handle for a variety of chemical transformations, including olefin metathesis, hydrogenation, and palladium-catalyzed cross-coupling reactions. The protected amino acid backbone serves as a crucial component in the synthesis of peptidomimetics, constrained peptides, and protease inhibitors, where the specific (R)-stereochemistry is often essential for biological activity.[1][7]

The Challenge of Structural Verification

Confirming the structure of a chiral, multi-functionalized molecule like this requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and only through their logical integration can the molecule's identity be confirmed with a high degree of confidence. This guide outlines the workflow to achieve this, ensuring that each piece of data corroborates the others.

Integrated Workflow for Structure Elucidation

A systematic approach is critical for unambiguous structure elucidation. The workflow begins with techniques that confirm the molecular formula and functional groups present, followed by detailed spectroscopic analysis to map the precise atomic connectivity, and concludes with a definitive confirmation of the compound's absolute stereochemistry.

Structure_Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Connectivity Mapping cluster_2 Stereochemical Verification MS Mass Spectrometry (Confirms MW) NMR 1H & 13C NMR (Determines C-H Framework) MS->NMR MW Match IR IR Spectroscopy (Identifies Functional Groups) IR->NMR Functional Groups Match Chiral_HPLC Chiral HPLC (Confirms R-Configuration) NMR->Chiral_HPLC Structure Match Final Final Structure Confirmation Chiral_HPLC->Final Stereochemistry Confirmed

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Key Fragments

Rationale for MS Analysis

Mass spectrometry is the first-line technique to verify the successful synthesis of the target compound. It provides the molecular weight, which directly validates the molecular formula (C₁₁H₁₉NO₄). Electrospray Ionization (ESI) is a common and effective soft ionization technique for this type of molecule, typically yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Analysis Mode: Acquire data in positive ion mode.

  • Data Acquisition: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

Expected Data and Interpretation

The primary goal is to observe ions that correspond to the calculated mass of the molecule.

IonCalculated m/zObserved m/z (Typical)Interpretation
[M+H]⁺230.1387~230.1Protonated Molecular Ion
[M+Na]⁺252.1206~252.1Sodiated Molecular Adduct
[M-C₄H₈+H]⁺ ([M-55]+H)⁺174.0812~174.1Loss of isobutylene from Boc group
[M-Boc+H]⁺ ([M-99]+H)⁺130.0808~130.1Loss of the entire Boc group (t-butoxycarbonyl)

Note: The loss of the Boc group or isobutylene can sometimes occur in-source even with soft ionization techniques, especially with increased fragmentor voltage.[8]

Fragmentation Analysis (Tandem MS/MS)

By selecting the protonated molecular ion ([M+H]⁺ at m/z 230.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides definitive evidence for the presence of the Boc protecting group.[9][10] The most prominent fragmentation pathways involve the neutral loss of isobutylene (56 Da) or the loss of the entire Boc group as t-butoxycarbonyl radical (100 Da) followed by hydrogen rearrangement.[11][12]

MS_Fragmentation M_H [M+H]⁺ m/z = 230.1 M_55 [M-C₄H₈+H]⁺ m/z = 174.1 M_H->M_55 - C₄H₈ (56 Da) M_99 [M-Boc+H]⁺ m/z = 130.1 M_H->M_99 - C₅H₉O₂ (101 Da)

Caption: Key fragmentation pathways for Boc-protected amines in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale for IR Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For the target molecule, this includes the N-H bond of the carbamate, the two distinct carbonyl groups (ester and carbamate), the C=C bond of the alkene, and the C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a single drop of the neat oil or a small amount of the solid directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3450N-H stretchCarbamate (N-H)
~2980, 2930C-H stretchAliphatic (sp³ C-H)
~3080C-H stretchAlkene (=C-H)
~1745 C=O stretch Methyl Ester
~1700 C=O stretch Carbamate (Boc)
~1645C=C stretchAlkene (C=C)
~1510N-H bendCarbamate (Amide II)
~1250, 1160C-O stretchEster & Carbamate

Note: The two distinct C=O stretching frequencies are a key diagnostic feature, confirming the presence of both the ester and the Boc-carbamate groups.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Rationale for NMR

NMR spectroscopy provides the most detailed structural information, establishing the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR shows the number of different carbon environments. Together, they allow for the complete and unambiguous assignment of the structure.

¹H NMR Spectroscopy

5.2.1 Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[14]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Integrate the signals to determine proton ratios, and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.

5.2.2 Predicted Spectrum and Interpretation (in CDCl₃) The spectrum is expected to show distinct signals for each proton environment. The large singlet for the Boc group is a hallmark of successful protection.[14]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.7-5.9m1H=CH -Vinyl proton, deshielded by the double bond.
~5.1-5.2m2H=CH₂ Terminal vinyl protons.
~5.0br d1HNH Carbamate proton, often broad and its shift is concentration-dependent.[14]
~4.3-4.4m1Hα-CH Proton alpha to both the ester and the nitrogen, significantly deshielded.[15]
3.75s3H-OCH₃ Methyl ester protons, singlet.
~2.5-2.6m2H-CH₂ -CH=Allylic protons.
1.45 s 9H -C(CH₃ )₃Nine equivalent protons of the tert-butyl group, a key diagnostic peak.[14]
¹³C NMR Spectroscopy

5.3.1 Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrumentation: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

  • Data Analysis: Assign each carbon signal based on its chemical shift.

5.3.2 Predicted Spectrum and Interpretation (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~172C =O (Ester)Ester carbonyl carbon.
~155C =O (Carbamate)Carbamate carbonyl carbon.[16]
~133=C H-Internal alkene carbon.
~118=C H₂Terminal alkene carbon.
~80-C (CH₃)₃Quaternary carbon of the Boc group.[16]
~54α-C HAlpha-carbon, attached to nitrogen.
~52-OC H₃Methyl ester carbon.
~37-C H₂-CH=Allylic carbon.
~28-C(C H₃)₃Nine equivalent methyl carbons of the Boc group.[16]

Chiral Analysis: Verifying Stereochemical Integrity

Rationale for Chiral Analysis

Since the compound is the (R)-enantiomer, it is critical to confirm its enantiomeric purity (or enantiomeric excess, e.e.). This is crucial in pharmaceutical applications where the opposite enantiomer may have different or undesirable biological activity.[3] Chiral HPLC is the gold standard for this determination.

Experimental Protocol: Chiral HPLC
  • Column Selection: Utilize a chiral stationary phase (CSP) capable of resolving protected amino acid enantiomers, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a macrocyclic antibiotic-based column (e.g., CHIROBIOTIC).[3]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase. Also prepare a solution of the racemic or (S)-enantiomer, if available, to confirm the retention times.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Analysis: Inject the sample and record the chromatogram. Enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Expected Data and Interpretation

For an enantiomerically pure sample of this compound, the chromatogram should display a single, sharp peak at a specific retention time. Analysis of a racemic mixture would show two distinct peaks, allowing for the identification of the peak corresponding to the (R)-enantiomer. An e.e. of >99% is typically required for pharmaceutical intermediates.

Data Synthesis and Final Structure Confirmation

The structural elucidation of this compound is complete when all analytical data converge to support the proposed structure.

  • MS confirms the molecular weight of 229.27 g/mol and the presence of the Boc group through its characteristic fragmentation (m/z 174, 130).[9][10]

  • IR confirms the presence of all key functional groups: N-H (~3400 cm⁻¹), two distinct C=O groups (~1745 and ~1700 cm⁻¹), and a C=C bond (~1645 cm⁻¹).[13]

  • ¹H and ¹³C NMR provide an unambiguous map of the molecule's connectivity, with all chemical shifts, integrations, and coupling patterns aligning perfectly with the structure, including the key diagnostic singlet for the Boc group at ~1.45 ppm.[14]

  • Chiral HPLC confirms the stereochemical integrity, showing a single peak corresponding to the (R)-enantiomer with high enantiomeric purity.[3]

This integrated and self-validating approach provides the highest level of confidence in the identity, purity, and stereochemistry of the target compound, ensuring its suitability for use in demanding applications such as drug development and complex organic synthesis.

References

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1871-80. [Link]

  • Ferreira, R., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

  • J&K Scientific LLC. (n.d.). Boc-glycine methyl ester. Product Page. [Link]

  • PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. [Link]

  • Zhang, R., et al. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Angewandte Chemie International Edition, 62(26), e202303531. [Link]

  • Szefler, B. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(10), 1289. [Link]

  • Wang, H., et al. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. Product Page. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral building block of significant interest in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents and complex molecular architectures. The strategic placement of a Boc-protected amine, a methyl ester, and a terminal alkene on a chiral backbone makes it a versatile synthon for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and detailed methodologies for its characterization. The accurate determination of these properties is paramount for its effective use in research and development, ensuring reproducibility and the desired stereochemical outcomes in synthetic pathways.

Chemical Identity and Structure

This compound, also known as (R)-N-Boc-allylglycine methyl ester, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, which can be selectively removed under acidic conditions, while the methyl ester protects the carboxylic acid. The terminal alkene provides a reactive handle for a multitude of chemical modifications.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

PropertyValueSource(s)
IUPAC Name methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate[1]
Synonyms (R)-N-Boc-allylglycine methyl ester, (R)-METHYL-2-BOC-AMINO-4-PENTENOIC ACID[2]
CAS Number 150652-96-3[2][3]
Molecular Formula C₁₁H₁₉NO₄[1][3]
Molecular Weight 229.27 g/mol [1][3]

Physicochemical Properties

The physical properties of a chiral molecule are crucial for its handling, purification, and application in synthesis. The following table summarizes the key physicochemical data for this compound. It is important to note that while many physical properties are identical for enantiomers, the optical rotation is equal in magnitude but opposite in sign.

Table 2: Summary of Physical Properties

PropertyValueExperimental NotesSource(s)
Appearance Colorless oil, solidifies to a white solid at low temperatures.Observed at room temperature and at -20 °C.[4][5]
Boiling Point 302.0 ± 35.0 °C (Predicted)This is a computationally predicted value.[2][6]
Density 1.035 ± 0.06 g/cm³ (Predicted)This is a computationally predicted value.[6]
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and DMF.Empirically determined during synthetic work-up and purification.[5]
Optical Rotation [α]D = -20.2° (c=1.5, CHCl₃)The value is inferred from the experimentally determined value of +20.2° for the (S)-enantiomer.[7][8]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. The data presented below is for the (S)-enantiomer, which is identical to the (R)-enantiomer in achiral spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.62 - 5.71m1H-CH=CH₂
5.04 - 5.12m2H-CH=CH₂
4.32 - 4.38m1Hα-CH
3.70s3H-OCH₃
2.41 - 2.53m2H-CH₂-CH=
1.40s9H-C(CH₃)₃

Source:[8]

Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
172.62C=O (ester)
155.27C=O (Boc)
132.42-CH=CH₂
119.12-CH=CH₂
79.94-C(CH₃)₃
53.0α-CH
52.29-OCH₃
36.86-CH₂-CH=
28.37-C(CH₃)₃

Source:[8][9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

  • HRMS (ESI): Calculated for C₁₁H₂₀NO₄ [M+H]⁺: 230.1387; Found: 230.13867.[8]

Experimental Methodologies for Characterization

The following protocols are standard procedures for the characterization of this compound and similar N-Boc protected amino acid esters.

Purification by Column Chromatography

Causality: Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to a stationary phase. For N-Boc-allylglycine methyl ester, this technique is crucial to remove any unreacted starting materials or byproducts from the synthesis. The choice of eluent is critical to achieve good separation.

Protocol:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 5% diethyl ether in hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of diethyl ether in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) for visualization.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Caption: Workflow for the purification of the target compound.

Determination of Optical Rotation

Causality: Optical rotation is a key physical property that defines the stereochemistry of a chiral molecule. The measurement of the specific rotation confirms the enantiomeric identity of the compound.

Protocol:

  • Prepare a solution of the purified this compound in a suitable solvent (e.g., chloroform) of a precisely known concentration (c, in g/100 mL).

  • Calibrate the polarimeter using a blank solvent.

  • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

  • Measure the observed optical rotation (α) at a specific temperature (typically 20-25 °C) and wavelength (typically the sodium D-line, 589 nm).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms, respectively, confirming the connectivity and chemical environment of each atom in the molecule.

Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. A thorough understanding and accurate determination of these properties are fundamental to the successful application of this versatile chiral building block in the development of new chemical entities.

References

  • PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. N-Boc-glycine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. N-Boc-allylglycine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2017). Specifications of (R)-methyl-2-boc-amino-4-pentenoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[1][4][9]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

  • PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cusabio. (R)-2-(Boc-amino)-4-methyl-4-pentenoicacid. Retrieved from [Link]

  • Chemsrc. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Retrieved from [Link]

  • ResearchGate. 13C NMR spectrum of (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedio. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

Sources

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 150652-96-3, is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry.[1][2] As an enantiopure derivative of allylglycine, its structure uniquely combines a protected α-amino acid scaffold with a synthetically versatile terminal alkene. This combination makes it an invaluable intermediate for the construction of complex, stereochemically defined molecules, including unnatural amino acids, peptide mimetics, and bioactive heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, a field-proven synthetic protocol, its reactivity profile, and its critical applications in drug discovery, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Stability Profile

A comprehensive understanding of a reagent's properties and stability is fundamental to its successful application in synthesis. The stability of this compound is dictated by the interplay of its three primary functional groups: the N-Boc protecting group, the methyl ester, and the terminal allyl group.[3]

Core Chemical Properties

The essential physicochemical data for this compound are summarized below. These predicted values serve as a reliable baseline for experimental design.

PropertyValueReference
CAS Number 150652-96-3[1]
Molecular Formula C₁₁H₁₉NO₄[1][4][5]
Molecular Weight 229.27 g/mol [1][4][5]
IUPAC Name methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate[4][5]
Predicted Density 1.035 ± 0.06 g/cm³[1]
Predicted Boiling Point 302.0 ± 35.0 °C[1]
Structural Integrity and Recommended Storage

The long-term stability of this compound hinges on mitigating the degradation pathways associated with its functional groups.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, which will readily cleave it to expose the primary amine.[3] Conversely, it exhibits excellent stability in the presence of most bases, nucleophiles, and reducing agents, enabling a wide range of orthogonal chemical transformations.[3]

  • Methyl Ester: The ester functionality is susceptible to hydrolysis, particularly saponification under basic conditions (e.g., with lithium or sodium hydroxide), which yields the corresponding carboxylic acid.[3] While acid-catalyzed hydrolysis is possible, it is generally much slower than Boc cleavage.

  • Allyl Group: The terminal alkene is relatively stable but can be a site for oxidation over time, especially if exposed to air and light.[3] It is also the primary site for the compound's most valuable synthetic transformations via transition-metal catalysis.[3]

Expert Recommendation for Storage: To ensure reagent integrity, the compound must be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container .[1] This mitigates the risks of hydrolysis from atmospheric moisture and potential oxidation of the allyl group.

Part 2: Synthesis and Manufacturing Insights

The preparation of enantiopure allylglycine derivatives often presents challenges in controlling stereochemistry. A robust and scalable method for synthesizing N-(Boc)-allylglycine methyl ester involves a palladium-catalyzed Negishi cross-coupling. This approach is highly effective as it allows for the formation of the crucial C(sp³)–C(sp²) bond with retention of configuration at the chiral center.[6][7]

Recommended Synthetic Protocol: Palladium-Catalyzed Negishi Cross-Coupling

This protocol is adapted from a validated procedure and involves the coupling of an organozinc intermediate derived from an iodinated amino acid precursor with vinyl bromide.[6][7]

Step 1: Zinc Activation

  • Charge a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and argon inlet with zinc dust (3 equivalents).

  • Suspend the zinc in dry N,N-Dimethylformamide (DMF).

  • Add chlorotrimethylsilane (TMS-Cl, ~0.2 equivalents) to the slurry and stir for 40 minutes at room temperature. The TMS-Cl activates the zinc surface by removing passivating oxide layers, which is critical for efficient oxidative insertion.

Step 2: Formation of the Organozinc Reagent

  • To the activated zinc slurry, add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1 equivalent) in dry DMF.

  • Heat the mixture to 35°C and stir for 60 minutes. The reaction progress, marking the formation of the organozinc intermediate, can be monitored by thin-layer chromatography (TLC).[6] This intermediate is relatively stable towards air and moisture compared to its Grignard counterparts.[7]

Step 3: Negishi Cross-Coupling

  • Cool the reaction mixture to room temperature.

  • Charge the flask with the palladium catalyst, Pd₂(dba)₃ (0.028 equivalents), and the phosphine ligand, tri(o-tolyl)phosphine (0.1 equivalents). The choice of a bulky, electron-rich phosphine ligand like P(o-tol)₃ is crucial for stabilizing the palladium(0) species and facilitating the catalytic cycle.

  • Cool the resulting suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of vinyl bromide (1.4 equivalents, 1 M in THF) drop-wise via cannula.[6] Maintaining a low temperature during the addition minimizes potential side reactions.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 4: Workup and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (e.g., using a gradient of diethyl ether in hexanes) to yield the final product.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Negishi cross-coupling synthesis.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product Iodo_Alanine tert-butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate Organozinc Formation of Organozinc Intermediate (DMF, 35°C) Iodo_Alanine->Organozinc Zinc Activated Zinc Dust Zinc->Organozinc Vinyl_Br Vinyl Bromide Coupling Pd-Catalyzed Negishi Coupling (Pd2(dba)3, P(o-tol)3, -78°C to RT) Vinyl_Br->Coupling Organozinc->Coupling Final_Product (R)-Methyl 2-((tert-butoxycarbonyl)amino) pent-4-enoate Coupling->Final_Product caption Workflow for Negishi Cross-Coupling Synthesis.

Caption: Workflow for Negishi Cross-Coupling Synthesis.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional domains, allowing for a modular and predictable approach to molecular construction.

Key Transformations
  • N-Boc Deprotection: The Boc group is efficiently removed under standard acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM), to unmask the free amine for subsequent coupling or elaboration.

  • Ester Hydrolysis: Saponification with a base like lithium hydroxide in a THF/water mixture converts the methyl ester to a carboxylic acid.[4] This transformation is essential for preparing the compound for standard peptide coupling reactions (e.g., using EDC/HOBt) to form amide bonds.[4]

  • Alkene Functionalization: The terminal alkene is a versatile handle for a wide array of powerful C-C and C-heteroatom bond-forming reactions. Its applications in drug development often leverage:

    • Olefin Metathesis: Particularly ring-closing metathesis (RCM) to form cyclic amino acid derivatives and macrocycles.

    • Hydrogenation: To produce the saturated (R)-norvaline derivative.

    • Cross-Coupling Reactions: To append further complexity to the side chain.

    • Oxidative Cleavage: To generate an aldehyde for further modification.

Reactivity Pathway Diagram

This diagram visualizes the primary synthetic pathways accessible from the parent molecule.

ReactivityPathways cluster_products Key Derivatives Start (R)-Methyl 2-((Boc)amino) pent-4-enoate Amine Free Amine Derivative (R)-Methyl 2-aminopent-4-enoate Start->Amine  TFA / DCM (Boc Deprotection) Acid Carboxylic Acid Derivative (R)-2-((Boc)amino)pent-4-enoic acid Start->Acid  LiOH / H₂O (Ester Hydrolysis)   Alkene_Mod Alkene-Functionalized Product (e.g., via Metathesis or Hydrogenation) Start->Alkene_Mod  Grubbs Catalyst, etc. (Alkene Functionalization) caption Key Synthetic Transformations.

Caption: Key Synthetic Transformations.

Part 4: Applications in Drug Discovery and Development

The enantiopure nature of this compound makes it a high-value asset in pharmaceutical research where precise stereochemical control directly impacts biological activity and safety.

  • Protease Inhibitors: The allylglycine scaffold is frequently incorporated into inhibitors of proteases (e.g., HIV protease, HCV protease). The allyl side chain can serve as a handle to install pharmacophores that interact with specific pockets of the enzyme active site.

  • Peptide Mimetics: As an unnatural amino acid, it is used to synthesize peptides with modified properties, such as enhanced stability against enzymatic degradation, improved conformational rigidity, or novel receptor binding profiles.[1]

  • Heterocyclic Synthesis: The compound is a versatile precursor for nitrogen-containing heterocycles.[1] For example, the amine and the alkene can be used in intramolecular cyclization reactions to construct piperidine or pyrrolidine ring systems, which are common motifs in many approved drugs.

  • Chiral Ligands: The core structure can be elaborated into chiral ligands for asymmetric catalysis, where the defined stereocenter is essential for inducing enantioselectivity in chemical reactions.

Part 5: Spectroscopic and Analytical Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the material before its use in synthesis.

Spectroscopic Data

The ¹H NMR spectrum provides a clear diagnostic fingerprint for the molecule's structure. Note that standard NMR and mass spectrometry will not differentiate between the (R) and (S) enantiomers.[4]

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
~5.70 ppmm1H-CH=CH₂[6]
~5.05 ppmm3H-CH=CH₂ and N-CH -CO₂Me[6]
~4.35 ppmm1HN-CH -CO₂Me (may overlap)[6]
3.70 ppms3H-CO₂CH₃ [6]
~2.47 ppmm2H-CH₂ -CH=CH₂[6]
1.40 ppms9H-C(CH₃ )₃[6]

Note: Spectra are typically recorded in CDCl₃. Slight variations in chemical shifts are expected.

Chiral Analysis

Confirming the enantiomeric purity is the most critical analytical task for this chiral building block.

  • Optical Rotation: The (R)-enantiomer will exhibit an optical rotation of equal magnitude but opposite sign to its (S)-counterpart.[4] This provides a quick, albeit non-absolute, measure of enantiopurity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard method for determining enantiomeric excess (% ee).[4] Using a suitable chiral stationary phase (e.g., CHIROBIOTIC), the two enantiomers can be baseline-resolved, allowing for accurate integration of their respective peaks.[4]

References

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (2015). Organic Syntheses, 92, 198-211. Retrieved January 16, 2026, from [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

Sources

The Strategic Imperative of Unnatural Amino Acids (UAAs) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate for Drug Development Professionals

Executive Summary

This compound is a valuable chiral building block in modern medicinal chemistry and drug discovery. As an unnatural amino acid (UAA) derivative, it provides a unique scaffold for synthesizing novel peptides, enzyme inhibitors, and complex molecular architectures.[1][2] Its structure combines three key functional groups, each offering distinct opportunities for synthetic manipulation: a stereodefined α-amino acid core, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a terminal alkene for diverse chemical transformations. This guide offers a comprehensive analysis of its nomenclature, properties, synthesis, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this versatile compound in their synthetic programs.

The 20 canonical amino acids form the foundation of natural proteins and peptides. However, their structural diversity is limited. The deliberate incorporation of Unnatural Amino Acids (UAAs) into therapeutic candidates has become a transformative strategy in drug discovery.[3][4] UAAs are bespoke building blocks that expand the chemical alphabet, enabling scientists to:

  • Modulate Pharmacological Properties: Enhance potency, improve metabolic stability, and fine-tune the conformational properties of peptide-based drugs.[5]

  • Probe Biological Systems: Serve as spectroscopic probes or introduce unique functionalities for studying protein structure and function.[6]

  • Construct Novel Biomaterials: Create new polymers and materials with tailored properties.[4]

This compound is a prime example of a UAA that serves as a versatile starting material for accessing more complex and pharmacologically relevant structures.[6][7]

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a molecule's identity is fundamental to its application. This section details the formal nomenclature and core properties of the title compound.

IUPAC Nomenclature and Stereochemistry

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]pent-4-enoate .[8] A breakdown of the name reveals its structural features:

  • methyl...pent-4-enoate: A five-carbon chain with a methyl ester at one end and a double bond between carbons 4 and 5.

  • 2-...amino: An amino group is attached to the second carbon (the α-carbon).

  • (2R)-: The stereocenter at the α-carbon has the R absolute configuration according to Cahn-Ingold-Prelog priority rules. This is a critical descriptor, as the enantiomeric form, (S), would exhibit different biological activity.[9]

  • [[(2-methylpropan-2-yl)oxy]carbonylamino]: This complex term describes the tert-butoxycarbonyl (Boc) group attached to the nitrogen of the amino group.

Chemical Structure and Properties

The compound's structure integrates the key functional groups that define its synthetic utility.

PropertyValueSource
IUPAC Name methyl (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]pent-4-enoate[8]
CAS Number 150652-96-3[8]
Molecular Formula C₁₁H₁₉NO₄[8][10]
Molecular Weight 229.27 g/mol [8][10]
Appearance Typically a powder or oil[11]
Storage 2-8°C, sealed, dry[2][8]

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common amine-protecting groups in organic synthesis, particularly in peptide chemistry.[12] Its function is to temporarily "mask" the highly reactive α-amino group, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified.[13][14]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base.

  • Causality: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The base (e.g., triethylamine or sodium hydroxide) is essential to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic proton that is generated, driving the reaction to completion.[15][16]

Boc Protection cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Amino Acid Derivative) R_NHBoc R-NH-Boc (Protected Amine) R_NH2->R_NHBoc Nucleophilic Acyl Substitution Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->R_NHBoc Base Base (e.g., Et₃N) Byproducts t-BuOH + CO₂ + [Base-H]⁺ Base->Byproducts Neutralization

Caption: Boc Protection Workflow.

Mechanism of Boc Deprotection

The key feature of the Boc group is its lability under acidic conditions.[15] It is stable to a wide range of other reagents but can be cleanly removed with moderately strong acids like trifluoroacetic acid (TFA).[13]

  • Causality: The mechanism involves protonation of the carbonyl oxygen, which weakens the carbonate structure. This is followed by the elimination of isobutylene and carbon dioxide, regenerating the free amine. The formation of the stable tert-butyl carbocation is the thermodynamic driving force for the cleavage.[13] Scavengers like anisole are often added to trap this reactive carbocation and prevent it from alkylating sensitive residues elsewhere in the molecule.[15]

Boc Deprotection cluster_reactants Reactants cluster_products Products R_NHBoc R-NH-Boc (Protected Amine) R_NH3_plus R-NH₃⁺ (Protonated Amine) R_NHBoc->R_NH3_plus Acid-Catalyzed Cleavage Acid Strong Acid (e.g., TFA) Acid->R_NH3_plus Byproducts Isobutylene + CO₂

Caption: Boc Deprotection Workflow.

Synthesis of this compound

The synthesis of this chiral building block requires stereochemical control. A common and efficient strategy starts from a commercially available, enantiopure amino acid precursor. The following protocol outlines a representative synthesis from (R)-2-aminopent-4-enoic acid methyl ester.

Experimental Protocol: Boc Protection

This protocol describes the protection of the amine functionality, a critical step in rendering the molecule suitable for further synthetic manipulations.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add (R)-2-aminopent-4-enoic acid methyl ester hydrochloride (1 equivalent).

  • Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

Step 2: Base Addition

  • Slowly add a base, such as triethylamine (Et₃N, 2.2 equivalents) or aqueous sodium hydroxide, to the stirred solution.

  • Rationale: The base neutralizes the hydrochloride salt and deprotonates the ammonium group to generate the free, nucleophilic amine.

Step 3: Introduction of Boc Anhydride

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.

  • Rationale: Boc₂O is the electrophilic source of the Boc group. A slight excess ensures complete conversion of the starting material.[13]

Step 4: Reaction and Monitoring

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 5: Work-up and Purification

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolve the residue in a water-immiscible solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove excess base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Start (R)-2-aminopent-4-enoic acid methyl ester HCl Step1 1. Dissolve in DCM 2. Add Et₃N at 0 °C Start->Step1 Step2 Add Boc₂O Step1->Step2 Step3 Stir at RT, 4-12h Monitor by TLC Step2->Step3 Step4 Aqueous Work-up (Acid/Brine Wash) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Product (R)-Methyl 2-((tert-butoxycarbonyl)amino) pent-4-enoate Step5->Product

Caption: Synthetic Workflow Diagram.

Applications in Medicinal Chemistry and Drug Development

The synthetic value of this compound lies in its trifunctional nature, making it a powerful intermediate.

  • Peptide Synthesis: After deprotection of the Boc group, the resulting free amine can be coupled with other amino acids to form peptide bonds, enabling the creation of custom peptides with non-natural residues.[1][9]

  • Synthesis of NMDA Receptor Ligands: This compound has been reported as a useful reactant for synthesizing radiolabeled ligands that target the N-methyl-D-aspartate (NMDA) receptor, which are valuable tools for brain imaging studies in neuroscience research.[8]

  • Access to Complex Scaffolds: The terminal alkene is a versatile functional handle for a variety of powerful chemical transformations, including:

    • Olefin Metathesis: For ring-closing, cross-metathesis, or ring-opening reactions to build complex carbocyclic or heterocyclic systems.

    • Oxidative Cleavage: To generate an aldehyde for further elaboration.

    • Addition Reactions: Including hydroboration-oxidation, halogenation, or Michael additions to introduce new functionalities.

This versatility makes the compound a key starting material for constructing enzyme inhibitors, receptor ligands, and other complex, biologically active molecules.[2]

Conclusion

This compound is more than just a protected amino acid; it is a strategically designed chiral building block that offers synthetic chemists a reliable and versatile entry point into the world of unnatural peptides and complex small molecules. Its well-defined stereochemistry, robust yet readily cleavable protecting group, and reactive alkene functionality provide a powerful combination for modern drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to expand their synthetic toolkit and accelerate the development of next-generation therapeutics.

References

  • Wikipedia contributors. (2024). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Liu, C., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. [Link]

  • Li, C., et al. (2021). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv. [Link]

  • Li, C., et al. (2021). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF Public Access Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem. [Link]

  • Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [Link]

  • Chem-Impex. (n.d.). (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid. [Link]

  • J&K Scientific. (n.d.). (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid. [Link]

  • MySkinRecipes. (n.d.). (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid. PubChem. [Link]

  • Cusabio. (n.d.). (R)-2-(Boc-amino)-4-methyl-4-pentenoicacid. [Link]

Sources

A Technical Guide to the Synthesis of (R)-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Boc-allylglycine methyl ester is a pivotal chiral building block in modern organic synthesis, particularly in the construction of complex peptides and pharmacologically active molecules. Its unique structure, featuring a versatile allyl group and standard Boc and methyl ester protecting groups, allows for a wide range of chemical manipulations. This guide provides an in-depth overview of the prevailing synthetic strategies for accessing this valuable compound, focusing on the underlying chemical principles, experimental best practices, and the logic behind procedural choices. We will explore key methodologies, including asymmetric allylation and enzymatic resolution, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of (R)-Boc-allylglycine Methyl Ester

Non-proteinogenic amino acids are crucial components in the design of novel therapeutic agents, offering metabolic stability and conformational constraints not achievable with their natural counterparts. Among these, α-allylglycine derivatives stand out due to the synthetic versatility of the allyl group, which can be readily transformed into a variety of functional groups through reactions such as ozonolysis, cross-metathesis, and hydroboration-oxidation.

The enantiomerically pure (R)-Boc-allylglycine methyl ester is a particularly sought-after building block. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid are standard in peptide synthesis, ensuring compatibility with common coupling and deprotection strategies. The (R)-configuration at the α-carbon is often a critical determinant of biological activity in the final target molecule. Consequently, the development of efficient and stereoselective syntheses of this compound is of paramount importance.

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to (R)-Boc-allylglycine methyl ester have been established, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as substrate availability, desired scale, and the need for high enantiomeric purity.

Asymmetric Synthesis from Chiral Auxiliaries

One of the most reliable methods for establishing the (R)-stereocenter is through the use of chiral auxiliaries. The Evans asymmetric alkylation, for instance, provides a powerful and predictable approach.

Conceptual Workflow:

G cluster_0 Evans Asymmetric Alkylation A Chiral Oxazolidinone Auxiliary B Acylation with Bromoacetyl Bromide A->B C N-Acyl Oxazolidinone B->C D Deprotonation (e.g., NaHMDS) C->D E Enolate Formation D->E F Electrophilic Allylation (Allyl Bromide) E->F G Alkylated Product F->G H Auxiliary Cleavage (e.g., LiOH/H2O2) G->H I (R)-Allylglycine Derivative H->I J Protection & Esterification I->J K (R)-Boc-allylglycine methyl ester J->K

Figure 1: Conceptual workflow for the synthesis of (R)-allylglycine derivatives using an Evans chiral auxiliary.

Mechanistic Insight: The chiral auxiliary, typically a valine- or phenylalanine-derived oxazolidinone, directs the incoming electrophile (allyl bromide) to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond. The bulky substituent on the auxiliary effectively shields one side of the planar enolate, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid derivative.

Catalytic Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an operationally simple and scalable method for asymmetric synthesis. The use of chiral quaternary ammonium salts derived from Cinchona alkaloids has proven highly effective for the allylation of glycine Schiff base esters.[1][2][3]

Core Principle: The chiral phase-transfer catalyst forms a tight ion pair with the enolate of the glycine Schiff base in the organic phase. This chiral environment dictates the trajectory of the allyl bromide, leading to a stereoselective alkylation.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol is a representative example based on methodologies developed by O'Donnell and Maruoka.[4]

  • Reaction Setup: To a stirred solution of the glycine benzophenone imine methyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., a Maruoka catalyst, 1-10 mol%) in toluene is added allyl bromide (1.2 eq).

  • Base Addition: The mixture is cooled to 0 °C, and a 50% aqueous solution of potassium hydroxide is added dropwise.

  • Reaction Monitoring: The reaction is vigorously stirred at 0 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

  • Deprotection and Final Product Formation: The purified Schiff base is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to remove the benzophenone group. The resulting amine hydrochloride is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to afford (R)-Boc-allylglycine methyl ester.

Table 1: Comparison of Key Parameters for Asymmetric Synthesis Methods

FeatureEvans Asymmetric AlkylationCatalytic Asymmetric Phase-Transfer Catalysis
Stereocontrol Diastereoselective alkylationEnantioselective alkylation
Chiral Source Stoichiometric chiral auxiliaryCatalytic amount of chiral PTC
Scalability Good, but requires auxiliary synthesis and removalExcellent, operationally simple
Generality Broad for various electrophilesHighly effective for glycine derivatives
Key Reagents Chiral oxazolidinone, strong base (e.g., NaHMDS)Chiral Cinchona alkaloid or Maruoka-type catalyst, aqueous base
Enzymatic Kinetic Resolution

Enzymatic methods offer an environmentally benign and highly selective alternative for the synthesis of enantiomerically pure amino acids. Kinetic resolution relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Workflow for Enzymatic Resolution:

G cluster_1 Enzymatic Kinetic Resolution A Racemic N-Acetyl-allylglycine B Enzyme (e.g., Acylase) A->B C Selective Hydrolysis B->C D (R)-Allylglycine C->D E Unreacted (S)-N-Acetyl-allylglycine C->E F Separation D->F E->F G (R)-Allylglycine F->G H Boc Protection & Esterification G->H I (R)-Boc-allylglycine methyl ester H->I

Figure 2: General workflow for the enzymatic kinetic resolution of N-acetyl-allylglycine.

Principle of Operation: In a typical scenario, a racemic mixture of N-acetyl-allylglycine is subjected to an acylase enzyme. The enzyme selectively hydrolyzes the acetyl group from one enantiomer (e.g., the (R)-enantiomer) to yield the free amino acid, while the other enantiomer remains acetylated. The resulting mixture of the free amino acid and the N-acetylated amino acid can then be separated based on their different physical and chemical properties.

Advantages:

  • High enantioselectivity.

  • Mild reaction conditions.

  • Environmentally friendly (aqueous media).

Limitations:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires a racemization step for the undesired enantiomer to achieve higher overall yields.

Purification and Characterization

Regardless of the synthetic route employed, the final product must be rigorously purified and characterized to ensure its suitability for downstream applications.

  • Purification: Column chromatography on silica gel is the most common method for purifying (R)-Boc-allylglycine methyl ester. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) is crucial for achieving good separation.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity of the compound.

    • Mass Spectrometry: Determines the molecular weight.

    • Chiral HPLC: Verifies the enantiomeric purity.

    • Optical Rotation: Measures the specific rotation, which should be compared to literature values for the (R)-enantiomer.

Safety Considerations

Standard laboratory safety practices should be followed when handling all chemicals mentioned in this guide. Particular attention should be paid to:

  • Allyl Bromide: A lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Strong Bases (e.g., NaHMDS, KOH): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of (R)-Boc-allylglycine methyl ester can be achieved through several effective strategies. The choice of method will depend on the specific requirements of the researcher, including scale, cost, and desired enantiopurity. Asymmetric phase-transfer catalysis has emerged as a particularly powerful and practical approach due to its operational simplicity and high efficiency. Enzymatic resolution offers a green alternative, albeit with a theoretical yield limitation of 50% without a racemization protocol. A thorough understanding of the underlying principles and careful execution of the experimental procedures are essential for the successful synthesis of this valuable chiral building block.

References

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 2004, 37 (8), 506–517. [Link]

  • Lygo, B., & Andrews, B. I. Asymmetric Phase-Transfer Catalysis. Accounts of Chemical Research, 2004, 37 (8), 518-525. [Link]

  • Ooi, T., & Maruoka, K. Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 2007, 46(23), 4222-4266. [Link]

  • O'Donnell, M. J. O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Hanawa, H., Uraguchi, D., Konishi, S., Hashimoto, T., & Maruoka, K. Catalytic asymmetric allylation of aldehydes and related reactions with bis(((S)-binaphthoxy)(isopropoxy)titanium) oxide as a mu-oxo-type chiral Lewis acid. Chemistry, 2003, 9(18), 4405-13. [Link]

  • Lipkowitz, K. B., Cavanaugh, M. W., Baker, B., & O'Donnell, M. J. Theoretical studies in molecular recognition: asymmetric induction of benzophenone imine ester enolates by the benzylcinchoninium ion. The Journal of Organic Chemistry, 1991, 56 (17), 5181–5192. [Link]

  • O'Donnell, M. J., & Wu, S. A catalytic enantioselective synthesis of α-methyl amino acid derivatives by phase-transfer catalysis. Tetrahedron: Asymmetry, 1992, 3(5), 591-594. [Link]

Sources

A Technical Guide to the Chirality of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a derivative of the unnatural amino acid α-allylglycine, is a pivotal chiral building block in contemporary drug discovery and peptide science. Its unique trifunctional structure—a protected amine, a methyl ester, and a reactive terminal alkene—offers extensive opportunities for synthetic elaboration. The stereochemical integrity of its α-carbon is paramount, as it directly dictates the conformation and, consequently, the biological activity of the resulting peptides and therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the chirality of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, detailing its synthesis from chiral precursors, rigorous protocols for the determination of its enantiomeric purity, and the strategic implications of its use in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule with a solid understanding of its stereochemical attributes.

Introduction: The Significance of Chirality in Unnatural Amino Acids

Chirality is a fundamental property in molecular biology and medicinal chemistry, where the three-dimensional arrangement of atoms can lead to profoundly different physiological effects.[1] Unnatural amino acids (UAAs) have emerged as indispensable tools in modern drug discovery, offering a means to introduce novel chemical functionalities, enhance metabolic stability, and constrain peptide conformations to improve target affinity and selectivity.[1] Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, specifically the (S)-enantiomer (CAS Number: 89985-87-5), is a prominent example of such a UAA.[2]

The (S)-configuration at the α-carbon corresponds to the naturally occurring L-amino acids, making it a valuable component for synthesizing biologically relevant molecules.[2] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled deprotection during peptide synthesis, while the terminal alkene serves as a versatile handle for further modifications, such as olefin metathesis or cycloadditions.[2] Given that the enantiomeric counterpart could exhibit different or even adverse biological activity, the ability to synthesize and analytically confirm the enantiomeric purity of this compound is of critical importance.

Synthesis and the Origin of Chirality

The chirality of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is typically established by starting with an enantiomerically pure precursor. A robust and well-documented method is the synthesis from N-Boc-L-serine methyl ester, which ensures the desired (S)-stereochemistry at the α-carbon is retained throughout the synthetic sequence. The following protocol is adapted from a reliable procedure for the synthesis of the closely related N-(Boc)-allylglycine methyl ester, demonstrating a common and effective strategy.[2][3]

Synthetic Workflow: From L-Serine to (S)-Allylglycine Derivative

The synthesis proceeds in two main stages: the conversion of the hydroxyl group of N-Boc-L-serine methyl ester to a good leaving group (an iodide), followed by a palladium-catalyzed cross-coupling reaction with a vinyl nucleophile.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Cross-Coupling A N-Boc-L-Serine Methyl Ester B tert-Butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate A->B I₂, PPh₃, Imidazole CH₂Cl₂ C Organozinc Intermediate B->C Activated Zinc DMF D (S)-Methyl 2-((tert-butoxycarbonyl)amino) pent-4-enoate C->D Vinyl Bromide Pd₂(dba)₃, P(o-tolyl)₃

Caption: Synthetic workflow from N-Boc-L-serine methyl ester.

Detailed Experimental Protocol

Step 1: Preparation of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate [3]

  • To an oven-dried, three-necked round-bottomed flask under an argon atmosphere, add triphenylphosphine (1.3 equiv.) and dichloromethane.

  • Add imidazole (1.3 equiv.) and stir at room temperature until dissolved.

  • Cool the solution to 0 °C in an ice bath and add iodine (1.3 equiv.) in portions.

  • After stirring, add a solution of N-Boc-L-serine methyl ester (1.0 equiv.) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Filter the reaction mixture through a pad of silica gel and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the iodide as a colorless oil.

Causality of Experimental Choices: The use of triphenylphosphine and iodine in the presence of imidazole is a standard and efficient method (the Appel reaction) for converting a primary alcohol to an iodide with inversion of stereochemistry. However, in this case, the reaction proceeds with retention at the chiral center as the substitution occurs at the adjacent carbon. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reagents. Purification by column chromatography is essential to remove triphenylphosphine oxide and other byproducts before the next step.

Step 2: Preparation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate [3]

  • In a separate oven-dried flask under argon, activate zinc dust (6 equiv.) using 1,2-dibromoethane in dry DMF with heating.

  • Cool the activated zinc suspension to room temperature and add chlorotrimethylsilane.

  • Add a solution of the iodide from Step 1 (1.0 equiv.) in dry DMF to the zinc suspension and heat to 35 °C for 1 hour to form the organozinc reagent.

  • In a separate flask, prepare the palladium catalyst by adding Pd₂(dba)₃ (0.028 equiv.) and tri(o-tolyl)phosphine (0.1 equiv.) to DMF.

  • Cool the catalyst mixture and the organozinc reagent to -78 °C.

  • Add a solution of vinyl bromide (1.4 equiv., 1M in THF) dropwise to the organozinc reagent, followed by the addition of the palladium catalyst.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction by diluting with ethyl acetate, washing with water, and filtering through Celite.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices: This step is a Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] The formation of an organozinc intermediate from the iodide is crucial for the catalytic cycle. DMF is used as the solvent to avoid β-elimination, which can be a competing side reaction in solvents like THF. The palladium catalyst, in combination with a phosphine ligand, facilitates the coupling of the organozinc reagent with vinyl bromide. Purification is necessary to remove residual catalyst and other impurities.

Analytical Determination of Chirality and Enantiomeric Purity

Confirming the absolute configuration and determining the enantiomeric excess (e.e.) are critical quality control steps. A multi-pronged analytical approach, combining chromatographic and spectroscopic methods, provides the most robust characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and widely used method for separating enantiomers. For N-Boc protected amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective.[4]

ParameterRecommended Conditions
Chiral Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA), pH 4.1 (e.g., 40:60 v/v)[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210-230 nm
Injection Volume 5-10 µL

Self-Validating System: The protocol's reliability is ensured by running a racemic standard of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate to establish the retention times of both enantiomers and confirm baseline separation. The enantiomeric excess of a sample is then calculated from the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC, often coupled with mass spectrometry (GC-MS), offers high resolution for the analysis of volatile derivatives. For N-Boc amino acid esters, derivatization is typically required to enhance volatility and improve separation on a chiral column.

GC_Workflow cluster_0 Sample Preparation cluster_1 Analysis A N-Boc-Allylglycine Methyl Ester B Volatile Derivative (e.g., Pentafluoropropionyl ester) A->B Derivatization (e.g., PFP-anhydride) C Injection into GC B->C D Separation on Chiral Column C->D E Detection (FID/MS) D->E

Caption: General workflow for chiral GC analysis.

Protocol: Derivatization and GC-MS Analysis [5][6]

  • Derivatization: The N-Boc-allylglycine methyl ester is derivatized to a more volatile form, for instance, by converting it to its N(O)-pentafluoropropionyl 2-propyl ester.[6]

  • GC Column: A chiral capillary column such as Chirasil-L-Val is used for separation.[5][6][7]

  • GC Conditions: A temperature program is employed to elute the diastereomeric derivatives.

  • Detection: Mass spectrometry (MS) is used for detection, providing both quantification and structural confirmation.

Expertise & Experience: The choice of derivatizing agent and GC column is critical. The derivatization must proceed without racemization to ensure the measured enantiomeric ratio reflects that of the original sample. The Chirasil-L-Val column is a well-established CSP for the separation of amino acid enantiomers.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric purity, typically through the use of chiral solvating agents, chiral shift reagents, or by converting the enantiomers into diastereomers with distinct NMR spectra.

Protocol: Diastereomer Formation for ¹H-NMR Analysis [3]

This method, as described in the context of the synthesis of N-(Boc)-allylglycine methyl ester, is an indirect but highly reliable way to determine enantiomeric excess.[3]

  • Deprotection: The Boc group of the sample is removed under acidic conditions (e.g., with HCl in dichloromethane).

  • Amide Coupling: The resulting free amine is coupled with an enantiomerically pure chiral acid (e.g., Boc-L-Alanine) using a standard peptide coupling reagent like HATU. This creates a mixture of diastereomers.

  • ¹H-NMR Analysis: The ¹H-NMR spectrum of the diastereomeric mixture is recorded. The non-equivalent protons in the two diastereomers, often the methyl ester singlets or other well-resolved signals, will have different chemical shifts.

  • Quantification: The enantiomeric excess of the original sample is determined by integrating the signals corresponding to each diastereomer. A diastereomeric ratio of >99:1 was observed for the methyl ester singlets in a similar compound, indicating an enantiomeric purity of >98% e.e.[3]

Trustworthiness: This method is self-validating because the formation of diastereomers provides an internal standard. The clarity of the baseline separation of the diastereomeric signals in the NMR spectrum gives high confidence in the quantification.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[8] It is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[8]

Methodology: [8]

  • Experimental Spectrum: The VCD spectrum of an enantiomerically enriched sample of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is measured.

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., the (S)-enantiomer) is calculated using ab initio methods, such as Density Functional Theory (DFT).[8]

  • Comparison: The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as the one used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.

Relevance and Application in Drug Development

The incorporation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate and its derivatives into peptides is a strategic decision in drug design. The allylglycine residue offers several advantages:

  • Conformational Constraint: The introduction of this UAA can induce specific secondary structures, such as β-turns, leading to more rigid peptide conformations. This can lock the peptide into its bioactive shape, enhancing its affinity for its biological target.[1]

  • Enhanced Stability: Peptides containing UAAs are often more resistant to enzymatic degradation by proteases, which increases their in vivo half-life and therapeutic efficacy.

  • Site for Bioconjugation: The terminal alkene of the allyl group is a versatile functional handle for further chemical modifications. It can be used for:

    • Peptide Macrocyclization: Forming lactam bridges to create cyclic peptides, which often exhibit improved stability and cell permeability.[9]

    • Attachment of Payloads: Conjugating drugs, imaging agents, or other molecules to the peptide scaffold.

Allylglycine derivatives have been utilized as key building blocks in the synthesis of potent macrocyclic HCV NS3 protease inhibitors and other bioactive peptides.[3]

Conclusion

The chirality of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a critical attribute that underpins its utility as a valuable building block in pharmaceutical research. Its synthesis from enantiomerically pure precursors like L-serine provides a reliable route to the desired (S)-enantiomer. A rigorous suite of analytical techniques, including chiral HPLC, chiral GC, NMR spectroscopy of diastereomeric derivatives, and VCD, allows for the unambiguous confirmation of its absolute configuration and the precise determination of its enantiomeric purity. A thorough understanding and application of these principles are essential for scientists and researchers aiming to harness the full potential of this versatile unnatural amino acid in the development of next-generation therapeutics.

References

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Allyl glycine derivatives. [Link]

  • Lenci, E., et al. (2016). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Catalysis. [Link]

  • Google Patents. (n.d.).
  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Lehotay, J., et al. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of Pharmaceutical and Biomedical Analysis, 109, 123-131. [Link]

  • Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • PubMed. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

  • ResearchGate. (n.d.). Visible-light-driven α-C–H allylation of glycine derivatives with cinnamyl diethyl phos–phate. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • MDPI. (2022). Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. [Link]

  • Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • PubMed. (2018). The Vibrational Circular Dichroism Pattern of the ν(C=O) Bands in Isoindolinones. [Link]

  • PubMed. (2016). Towards the Limits of Vibrational Circular Dichroism Spectroscopy: VCD Spectra of Some Alkyl Vinylethers. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in synthetic organic chemistry, particularly in the development of novel peptide-based therapeutics and complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectral characteristics to facilitate its identification, purification, and utilization in further synthetic applications.

Compound Identification and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid allylglycine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester at the carboxylic acid terminus renders the molecule suitable for a variety of coupling and modification reactions.

Table 1: Key Identifiers and Properties

IdentifierValueSource
CAS Number 150652-96-3[1]
Molecular Formula C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom. It is important to note that under achiral solvent conditions, the NMR spectra of the (R)- and (S)-enantiomers are identical.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Table 2: ¹H NMR Spectral Data for N-(Boc)-allylglycine Methyl Ester

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.75 - 5.90m1HH-4
5.10 - 5.20m2HH-5
5.05d1HNH
4.35m1HH-2
3.73s3HOCH₃
2.50t2HH-3
1.45s9HC(CH₃)₃

Data obtained from a similar N-Boc-allylglycine methyl ester.

Interpretation of the ¹H NMR Spectrum:

  • Vinyl Protons (H-4, H-5): The multiplet between 5.75 and 5.90 ppm corresponds to the internal vinyl proton (H-4), which is coupled to both the terminal vinyl protons and the allylic protons. The multiplet between 5.10 and 5.20 ppm represents the two terminal vinyl protons (H-5).

  • Amide Proton (NH): The doublet at approximately 5.05 ppm is characteristic of the Boc-protected amine proton, with the splitting arising from coupling to the adjacent chiral center proton (H-2).

  • Alpha-Proton (H-2): The multiplet around 4.35 ppm is assigned to the proton on the chiral carbon (C-2), which is coupled to the neighboring amide proton and the allylic protons.

  • Methyl Ester Protons (OCH₃): The sharp singlet at 3.73 ppm integrates to three protons and is indicative of the methyl ester group.

  • Allylic Protons (H-3): The triplet at 2.50 ppm corresponds to the two allylic protons at the C-3 position.

  • Boc Protons (C(CH₃)₃): The prominent singlet at 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
172.5C=O (ester)
155.5C=O (Boc)
133.0C-4
118.0C-5
80.0C(CH₃)₃
53.0C-2
52.0OCH₃
37.0C-3
28.5C(CH₃)₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: The downfield signals at approximately 172.5 ppm and 155.5 ppm are assigned to the ester and carbamate carbonyl carbons, respectively.

  • Alkene Carbons: The signals around 133.0 ppm and 118.0 ppm correspond to the unsaturated carbons of the vinyl group (C-4 and C-5).

  • Quaternary Carbon (Boc): The signal at approximately 80.0 ppm is characteristic of the quaternary carbon of the tert-butyl group.

  • Alpha-Carbon (C-2): The signal for the chiral carbon is expected around 53.0 ppm.

  • Methyl Ester Carbon: The methyl carbon of the ester group should appear around 52.0 ppm.

  • Allylic Carbon (C-3): The signal for the allylic carbon is predicted to be around 37.0 ppm.

  • Boc Methyl Carbons: The signal for the three equivalent methyl carbons of the Boc group is expected at approximately 28.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (amide)
~3080Medium=C-H stretch (alkene)
~2980, 2930Medium-StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1710StrongC=O stretch (Boc-carbamate)
~1640MediumC=C stretch (alkene)
~1510StrongN-H bend (amide II)
~1160StrongC-O stretch (ester and carbamate)

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the methyl ester (around 1745 cm⁻¹) and the Boc-carbamate (around 1710 cm⁻¹). The presence of the N-H bond will be indicated by a stretching vibration around 3350 cm⁻¹ and a bending vibration (amide II band) around 1510 cm⁻¹. The alkene functionality will be evident from the =C-H stretching above 3000 cm⁻¹ (around 3080 cm⁻¹) and the C=C stretching vibration around 1640 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will appear in the 2980-2930 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) is expected at m/z = 229. While this may be observed, it is often of low abundance in EI-MS for such molecules. Key fragmentation pathways for Boc-protected amino esters include:

  • Loss of a tert-butyl group: [M - 57]⁺ at m/z = 172, resulting from the cleavage of the C-O bond of the Boc group.

  • Loss of isobutylene: [M - 56]⁺ at m/z = 173, via a McLafferty-type rearrangement.

  • Loss of the methoxycarbonyl group: [M - 59]⁺ at m/z = 170.

  • Loss of the entire Boc group: [M - 101]⁺ at m/z = 128.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation: A small amount of the neat oil can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Synthesis Workflow

The synthesis of this compound typically starts from the corresponding (R)-allylglycine.

Synthesis_Workflow A (R)-Allylglycine B Methyl Esterification A->B MeOH, SOCl₂ or H⁺ cat. C (R)-Allylglycine Methyl Ester B->C D Boc Protection C->D Boc₂O, Base (e.g., Et₃N) E This compound D->E

Caption: General synthetic route to the target compound.

Logical Relationships of Spectroscopic Data

The interpretation of the spectroscopic data is a holistic process where information from each technique corroborates the others to confirm the molecular structure.

Spectroscopic_Analysis Structure Proposed Structure H_NMR ¹H NMR Structure->H_NMR Proton Environments C_NMR ¹³C NMR Structure->C_NMR Carbon Skeleton IR IR Structure->IR Functional Groups MS Mass Spec Structure->MS Molecular Weight & Fragmentation H_NMR->C_NMR Correlate H_NMR->IR Confirm Functional Groups H_NMR->MS Validate Structure C_NMR->IR Confirm Functional Groups C_NMR->MS Validate Structure IR->MS Validate Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for scientists working with this chiral building block, enabling its confident identification and application in the synthesis of more complex and biologically relevant molecules.

References

  • PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

  • PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

Sources

A Technical Guide to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: From Commercial Availability to Advanced Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as (R)-Boc-allylglycine methyl ester, is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a protected amino group, a methyl ester, and a terminal alkene on the side chain, makes it a versatile precursor for the synthesis of complex peptides, peptidomimetics, and macrocyclic drug candidates. The enantiomerically pure (R)-configuration is particularly valuable for creating stereochemically defined molecules, which is crucial for optimizing pharmacological activity and reducing off-target effects. This guide provides an in-depth overview of its commercial availability, enantioselective synthesis, and its strategic application in the development of novel therapeutics, with a focus on protease inhibitors.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different laboratory and manufacturing scales.

Table 1: Commercial Suppliers of this compound (CAS No. 150652-96-3)

SupplierCatalog NumberPurityAvailable Quantities
ChemShuttle15693395%1g
Crysdot LLCCD2101366095+%5g
BLDpharm--Inquire for details
ChemicalBookCB32454318-50mg, 100mg, 1g
MySkinRecipes22937895%50mg, 100mg

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is critical for its application in chiral drug synthesis. A robust and widely used method is the zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction, starting from a protected (R)-serine derivative.[1]

Synthetic Workflow Overview

The overall synthetic strategy involves the conversion of the hydroxyl group of a commercially available N-Boc-(R)-serine methyl ester into a good leaving group, typically an iodide, followed by a stereoretentive cross-coupling reaction with a vinyl organometallic reagent.

G A N-Boc-(R)-serine methyl ester B tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate A->B Iodination (PPh3, Imidazole, I2) C This compound B->C Negishi Cross-Coupling (Activated Zn, Pd2(dba)3, P(o-tolyl)3, Vinyl bromide) G A Linear Peptide Precursor (containing two allylglycine residues) B Macrocyclic Peptide A->B Ring-Closing Metathesis (RCM) (e.g., Grubbs' Catalyst)

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate from L-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a valuable chiral building block in organic synthesis, particularly for the preparation of complex, biologically active molecules.[1][2] Its enantiomerically pure structure, featuring a protected amine and a terminal alkene, allows for selective functionalization, making it a key intermediate in the synthesis of protease inhibitors, peptide mimetics, and nitrogen-containing heterocycles.[2] This document provides a detailed guide to a practical and efficient synthetic route to this compound, starting from the readily available and inexpensive L-amino acid, L-serine. The chosen strategy leverages the well-established chemistry of Garner's aldehyde, a versatile intermediate derived from serine.[3][4][5]

The core of this synthetic approach involves the transformation of L-serine into (S)-Garner's aldehyde, followed by a carbon-chain extension via a Wittig-type olefination reaction. This methodology is selected for its reliability, scalability, and the high degree of stereochemical control it offers. We will delve into the mechanistic underpinnings of each reaction step, providing not just a protocol but a comprehensive understanding of the chemical transformations involved.

Strategic Overview: From L-Serine to the Target Molecule

The synthetic pathway is designed as a multi-step sequence that prioritizes efficiency and stereochemical integrity. The key stages are:

  • Protection and Cyclization: Transformation of L-serine into the fully protected (S)-Garner's aldehyde. This involves protection of the amine and carboxylic acid functionalities, followed by cyclization to form the stable oxazolidine ring.

  • Reduction: Selective reduction of the ester in the protected serine derivative to the corresponding aldehyde.

  • Olefination: Carbon chain extension of Garner's aldehyde using a Horner-Wadsworth-Emmons (HWE) reaction to introduce the pent-4-enoate moiety.

This strategy is advantageous as it starts from a cheap, natural amino acid and utilizes robust and well-documented reactions, minimizing the need for extensive optimization.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of (S)-Garner's Aldehyde from L-Serine

Garner's aldehyde is a cornerstone chiral building block, and its synthesis from L-serine has been extensively studied and optimized.[3][4][5] The following protocol represents a reliable and scalable procedure.

Step 1.1: Esterification and N-Protection of L-Serine

The initial steps involve the protection of the functional groups of L-serine to prevent unwanted side reactions in subsequent steps.

Protocol:

  • Esterification: L-Serine (1.0 eq) is suspended in methanol. Acetyl chloride (2.5 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

  • N-Boc Protection: The crude L-serine methyl ester hydrochloride is dissolved in a 1:1 mixture of dioxane and water. Triethylamine (1.5 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[6] The reaction is stirred at room temperature for 2-4 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate to remove byproducts. The aqueous layer is then acidified and extracted with ethyl acetate to isolate the N-Boc-L-serine methyl ester.[6]

Causality and Expertise:

  • The Fischer esterification is a classic and efficient method for converting carboxylic acids to esters in the presence of an acid catalyst. Using acetyl chloride in situ generates HCl, which catalyzes the reaction.

  • The tert-butoxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7][8] The use of Boc₂O is standard, offering high yields and clean reactions.[7]

Step 1.2: Acetonide Formation to Yield Protected Serine Ester

The formation of the oxazolidine ring (acetonide) serves a dual purpose: it protects the hydroxyl and amino groups simultaneously and rigidifies the molecule, which is crucial for controlling stereochemistry in later steps.

Protocol:

  • The N-Boc-L-serine methyl ester (1.0 eq) is dissolved in acetone. 2,2-Dimethoxypropane (DMP, 1.5 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O) are added.

  • The reaction is stirred at room temperature until completion (TLC monitoring).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the fully protected serine ester.

Causality and Expertise:

  • DMP serves as both the acetone source and a water scavenger, driving the equilibrium towards the formation of the acetonide.

  • A mild Lewis acid catalyst is employed to facilitate the reaction without causing epimerization at the α-carbon.

Step 1.3: Reduction to (S)-Garner's Aldehyde

This is a critical step where the ester is selectively reduced to the aldehyde without over-reduction to the alcohol.

Protocol:

  • The fully protected serine ester (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) or toluene and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of diisobutylaluminium hydride (DIBAL-H, 1.1-1.5 eq) in an appropriate solvent (e.g., hexanes or toluene) is added dropwise, maintaining the temperature below -75 °C.[3][4]

  • The reaction is stirred at -78 °C for 1-2 hours and monitored carefully by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to afford crude (S)-Garner's aldehyde, which can be purified by distillation or column chromatography.[4]

Causality and Expertise:

  • DIBAL-H is a powerful reducing agent, and careful control of stoichiometry and temperature is paramount to prevent over-reduction to the corresponding alcohol.[4] Performing the reaction at -78 °C is crucial for achieving high selectivity for the aldehyde.

  • The use of Rochelle's salt during the workup is a standard and effective method for chelating the aluminum salts, breaking up the gelatinous precipitate that often forms and facilitating the extraction of the product.[4]

Part 2: Synthesis of this compound via Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters, generally providing higher yields and easier purification due to the water-soluble nature of the phosphate byproduct.[9][10]

Step 2.1: Horner-Wadsworth-Emmons Reaction

Protocol:

  • To a solution of methyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base such as sodium hydride (NaH, 1.1 eq). The mixture is stirred until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled to -78 °C, and a solution of (S)-Garner's aldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Causality and Expertise:

  • The HWE reaction proceeds via the formation of a phosphonate ylide (carbanion), which then reacts with the aldehyde. The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene. For the synthesis of the target molecule, which has a terminal double bond, the E/Z selectivity is not a concern.

  • The use of anhydrous conditions is essential as the phosphonate carbanion is a strong base and will be quenched by protic solvents.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_garner Garner's Aldehyde Synthesis cluster_hwe Chain Elongation cluster_product Final Product L_Serine L-Serine Esterification Esterification & N-Boc Protection L_Serine->Esterification 1. MeOH, AcCl 2. Boc₂O, Et₃N Acetonide Acetonide Formation Esterification->Acetonide DMP, BF₃·Et₂O Reduction DIBAL-H Reduction Acetonide->Reduction DIBAL-H, -78 °C HWE Horner-Wadsworth-Emmons Olefination Reduction->HWE Methyl 2-(diethoxyphosphoryl)acetate, NaH, THF Target This compound HWE->Target

Caption: Synthetic workflow from L-Serine to the target compound.

Data Summary

Step No.ReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1.1Esterification & N-ProtectionL-SerineMeOH, AcCl, Boc₂ON-Boc-L-serine methyl ester85-95
1.2Acetonide FormationN-Boc-L-serine methyl esterDMP, BF₃·Et₂OFully protected serine ester90-98
1.3ReductionFully protected serine esterDIBAL-H(S)-Garner's aldehyde66-85[4]
2.1HWE Olefination(S)-Garner's aldehydeMethyl 2-(diethoxyphosphoryl)acetate, NaHThis compound70-85

Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of enantiomerically pure this compound from the inexpensive and readily available chiral pool starting material, L-serine. By employing the versatile Garner's aldehyde intermediate and a reliable Horner-Wadsworth-Emmons olefination, this protocol offers high yields and maintains stereochemical integrity throughout the synthesis. The in-depth explanation of the rationale behind each step is intended to empower researchers to not only replicate the procedure but also to adapt and apply these principles to other synthetic challenges in the fields of medicinal chemistry and drug development.

References

  • D. P. G. Nam, P. T. T. H, T. M. T. T, T. D. T, T. D. N, T. M. H. T, L. T. V, V. T. P. (2021). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)
  • Chaskar, S. P., Honparkhe, R., Aghao, A. K., Thorat, R. G., & Pramanik, C. (2023). An Alternative Formal Synthesis of (S)-(+)
  • Carrasco, M., Jones, R. J., & Rapoport, H. (1990). (E)-stereoselective synthesis of vinylglycines from (R)-serine via organocopper–BF3 and related reagents.
  • Chaskar, S. P., Honparkhe, R., Aghao, A. K., Thorat, R. G., & Pramanik, C. (2023). An Alternative Formal Synthesis of (S)-(+)
  • Carr, J. A., Alezra, V., & D'Angelo, J. (1998). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of organic chemistry, 63(24), 8734–8747.
  • Veerareddy, A., & Vankar, Y. D. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein journal of organic chemistry, 9, 2641–2659.
  • Veerareddy, A., & Vankar, Y. D. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein journal of organic chemistry, 9, 2641–2659.
  • Nam, D. P. G., et al. (2021). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)
  • Rao, A. V. R., Reddy, K. A., & Rao, B. V. (2001).
  • Li, X., et al. (2018).
  • ResearchGate. (n.d.). Scheme 3. Synthesis of aldehyde 10 from L-serine. Retrieved from [Link]

  • HETEROCYCLES, Vol. 68, No. 10, 2006. (2006).
  • University of Wisconsin–Madison. (n.d.). Part I.
  • National Institutes of Health. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Phosphonate Modification for a Highly (Z)
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Synthetic utilities of vinylglycines.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry at the University of Michigan. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • DrugFuture. (n.d.). Garner's Aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2013).
  • Wikipedia. (n.d.). Carbonyl allylation. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.
  • ResearchGate. (n.d.). A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology.

Sources

Application Notes and Protocols for the Cross-Metathesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and expert insights for conducting the cross-metathesis (CM) of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a valuable chiral building block in synthetic organic chemistry. Olefin metathesis, a Nobel Prize-winning technology, offers a powerful method for the formation of new carbon-carbon double bonds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-proven methodologies. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss critical parameters for success, and offer troubleshooting guidance.

Introduction: The Strategic Value of Cross-Metathesis

Cross-metathesis (CM) is a powerful variant of olefin metathesis that facilitates the coupling of two different olefinic substrates.[1][3] This reaction has become indispensable in modern organic synthesis due to its functional group tolerance and its ability to construct complex molecular architectures under mild conditions.[4][5] The substrate of interest, this compound, is a chiral α-amino acid derivative. The terminal alkene functionality provides a handle for late-stage functionalization via CM, enabling the synthesis of a diverse array of non-natural amino acids and peptidomimetics, which are crucial in drug discovery.

The general transformation is depicted below:

R-CH=CH2 + H2C=CH-R' --[Ru Catalyst]--> R-CH=CH-R' + H2C=CH2

The reaction is driven to completion by the removal of the volatile byproduct, ethylene.[6]

The Catalytic Cycle: A Mechanistic Overview

The broadly accepted Chauvin mechanism describes the process of olefin metathesis.[1][4] The reaction is initiated by the formation of a 14-electron ruthenium alkylidene intermediate from the precatalyst.[4] This active species then undergoes a [2+2] cycloaddition with the substrate olefin to form a metallacyclobutane intermediate.[1][3] A subsequent retro-[2+2] cycloaddition cleaves the metallacycle to release a new olefin and a new ruthenium alkylidene, which propagates the catalytic cycle.

Olefin Metathesis Catalytic Cycle cluster_0 Catalytic Cycle Ru_Precatalyst [Ru]=CH-R (Precatalyst) Active_Catalyst [Ru]=CH-R (14e- Active Species) Ru_Precatalyst->Active_Catalyst -L Metallacyclobutane1 Metallacyclobutane Int. 1 Active_Catalyst->Metallacyclobutane1 + Olefin 1 Olefin1 R'-CH=CH2 (Olefin 1) Olefin1->Metallacyclobutane1 New_Ru_Carbene [Ru]=CH-R' Metallacyclobutane1->New_Ru_Carbene Retro [2+2] Metallacyclobutane2 Metallacyclobutane Int. 2 New_Ru_Carbene->Metallacyclobutane2 + Olefin 2 Olefin2 R''-CH=CH2 (Olefin 2) Olefin2->Metallacyclobutane2 Metallacyclobutane2->Active_Catalyst Retro [2+2] Product R'-CH=CH-R'' (Product) Metallacyclobutane2->Product

Caption: The Chauvin mechanism for olefin metathesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the cross-metathesis of this compound with a generic terminal olefin partner. Optimization of reaction parameters may be necessary for different substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Cross-coupling partner (e.g., 1-octene)Anhydrous, ≥98%Commercially AvailablePurify by passing through activated alumina if necessary.
Hoveyda-Grubbs 2nd Generation Catalyst-Commercially AvailableHighly stable, but handle under inert gas.[7]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableDegas prior to use.
Argon or NitrogenHigh Purity-For maintaining an inert atmosphere.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Reaction Setup and Procedure

Caption: A typical workflow for a cross-metathesis reaction.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Degas anhydrous dichloromethane (DCM) by bubbling with argon for 30 minutes or by three freeze-pump-thaw cycles. This is crucial to prevent catalyst deactivation.

  • Reaction Vessel: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equiv).

  • Substrate Addition: Add the cross-coupling partner (1.2-2.0 equiv). The use of a slight excess of one partner can improve the yield of the desired cross-product.[3]

  • Solvent Addition: Add degassed, anhydrous DCM to achieve a concentration of 0.1-0.2 M.

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%). This catalyst is generally robust and tolerant of various functional groups.[7][8]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for DCM) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes. This deactivates the catalyst.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The removal of ruthenium byproducts is a critical consideration.[2]

Key Considerations for a Successful Reaction

  • Catalyst Choice: While Hoveyda-Grubbs 2nd generation is a good starting point, other catalysts may offer better selectivity or activity for specific substrates. For sterically hindered olefins, more specialized catalysts might be necessary.[9][10]

  • Solvent Selection: Dichloromethane and toluene are common solvents.[11] For greener alternatives, ethyl acetate has shown promise.[11] Ensure the solvent is anhydrous and deoxygenated.

  • E/Z Selectivity: Cross-metathesis reactions often produce a mixture of E and Z isomers.[3][12] The ratio is influenced by the catalyst and substrates. Generally, second-generation Grubbs-type catalysts favor the formation of the thermodynamically more stable E-isomer.[13]

  • Homodimerization: A common side reaction is the self-metathesis of the starting materials.[6][14] Using an excess of one reactant can suppress the homodimerization of the more precious substrate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, impurities in reagents/solvent, insufficient temperature.Use a fresh batch of catalyst, ensure reagents and solvent are pure and anhydrous, increase reaction temperature.[15]
High Homodimerization Similar reactivity of olefin partners.Use a larger excess of one olefin, or choose a catalyst that favors cross-coupling.[16]
Product Isomerization Decomposition of the catalyst to ruthenium hydride species.Minimize reaction time, use a more stable catalyst, or add a mild acid scavenger.[6]
Difficulty in Purification Persistent ruthenium byproducts.Treat the crude mixture with a scavenger like triphenylphosphine oxide or DMSO before chromatography.[17][18] Alternatively, use functionalized silica gel or isocyanide-based scavengers.[17][19]

Conclusion

The cross-metathesis of this compound is a robust and versatile method for the synthesis of novel amino acid derivatives. By carefully selecting the catalyst and reaction conditions, and by adhering to rigorous experimental techniques, researchers can achieve high yields of the desired products. The protocol and guidelines presented herein provide a solid foundation for the successful application of this powerful synthetic transformation in drug discovery and development.

References

  • Olefin Metathesis - Master Organic Chemistry. [Link]

  • E/Z selectivity in ruthenium-mediated cross metathesis - RSC Publishing. [Link]

  • Recent Advances in Ruthenium-Based Olefin Metathesis - PMC - PubMed Central - NIH. [Link]

  • Key processes in ruthenium-catalysed olefin metathesis - RSC Publishing. [Link]

  • Mechanism and activity of ruthenium olefin metathesis catalysts: the role of ligands and substrates from a theoretical perspective - PubMed. [Link]

  • A General Model for Selectivity in Olefin Cross Metathesis - ACS Publications. [Link]

  • Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective - Journal of the American Chemical Society. [Link]

  • Substituent Effects on the Z/E-selectivity in Cross-Metathesis of Conjugated Enynes - PubMed. [Link]

  • Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols - Longdom Publishing. [Link]

  • Cross Metathesis - Organic Chemistry Portal. [Link]

  • Green solvent selection for olefin metathesis - RSC Blogs. [Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions - Organic Chemistry Portal. [Link]

  • An emergent biosynthetic pathway to essential amino acids by metabolic metathesis - Nature. [Link]

  • Method for removing metal from the products of olefin metathesis reactions - Google P
  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - The Journal of Organic Chemistry - ACS Publications. [Link]

  • Z-Selective Catalytic Olefin Cross-Metathesis - PMC - NIH. [Link]

  • Cross metathesis-mediated synthesis of hydroxamic acid derivatives - PMC - NIH. [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions - Organic Chemistry Portal. [Link]

  • Cross-Metathesis Powered by Apeiron Synthesis Catalyst . [Link]

  • Olefin Metathesis for Site-Selective Protein Modification - University of Oxford. [Link]

  • Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger - Organic Process Research & Development - ACS Publications. [Link]

  • Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC - NIH. [Link]

  • Olefin Metathesis - Chemistry LibreTexts. [Link]

  • Metathesis Reaction.pdf . [Link]

  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors - Beilstein Journals. [Link]

  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters . [Link]

  • Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene - Frontiers. [Link]

  • Olefin Cross Metathesis - Chemistry | Illinois. [Link]

  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters - PubMed. [Link]

  • Hoveyda–Grubbs Catalyst - Encyclopedia MDPI. [Link]

  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry - RSC Publishing. [Link]

  • Grubbs Second Generation Catalyst for Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol - Thomas Bryce Kelly. [Link]

Sources

Application Notes and Protocols: Grubbs Catalysts for Olefin Metathesis with (R)-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Olefin Metathesis in Modern Synthesis

Olefin metathesis has revolutionized the way organic chemists approach the synthesis of complex molecules, enabling the formation of carbon-carbon double bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This transformation, recognized with the 2005 Nobel Prize in Chemistry, has become an indispensable tool in pharmaceuticals, materials science, and polymer chemistry.[5] At the heart of this revolution are the well-defined ruthenium-based catalysts developed by Robert H. Grubbs.[5][6] These catalysts are prized for their stability in air and compatibility with a wide array of functional groups, making them highly accessible for a broad range of synthetic applications.[5][6]

This guide focuses on a specific, yet highly relevant, application: the use of Grubbs catalysts for olefin metathesis involving (R)-Boc-allylglycine methyl ester and its derivatives. This amino acid is a valuable building block for creating modified peptides and peptidomimetics with enhanced structural and biological properties.[7][8] Ring-closing metathesis (RCM) of diene-containing amino acid derivatives, for instance, allows for the synthesis of constrained cyclic peptides that can exhibit improved stability and receptor affinity.[7][8][9]

These application notes will provide a comprehensive overview, from the fundamental mechanism of the Grubbs catalyst to detailed, field-tested protocols for conducting successful metathesis reactions with allylglycine derivatives. We will delve into the critical parameters that influence reaction outcomes and provide troubleshooting guidance to ensure reproducible and high-yielding results.

Understanding the Engine: The Grubbs Catalyst and its Mechanism

The catalytic cycle of olefin metathesis, as elucidated by Chauvin, involves the formation of a metal-carbene complex that reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate.[4][10] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal-carbene complex, thus propagating the catalytic cycle.[4]

The first-generation Grubbs catalyst features two tricyclohexylphosphine (PCy₃) ligands, while the more active second-generation catalyst has one PCy₃ ligand replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand.[6] This modification enhances the catalyst's reactivity, often allowing for lower catalyst loadings and shorter reaction times.

The Catalytic Cycle in Action

The diagram below illustrates the generally accepted mechanism for a ring-closing metathesis (RCM) reaction catalyzed by a second-generation Grubbs catalyst.

Grubbs_Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation Precatalyst Precatalyst Active_Catalyst 14e- Active Catalyst [Ru]=CHR Precatalyst->Active_Catalyst - PCy3 Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + Diene Substrate Metallacyclobutane Metallacyclobutane Intermediate Olefin_Coordination->Metallacyclobutane [2+2] Cycloaddition New_Carbene New Ru-Carbene Metallacyclobutane->New_Carbene Retro [2+2] Cycloaddition Ring_Closure Intramolecular Coordination New_Carbene->Ring_Closure Final_Metallacyclobutane Final Metallacyclobutane Ring_Closure->Final_Metallacyclobutane [2+2] Cycloaddition Product_Release Product Release Final_Metallacyclobutane->Product_Release Retro [2+2] Cycloaddition Product_Release->Active_Catalyst + Cyclic Product + Ethylene

Caption: The catalytic cycle of a Grubbs-catalyzed ring-closing metathesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the ring-closing metathesis of a diallylated derivative of (R)-Boc-allylglycine methyl ester. This serves as a representative example that can be adapted for other similar substrates.

General Workflow

The overall process involves the preparation of the diene substrate, execution of the RCM reaction, and subsequent purification of the cyclic product.

RCM_Workflow A Substrate Synthesis (N,N-diallylation) B Ring-Closing Metathesis (RCM) - Inert atmosphere - Degassed solvent - Catalyst addition A->B C Reaction Monitoring (TLC, GC-MS, or NMR) B->C D Work-up and Quenching - Removal of Ru residues C->D E Purification (Flash Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: A general experimental workflow for RCM of allylglycine derivatives.

Protocol 1: Ring-Closing Metathesis of N-Boc-N,N-diallyl-allylglycine Methyl Ester

This protocol details the cyclization of a readily prepared diene to form a five-membered heterocyclic amino acid derivative.

Materials:

  • N-Boc-N,N-diallyl-allylglycine methyl ester (substrate)

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous, degassed dichloromethane (DCM) or toluene[11]

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Standard laboratory glassware, including a Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc-N,N-diallyl-allylglycine methyl ester substrate in anhydrous, degassed dichloromethane to a concentration of 0.1 M.[12]

  • Catalyst Addition: To the stirred solution, add the Grubbs 2nd Generation catalyst (typically 1-5 mol%). The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.[13]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 40 °C.[11][12] The progress of the reaction should be monitored periodically.

  • Monitoring the Reaction: The consumption of the starting material and the formation of the product can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or by taking aliquots for ¹H NMR analysis.

  • Quenching the Reaction: Once the reaction is deemed complete, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes. This quenches the catalyst by forming an inactive Fischer carbene.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain residual ruthenium byproducts, which often appear as a dark color.[14] Several methods can be employed for their removal. A common and effective method is to treat the crude mixture with a scavenger like dimethyl sulfoxide (DMSO) or triphenylphosphine oxide, followed by filtration through a plug of silica gel.[15]

    • Purify the resulting material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclic amino acid derivative.[12]

Data Presentation: Key Parameters and Expected Outcomes

The success of a ring-closing metathesis reaction is highly dependent on several factors. The following table summarizes typical reaction parameters and their impact on the outcome for the synthesis of N-protected 3-pyrrolines, which are structurally related to the product from the protocol above.

EntrySubstrate (Protecting Group)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-diallylamineGrubbs I (0.5)CH₂Cl₂Reflux2.590-94[12][16]
2N-Boc-diallylamineGrubbs II (0.1)CH₂Cl₂RT1598[12][16]
3N-Tosyl-diallylamineGrubbs II (5)CH₂Cl₂40497[12]
4N-Cbz-diallylamineGrubbs II (0.5)Toluene801295[12]

This table is adapted from data presented for the RCM synthesis of N-protected 3-pyrrolines and serves as a guide for expected outcomes with similar substrates.

Trustworthiness: Ensuring a Self-Validating System

To ensure the reliability and reproducibility of these protocols, a self-validating system of checks and characterization is crucial.

  • Reaction Monitoring: Consistent and careful monitoring is the first line of defense against failed or incomplete reactions. The disappearance of the starting material and the appearance of a new, single spot on TLC (with appropriate visualization) is a good initial indicator of success. For more quantitative analysis, GC-MS or NMR of crude aliquots can provide conversion rates.

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed.

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the vinyl proton signals from the starting material and the appearance of a new internal alkene signal in the product are key diagnostic markers.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which validates its elemental composition.

  • Troubleshooting Common Issues:

    • Low or No Conversion: This could be due to an inactive catalyst, impurities in the solvent or substrate (especially water or oxygen), or the reaction temperature being too low for initiation with a particular substrate.[11] Consider using freshly purified and degassed solvents, increasing the temperature incrementally, or using a more active catalyst.[11]

    • Formation of Side Products (e.g., Isomers): If the reaction temperature is too high, it can lead to catalyst decomposition and the formation of ruthenium-hydride species that can catalyze olefin isomerization.[11][17] Reducing the reaction temperature may mitigate this issue.

    • Difficulty in Removing Ruthenium Residues: The persistence of color in the purified product indicates residual ruthenium.[14] Employing specialized scavengers like triphenylphosphine oxide or DMSO, followed by silica gel chromatography, is often effective.[15] In some cases, treatment with activated carbon can also be beneficial.[18] For pharmaceutical applications where very low levels of residual metals are required (e.g., <5 ppm for ruthenium), more advanced purification techniques may be necessary.[14][19]

Conclusion: A Versatile Tool for Innovation

Grubbs catalysts provide a powerful and versatile platform for olefin metathesis reactions, enabling the synthesis of complex and valuable molecules like cyclic amino acid derivatives. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing rigorous analytical techniques for validation, researchers can confidently and successfully apply these protocols. The ability to create novel, constrained peptide structures opens up exciting avenues in drug discovery and development, allowing for the design of more stable and potent therapeutic agents.

References

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]

  • Cho, J. H., & Kim, B. M. (2003). An efficient method for removal of ruthenium byproducts from olefin metathesis reactions. Organic Letters, 5(4), 531–533. [Link]

  • Gallivan, J. P., Jordan, J. P., & Grubbs, R. H. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411-1413. [Link]

  • Grubbs, R. H. (2016). Handbook of Metathesis, 3 Volume Set. John Wiley & Sons.
  • Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research. [Link]

  • Maynard, H. D., & Grubbs, R. H. (1999). Purification technique for the removal of ruthenium from olefin metathesis reaction products. Tetrahedron Letters, 40(22), 4137–4140. [Link]

  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2012). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 89, 170-182. [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2003).
  • van der Schaaf, P. A., Kolly, R., Kirner, H.-J., Rivas, B., & Mühlebach, A. (2004). A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). Molecular Diversity, 8(3), 293–301. [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

Sources

Application Notes and Protocols: (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: A Versatile Chiral Building Block

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as (R)-Boc-allylglycine methyl ester, is a cornerstone chiral building block in modern medicinal chemistry and drug discovery.[1][2] Its structure combines a protected α-amino acid scaffold with a terminal alkene functionality, offering a unique and versatile handle for a wide array of chemical transformations. This strategic combination allows for the synthesis of a diverse range of unnatural amino acids (UAAs), which are critical for developing novel therapeutics, probing biological processes, and engineering proteins with enhanced properties.[3][4][5]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is a key feature, providing robust protection under various reaction conditions while allowing for straightforward deprotection, making it compatible with standard peptide synthesis methodologies.[1][6] The terminal alkene, however, is the main actor, participating in powerful carbon-carbon bond-forming reactions such as olefin metathesis.[2][7] This application note will provide an in-depth guide to the strategic application of (R)-Boc-allylglycine methyl ester in the synthesis of complex and functionally diverse unnatural amino acids, with a focus on olefin metathesis reactions.

Core Applications in Unnatural Amino Acid Synthesis

The true power of (R)-Boc-allylglycine methyl ester lies in its ability to serve as a platform for introducing novel side chains through carbon-carbon bond formation at the terminal alkene. The most prominent of these methods are Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM), typically catalyzed by ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts.[8]

Ring-Closing Metathesis (RCM) for Constrained Amino Acids

RCM is a powerful intramolecular reaction that enables the synthesis of cyclic structures from a diene precursor.[9][10] When applied to derivatives of (R)-Boc-allylglycine methyl ester, it provides a direct route to conformationally constrained cyclic amino acids. These constrained analogues are invaluable in peptide science as they can enforce specific secondary structures, such as α-helices or β-turns, leading to peptides with enhanced stability, receptor affinity, and proteolytic resistance.[2][11] A notable application is in the synthesis of "stapled peptides," where two allylglycine residues within a peptide chain are cyclized via RCM.[11]

Mechanism Insight: The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene, which shifts the equilibrium towards the product.[9][12] The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and retro-[2+2] cycloaddition steps involving a metallacyclobutane intermediate.[13]

Experimental Workflow for Ring-Closing Metathesis:

RCM_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Diene Substrate in Degassed Solvent catalyst Add Grubbs Catalyst (e.g., Grubbs II) start->catalyst Under Inert Atmosphere (Ar or N2) react Heat Reaction Mixture (e.g., 40-50 °C) catalyst->react monitor Monitor Progress (TLC or LC-MS) react->monitor quench Quench Reaction (e.g., Ethyl Vinyl Ether) monitor->quench Upon Completion concentrate Concentrate in vacuo quench->concentrate purify Purify by Flash Chromatography concentrate->purify end end purify->end Characterize Product (NMR, MS)

Caption: General workflow for Ring-Closing Metathesis (RCM).

Protocol 1: Synthesis of a Proline Analogue via RCM

This protocol describes the synthesis of a protected pyrroline derivative, a precursor to constrained proline analogues, from a diallylamine derivative of (R)-Boc-allylglycine methyl ester.

Materials:

  • N-allyl-(R)-Boc-allylglycine methyl ester (Diene Substrate)

  • Grubbs' Second Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)[13]

  • Ethyl vinyl ether

  • Silica gel for column chromatography

  • Standard Schlenk line or glovebox equipment[13]

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), dissolve the N-allyl-(R)-Boc-allylglycine methyl ester (1.0 equiv) in anhydrous, degassed DCM to a concentration of 0.1 M.[14]

  • Catalyst Addition: To the stirred solution, add Grubbs' Second Generation Catalyst (2-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-pyrroline derivative.[14]

Cross-Metathesis (CM) for Side-Chain Elongation and Functionalization

Cross-metathesis is a powerful intermolecular reaction that creates new carbon-carbon double bonds by exchanging fragments between two different olefins. For unnatural amino acid synthesis, the cross-metathesis of (R)-Boc-allylglycine methyl ester with a variety of terminal alkenes provides a direct and efficient route to a vast array of elongated and functionalized amino acid derivatives.[7] This strategy is highly valued in drug discovery for introducing specific side chains that can fine-tune the pharmacological properties of peptides and small molecules, such as their stability, conformation, and binding affinity.[1][8]

Causality in Experimental Design: The choice of catalyst (First vs. Second Generation Grubbs or Hoveyda-Grubbs catalysts) is critical and depends on the steric and electronic nature of the alkene coupling partner.[12] Second-generation catalysts generally exhibit higher activity and broader functional group tolerance.[12][13] The reaction is typically driven to completion by the removal of the volatile ethylene byproduct.[8]

Experimental Workflow for Cross-Metathesis:

CM_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (R)-Boc-allylglycine methyl ester & Alkene Partner in Degassed Solvent catalyst Add Grubbs Catalyst (e.g., Hoveyda-Grubbs II) start->catalyst Under Inert Atmosphere react Stir at RT or Heat (e.g., 40 °C) catalyst->react monitor Monitor Progress (TLC, GC-MS, or LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion concentrate Concentrate in vacuo quench->concentrate purify Purify by Flash Chromatography concentrate->purify end end purify->end Characterize Product (NMR, MS)

Caption: General workflow for Cross-Metathesis (CM).

Protocol 2: Synthesis of a Long-Chain Aliphatic Amino Acid Derivative

This protocol details the synthesis of a C-10 aliphatic amino acid derivative via cross-metathesis of (R)-Boc-allylglycine methyl ester with 1-octene.

Materials:

  • This compound (1.0 equiv)

  • 1-Octene (1.5-2.0 equiv)

  • Hoveyda-Grubbs Second Generation Catalyst (1-3 mol%)

  • Anhydrous, degassed toluene or DCM

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, dissolve (R)-Boc-allylglycine methyl ester and 1-octene in anhydrous, degassed toluene (0.2 M).

  • Catalyst Addition: Add the Hoveyda-Grubbs Second Generation Catalyst to the solution.

  • Reaction: Stir the reaction mixture at 45 °C. Monitor the reaction for the consumption of the starting material and formation of the product by GC-MS. The reaction is generally complete in 12-18 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired elongated amino acid ester. The product will likely be a mixture of E/Z isomers.[15]

Subsequent Modification: The newly formed double bond can be readily hydrogenated using a catalyst such as Pd/C under a hydrogen atmosphere to provide the corresponding saturated long-chain unnatural amino acid.

Data Summary and Catalyst Comparison

The choice of catalyst can significantly impact yield and reaction time. The following table summarizes typical performance characteristics for Grubbs-type catalysts in cross-metathesis reactions with (R)-Boc-allylglycine methyl ester.

CatalystTypical Loading (mol%)Reaction Time (h)Typical Yield (%)Notes
Grubbs I5-1012-2445-65Good for simple, unhindered olefins.[16]
Grubbs II2-54-1270-90Higher activity, better for more substituted olefins.[15][17]
Hoveyda-Grubbs II1-54-1675-95High stability and activity; often preferred for challenging substrates.[13][18]

Yields are representative and highly dependent on the specific alkene coupling partner and reaction conditions.

Conclusion and Future Outlook

This compound is an exceptionally valuable and versatile chiral synthon for the synthesis of unnatural amino acids. Its utility, primarily through olefin metathesis reactions, provides a robust and flexible platform for creating novel amino acid structures with tailored properties. The protocols and workflows detailed herein offer a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic endeavors. As the demand for more sophisticated peptide and small-molecule therapeutics grows, the strategic application of reagents like (R)-Boc-allylglycine methyl ester will continue to be a critical enabler of innovation in medicinal chemistry.

References

  • Application Notes and Protocols: Cross-Metathesis Reactions Involving N-Boc-allylglycine Methyl Ester - Benchchem.
  • Enantioselective synthesis of α-alkyl,α-vinyl amino acids via[19][20]-sigmatropic rearrangement of selenimides. Org Lett. 2011 Mar 4;13(5):1040-3. Available from:

  • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC - NIH.
  • Boc-α-methyl-L-allylglycine. Chem-Impex.
  • Application Notes and Protocols: N-Boc-allylglycine Methyl Ester in Peptide Synthesis. Benchchem.
  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH.
  • (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure.
  • Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. ResearchGate.
  • Cross-metathesis of unsaturated α-amino acid derivatives. RSC Publishing.
  • N-Boc-Allylglycine Methyl Ester: A Versatile Chiral Building Block for Synthesis. Benchchem.
  • Application Notes and Protocols for Incorporating N-Boc-allylglycine Methyl Ester into Peptides. Benchchem.
  • Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Organic Syntheses.
  • An emergent biosynthetic pathway to essential amino acids by metabolic metathesis.
  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters.
  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing).
  • Cross metathesis with hydroxamate and benzamide BOC-protected alkenes to access HDAC inhibitors and their biological evaluation highlighted intrinsic activity of BOC-protected dihydroxamates. PubMed.
  • Ring Closing Metathesis (RCM). Organic Chemistry Portal.
  • Ring-closing metathesis. Wikipedia.
  • The Cornerstone of Modern Synthesis: A Technical Guide to Olefin Metathesis with the Stewart-Grubbs Catalyst. Benchchem.
  • Cross-metathesis of C-Glycosides and Peptides. ResearchGate.
  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem.
  • Synthesis of α-Vinyl Amino Acids. ResearchGate.
  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. ACS Publications.
  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.
  • Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central.
  • Preparing Unnatural Amino Acids. ResearchGate.
  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
  • Ring-Closing Metathesis (RCM) and Ring. Wipf Group.
  • Synthesis of unnatural amino acid 42. ResearchGate.
  • This compound. BLDpharm.
  • Preparation method of Boc-glycine. Google Patents.

Sources

Application Notes and Protocols for the Use of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox of Peptide Synthesis

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. It allows for the introduction of novel functionalities, enhanced stability, and tailored pharmacological profiles.[1] (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as Boc-L-allylglycine methyl ester, is a versatile building block for peptide synthesis. Its key feature is the terminal allyl group on the side chain, which serves as a handle for a variety of post-synthetic modifications, most notably olefin metathesis.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable reagent in peptide synthesis.

The Boc (tert-butyloxycarbonyl) protecting group on the α-amine makes this amino acid derivative compatible with the well-established Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[3] The allyl group is orthogonal to the standard protecting groups used in Boc-SPPS, allowing for its selective manipulation on the solid support.[2] This unique feature enables a range of applications, including peptide macrocyclization to enhance conformational stability and the introduction of diverse functional moieties via cross-metathesis.[4][5]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its successful application.

PropertyValueReference
CAS Number 150652-96-3[6]
Molecular Formula C₁₁H₁₉NO₄[7]
Molecular Weight 229.27 g/mol [7]
Appearance Colorless oil or white solid at low temperatures[8]
Solubility Soluble in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and ethyl acetate.[8]
Storage Store at 2-8°C in a dry, sealed container.[9]

Core Applications in Peptide Synthesis

The primary utility of incorporating this compound into peptide chains lies in the reactivity of its allyl side chain. This functionality opens doors to several advanced peptide engineering strategies:

  • Peptide Macrocyclization via Ring-Closing Metathesis (RCM): The introduction of two allylglycine residues at strategic positions within a peptide sequence allows for the formation of a cyclic peptide through RCM.[4][10] This "stapling" technique can lock the peptide into a specific conformation, often leading to increased receptor affinity, enhanced biological activity, and improved resistance to proteolytic degradation.[5]

  • Functionalization via Cross-Metathesis (CM): The allyl group can react with other olefins in the presence of a suitable catalyst to introduce a wide array of functional groups.[5][11] This allows for the site-specific labeling of peptides with fluorescent probes, biotin tags, glycosides, or lipophilic moieties to modulate their properties.[8]

  • Thiol-ene "Click" Chemistry: The allyl group can also participate in radical-mediated thiol-ene reactions, providing an alternative efficient and specific method for peptide conjugation.[2]

Experimental Protocols

The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS and its subsequent modification via on-resin olefin metathesis.

Protocol 1: Incorporation of Boc-L-allylglycine into a Peptide Sequence via Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of this compound. The process is cyclical and is repeated for each amino acid in the desired sequence.[3]

Materials:

  • Rink Amide resin (for C-terminal amides) or Merrifield resin (for C-terminal acids)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Kaiser (ninhydrin) test kit

  • SPPS reaction vessel

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (DCM or DMF) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-L-allylglycine, HBTU/HATU, DIEA in DMF) Neutralization->Coupling Wash 5. Washing (DMF and DCM) Coupling->Wash Next_Cycle Repeat for next amino acid Wash->Next_Cycle Coupling complete? Next_Cycle->Deprotection

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the SPPS reaction vessel.

    • Add DCM to swell the resin for at least 30 minutes with gentle agitation.[3]

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[12]

  • Neutralization:

    • Wash the resin with 10% DIEA in DMF (2 times for 2 minutes each).[13]

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).[13]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU or HATU in DMF.

    • Add 6-8 equivalents of DIEA to the solution and allow it to pre-activate for 1-5 minutes.[14]

    • Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[14]

    • Monitor the reaction using the Kaiser test. A negative result (the beads remain colorless or yellowish) indicates complete coupling.[3]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[14]

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a linear peptide containing two allylglycine residues while it is still attached to the solid support.

Materials:

  • Peptide-resin containing two allylglycine residues

  • Grubbs' 2nd generation catalyst or Hoveyda-Grubbs' 2nd generation catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

RCM_Workflow Start Peptide-Resin with two Allylglycine residues Swell 1. Swell Resin (Anhydrous, Degassed DCM) Start->Swell Catalyst 2. Add Catalyst Solution (Grubbs' or Hoveyda-Grubbs' II in DCM/DCE) Swell->Catalyst React 3. React under Inert Atmosphere (2-12 hours) Catalyst->React Wash 4. Wash Resin (DCM) React->Wash End Cyclized Peptide-Resin Wash->End

Caption: Workflow for on-resin ring-closing metathesis.

Procedure:

  • Resin Preparation:

    • After the final amino acid coupling, ensure the N-terminal Boc group is removed as described in Protocol 1, step 2.

    • Wash the peptide-resin extensively with DCM and dry it under vacuum for at least 1 hour.

  • Reaction Setup:

    • Swell the dry peptide-resin in anhydrous and degassed DCM or DCE in a reaction vessel under an inert atmosphere for 30 minutes.

    • In a separate flask, dissolve 10-20 mol% of Grubbs' or Hoveyda-Grubbs' 2nd generation catalyst in a minimal amount of anhydrous and degassed DCM or DCE.[4]

  • Metathesis Reaction:

    • Add the catalyst solution to the swollen peptide-resin.

    • Gently agitate the mixture at room temperature for 2-12 hours under an inert atmosphere. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.[4]

  • Washing:

    • Once the reaction is complete, drain the catalyst solution.

    • Wash the resin thoroughly with DCM to remove the catalyst and any byproducts.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Cyclized or linear peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)[3]

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it under vacuum.[3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers.

    • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9][15] The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.[9]

Potential Side Reactions and Mitigation Strategies

While a powerful tool, the use of allylglycine and olefin metathesis in peptide synthesis is not without its challenges. Awareness of potential side reactions is key to a successful synthesis.

Side ReactionDescriptionMitigation StrategyReference
Isomerization of the Allyl Group The terminal double bond of the allyl group can isomerize to an internal, more stable position, which is unreactive in metathesis. This can be promoted by the metathesis catalyst.Use of isomerization suppressants. Optimizing the catalyst and reaction time can also minimize this side reaction.[16]
Guanidinylation Uronium/aminium coupling reagents can react with the N-terminal amine to form a guanidinium group, terminating the peptide chain.Pre-activate the amino acid with the coupling reagent before adding it to the resin.[14]
Racemization Loss of stereochemical integrity at the α-carbon can occur during activation and coupling, especially with prolonged reaction times or strong bases.Use of epimerization-suppressing coupling reagents like HATU. Minimize pre-activation and coupling times.
Incomplete Cleavage Incomplete removal of the peptide from the resin or incomplete removal of side-chain protecting groups.Ensure sufficient reaction time and an appropriate cleavage cocktail for the specific amino acids in the sequence.[17]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of modified peptides. Its allyl side chain provides a gateway to a multitude of post-synthetic modifications, most notably olefin metathesis for macrocyclization and functionalization. By following the detailed protocols and being mindful of potential side reactions, researchers can effectively harness the power of this unnatural amino acid to create novel peptides with enhanced properties for a wide range of applications in research and drug development.

References

  • BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Accessed January 16, 2026.
  • National Institutes of Health. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Accessed January 16, 2026.
  • Journal of the American Chemical Society. Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Accessed January 16, 2026.
  • National Institutes of Health. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Accessed January 16, 2026.
  • ACS Publications. Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides | Journal of the American Chemical Society. Accessed January 16, 2026.
  • BenchChem. Revolutionizing Peptide Drug Discovery: A Guide to the Synthesis of Peptides Containing (+)-Allylglycine. Accessed January 16, 2026.
  • BenchChem. The Strategic Incorporation of D-Allylglycine in Peptide Design: A Technical Guide to Unlocking Stereochemical Advantages. Accessed January 16, 2026.
  • BenchChem. Application Notes and Protocols: Cross-Metathesis Reactions Involving N-Boc-allylglycine Methyl Ester. Accessed January 16, 2026.
  • ResearchGate. Cross-metathesis of C-Glycosides and Peptides. Accessed January 16, 2026.
  • National Institutes of Health. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Accessed January 16, 2026.
  • BenchChem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Accessed January 16, 2026.
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 16, 2026.
  • RSC Publishing.
  • BenchChem. Application Notes and Protocols: N-Boc-allylglycine Methyl Ester in Peptide Synthesis. Accessed January 16, 2026.
  • Journal of the American Chemical Society. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Accessed January 16, 2026.
  • Automated Orthogonal Deprotection of Glu(OAllyl)
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 16, 2026.
  • University of Oxford.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Accessed January 16, 2026.
  • PubMed.
  • Bibliomed. Side reactions in peptide synthesis: An overview. Accessed January 16, 2026.
  • BenchChem. Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Accessed January 16, 2026.
  • Slideshare. Spps and side reactions in peptide synthesis. Accessed January 16, 2026.
  • Aapptec Peptides. Cleavage from Wang Resin. Accessed January 16, 2026.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Accessed January 16, 2026.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Accessed January 16, 2026.
  • ResearchGate. Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Accessed January 16, 2026.
  • ResearchGate. (a) Model peptide (R-Y-G-allyl glycine-G-Y-A)
  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. Accessed January 16, 2026.
  • PubMed. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Accessed January 16, 2026.
  • Bachem. Peptide Purification Process & Methods: An Overview. Accessed January 16, 2026.
  • Google Patents. Cleavage of synthetic peptides. Accessed January 16, 2026.
  • Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Accessed January 16, 2026.
  • BOC Sciences. Amino Acid Protection & Deprotection Services. Accessed January 16, 2026.
  • Waters Corporation. Peptide Isolation & Purification Techniques. Accessed January 16, 2026.
  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. Accessed January 16, 2026.
  • ResearchGate. Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction | Request PDF. Accessed January 16, 2026.
  • Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 16, 2026.
  • YouTube. Peptide Synthesis with the Boc Protecting Group. Accessed January 16, 2026.
  • MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)
  • BenchChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 89985-87-5. Accessed January 16, 2026.
  • ResearchGate. A schematic representation of peptide synthesis using Boc protected... Accessed January 16, 2026.
  • PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232. Accessed January 16, 2026.
  • ChemScene. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate,95%(stabilized with MEHQ). Accessed January 16, 2026.
  • BLDpharm. 173306-83-7|Methyl 2-((tert-butoxycarbonyl)amino)

Sources

Large-scale synthesis protocol for (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Introduction: The Significance of a Chiral Building Block

This compound, also known as Boc-D-allylglycine methyl ester, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. As a non-proteinogenic amino acid derivative, its unique structure, featuring both a versatile allyl group and standard protecting groups, makes it a critical intermediate for creating complex molecular architectures.[1] The allyl functionality is amenable to a wide array of chemical transformations, including cross-metathesis, ozonolysis, and hydroboration, while the Boc and methyl ester groups provide orthogonal protection for the amine and carboxylic acid moieties, respectively.[2][3] This compound is particularly sought after in drug discovery for the synthesis of peptide mimetics, constrained peptides, and novel pharmaceutical agents where stereochemistry dictates biological activity.[1][4]

This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, designed for researchers and process chemists in the pharmaceutical and biotechnology industries. The protocol is structured to ensure scientific integrity, scalability, and safety.

Overall Synthesis Strategy

The presented synthesis is a multi-step process commencing from the readily available and enantiopure starting material, (R)-N-Boc-serine methyl ester. This strategy was chosen for its reliability and scalability. The core of the synthesis involves the conversion of the serine hydroxyl group into a suitable leaving group, followed by a palladium-catalyzed cross-coupling reaction to introduce the allyl moiety. This approach avoids the use of less selective direct alkylation methods and provides high enantiomeric purity.

G cluster_0 Synthesis Workflow Start (R)-N-Boc-Serine Methyl Ester (Starting Material) Step1 Step 1: Iodination (PPh₃, Imidazole, I₂) Start->Step1 Side-chain modification Intermediate1 (R)-Methyl 2-((tert-butoxycarbonyl)amino) -3-iodopropanoate Step1->Intermediate1 Step2 Step 2: Palladium-Catalyzed Allylation (Allyl Zinc Bromide, Pd Catalyst) Intermediate1->Step2 Key C-C bond formation Intermediate2 Crude Product Mixture Step2->Intermediate2 Step3 Step 3: Purification (Column Chromatography) Intermediate2->Step3 End (R)-Methyl 2-((tert-butoxycarbonyl)amino) pent-4-enoate (Final Product) Step3->End G cluster_0 Reaction Scheme Start (R)-N-Boc-Serine Methyl Ester Intermediate (R)-Methyl 2-((tert-butoxycarbonyl)amino) -3-iodopropanoate Start->Intermediate Step 1 Product (R)-Methyl 2-((tert-butoxycarbonyl)amino) pent-4-enoate Intermediate->Product Step 2 Reagent1 PPh₃, Imidazole, I₂ DCM, 0°C to RT Reagent2 Allyl-ZnBr, Pd₂(dba)₃, TFP THF, 0°C to RT

Sources

Protocol for the Purification of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a valuable chiral building block in modern organic synthesis, particularly in the construction of complex peptides and pharmacologically active molecules where stereochemical integrity is paramount.[1][2] The purity of this intermediate directly impacts the yield, purity, and biological activity of the final target compound. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using flash column chromatography. We will delve into the principles of the separation, systematic method development using Thin-Layer Chromatography (TLC), a step-by-step purification protocol, and troubleshooting guidelines to ensure a high degree of reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Rationale for High-Purity Separation

The subject of this protocol, this compound, possesses three key functional groups that define its utility and its chromatographic behavior: a chiral center at the α-carbon, a Boc-protected amine, and a terminal alkene. The Boc (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[3]

Purification is a critical step following its synthesis. Crude reaction mixtures often contain a variety of impurities that can interfere with subsequent reactions.[4] These can include unreacted starting materials, reagents such as di-tert-butyl dicarbonate (Boc₂O), and side-products arising from the reaction itself.[5] For chiral compounds, the presence of the undesired enantiomer or diastereomers is a significant concern that can compromise the stereochemical purity of the final active pharmaceutical ingredient (API).[6] Flash column chromatography is a rapid and efficient preparative technique for purifying compounds on a milligram to gram scale, making it an indispensable tool in both academic and industrial laboratories.[7][8] This guide is designed to provide a robust methodology for achieving high purity of the target compound.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase flash chromatography, a technique that separates molecules based on their polarity.

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is used. The surface of silica gel is rich in silanol (Si-OH) groups, which are polar and can form hydrogen bonds with analytes.

  • Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used to carry the mixture through the column.

  • Mechanism of Separation: The components of the crude mixture are introduced at the top of the column. As the eluent flows through, a partitioning equilibrium is established for each component between the stationary and mobile phases.

    • Non-polar compounds have weak interactions with the polar silica gel and spend more time in the mobile phase, thus eluting from the column quickly.

    • Polar compounds interact strongly with the silanol groups of the silica gel, moving more slowly down the column and eluting later.

For this compound, the polarity is primarily determined by the methyl ester and the carbamate functionalities. It is a moderately polar compound. The goal is to select a mobile phase that allows the target compound to elute at a reasonable rate while providing sufficient separation from less polar and more polar impurities.

Method Development via Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[9] TLC is a rapid, small-scale version of column chromatography that predicts the separation achievable on a larger scale.

Protocol for TLC Solvent System Screening
  • Prepare Samples: Dissolve small amounts of the crude reaction mixture and, if available, the starting materials and a pure sample of the product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the samples onto a silica gel TLC plate. It is good practice to co-spot the crude mixture with the starting material to aid in identification.[9]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a candidate solvent system. A common starting point for Boc-protected amino esters is a mixture of hexanes (or petroleum ether) and ethyl acetate.[10][11]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. Since the Boc group and alkene are not strongly UV-active, visualization may require staining. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alkene group on the side chain, appearing as a yellow spot on a purple background.

  • Analyze and Optimize: The ideal solvent system for column chromatography will result in a Retention Factor (Rf) of 0.2-0.3 for the desired compound.[9]

    • If Rf is too high (> 0.4): The compound is moving too fast. Decrease the polarity of the eluent (i.e., increase the proportion of hexanes).

    • If Rf is too low (< 0.15): The compound is sticking to the silica. Increase the polarity of the eluent (i.e., increase the proportion of ethyl acetate).

Parameter Guideline Rationale
Stationary Phase Silica Gel 60 F₂₅₄Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Hexanes:Ethyl AcetateA versatile solvent system with tunable polarity.
Target Rf 0.2 - 0.3Provides optimal resolution and a reasonable elution time.[9]
Visualization Potassium Permanganate StainThe alkene in the pentenoate side chain reacts readily for clear visualization.

Detailed Protocol for Flash Column Chromatography

This protocol assumes a purification scale of 1-5 grams of crude material. The column size should be adjusted based on the amount of sample.

Materials and Equipment
  • Glass chromatography column

  • Silica gel for flash chromatography (230-400 mesh)

  • Eluent-grade solvents (Hexanes and Ethyl Acetate)

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • TLC plates, chamber, and visualization stains

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Workflow Diagram

Sources

Boc deprotection methods for (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deprotection of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex peptides and pharmaceuticals.[1][2] Its stability and facile, acid-labile removal make it an invaluable tool for the temporary masking of primary and secondary amines.[2] This application note provides a detailed guide for the deprotection of a specific, versatile building block: this compound. We delve into the mechanistic underpinnings of various deprotection strategies and present detailed, field-proven protocols tailored for this substrate, which features an acid-sensitive methyl ester and a potentially reactive terminal alkene. The discussion emphasizes chemoselectivity, offering researchers the rationale to select the optimal method to maximize yield and purity while preserving the integrity of the molecule's other functional moieties.

Introduction: Strategic Considerations for a Multifunctional Substrate

This compound is a chiral building block containing three key functional groups: the N-Boc protected amine, a methyl ester, and a terminal allyl group. The primary synthetic challenge lies in the selective cleavage of the Boc group without inducing side reactions such as ester hydrolysis, racemization of the sensitive α-carbon, or isomerization/alkylation of the pentenyl side chain.

The principle of orthogonal protection is central to such challenges, wherein multiple protecting groups can be removed under distinct, non-interfering conditions.[3][4][5] While the Boc group is designed for acid-lability, the choice of acid, solvent, and temperature dictates the success of the transformation, especially in the presence of other sensitive functionalities.[6] This guide explores the most effective acidic, thermal, and silyl-based methods, providing a comparative analysis to inform protocol selection.

The Mechanism of Acid-Mediated Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[7] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][8] This protonation weakens the C-O bond, leading to the irreversible collapse of the intermediate. This fragmentation generates a stable tert-butyl carbocation, carbon dioxide, and the desired free amine.[7][8] The liberated amine is then protonated by the excess acid in the medium, typically yielding an ammonium salt (e.g., trifluoroacetate or hydrochloride).

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Start R-NH-Boc Protonated R-NH-Boc(H+) Start->Protonated + H+ CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid - t-Bu+ tBuCation t-Bu+ Protonated->tBuCation AmineSalt R-NH3+ X- CarbamicAcid->AmineSalt + H+ CO2 CO2 ↑ CarbamicAcid->CO2 Isobutylene Isobutylene ↑ tBuCation->Isobutylene - H+ TFA_Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool AddTFA Add TFA/DCM Solution Cool->AddTFA Stir Stir at RT (1-2h) Monitor by TLC/LC-MS AddTFA->Stir Concentrate Concentrate in vacuo Stir->Concentrate Precipitate Precipitate with Cold Diethyl Ether Concentrate->Precipitate Isolate Filter and Dry Product Salt Precipitate->Isolate

Figure 2: Experimental workflow for TFA-mediated Boc deprotection.

Method 2: Hydrogen Chloride (HCl) in Anhydrous Dioxane

This method provides a reliable alternative to TFA, yielding the product as a hydrochloride salt, which is often a highly crystalline and easily handled solid. [9][10]4M HCl in 1,4-dioxane is a commercially available reagent that offers excellent selectivity. [11][12]

  • Rationale & Causality: Using a stoichiometric amount of a strong acid like HCl in a non-nucleophilic, anhydrous solvent provides a controlled deprotection environment. [11]This method is particularly valued for its ability to selectively deprotect Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters, indicating a high degree of chemoselectivity. [12][13]The strictly anhydrous conditions are ideal for preserving the methyl ester in the target substrate.

  • Substrate Suitability: This is arguably the optimal method for this substrate. It is mild enough to avoid side reactions with the alkene while being highly effective. The resulting hydrochloride salt is often easier to purify by precipitation than the corresponding TFA salt. [14] Detailed Protocol:

  • To a stirred solution or suspension of this compound (1.0 equiv) in a minimal amount of anhydrous DCM or ethyl acetate (optional, for solubility), add a solution of 4M HCl in 1,4-dioxane (3–5 equiv).

  • Stir the mixture at room temperature for 1 to 4 hours. The product hydrochloride salt may begin to precipitate during the reaction.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the hydrochloride salt.

  • Stir the resulting slurry for 15-30 minutes, then collect the solid product by filtration.

  • Wash the filter cake with copious diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the solid under high vacuum to afford pure (R)-Methyl 2-aminopent-4-enoate hydrochloride. [10]

Method 3: Thermal Deprotection (Catalyst-Free)

For substrates that are exceptionally sensitive to acid, thermal deprotection offers a neutral alternative. [15]This method relies on heating the substrate to induce thermolytic cleavage of the Boc group.

  • Rationale & Causality: At elevated temperatures (typically >120 °C), the Boc group can fragment without an acid catalyst, releasing isobutylene and carbon dioxide. [15]This approach is advantageous as it avoids the formation of the t-butyl cation and the need for subsequent neutralization steps. [16]Recent advancements using continuous flow reactors have made this method more practical, allowing for higher temperatures and shorter reaction times. [6][17][18]

  • Substrate Suitability: Caution is advised for this specific substrate. The required high temperatures may risk thermal decomposition or polymerization of the alkene side chain. [15]This method should be considered only if all acidic methods fail.

General Protocol (Batch):

  • Dissolve the N-Boc protected amine in a high-boiling, inert solvent (e.g., toluene, xylenes).

  • Heat the reaction mixture to reflux (110–150 °C) and monitor by TLC.

  • Reaction times can be lengthy (several hours to days). [15]4. Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting free amine by column chromatography or distillation.

Comparative Data and Method Selection

The choice of deprotection method should be guided by the specific requirements of the synthetic route, including scale, desired salt form, and the presence of other sensitive functional groups.

MethodReagents & SolventTemp. (°C)TimeSuitability for Substrate & Rationale
TFA / Acidolysis 20-50% TFA in DCM0 to 251-2 hHigh. Fast and efficient. Volatile reagents simplify workup. Scavenger recommended to protect the alkene. [7][19]
HCl / Acidolysis 4M HCl in Dioxane251-4 hExcellent. Highly selective and mild. [11][12]Anhydrous conditions protect the ester. Yields a crystalline HCl salt. [9][10]
Thermal High-boiling solvent or neat120-2402-48 hLow. Risk of substrate decomposition or polymerization of the alkene at required temperatures. [15]
TMSI Trimethylsilyl iodide in DCM/MeCN0 to 25< 30 minHigh. Very mild, fast, and proceeds under neutral conditions. [20][21]Excellent for highly sensitive substrates.

Troubleshooting Common Issues

  • Incomplete Reaction: If TLC or LC-MS indicates remaining starting material, especially with the HCl/dioxane method, extend the reaction time or add an additional equivalent of the acidic reagent. Incomplete reactions can also result from reagent degradation (e.g., old TFA).

  • Formation of Byproducts: The appearance of unexpected, less polar spots on TLC may indicate t-butylation of the alkene or other nucleophilic sites. [22]Re-run the reaction with an appropriate scavenger like triethylsilane or anisole.

  • Difficulty in Product Isolation: If the product salt fails to precipitate or forms an oil, ensure all volatile acid (especially TFA) has been thoroughly removed. Try triturating the oil with multiple fresh portions of cold ether. Seeding with a small crystal can also induce crystallization.

Conclusion

The deprotection of this compound can be achieved efficiently and selectively with careful consideration of the reaction conditions. For most applications, 4M HCl in 1,4-dioxane represents the optimal choice, offering a balance of reactivity and mildness that preserves the ester and alkene functionalities while providing the product as an easily isolated hydrochloride salt. [11][13]The TFA/DCM method remains a robust and rapid alternative, particularly when the trifluoroacetate salt is acceptable for subsequent steps. By understanding the mechanistic principles and potential pitfalls, researchers can confidently deprotect this versatile building block and advance their synthetic campaigns.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Boc Deprotection Mechanism. Organic Chemistry - YouTube. [Link]

  • Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • N-Boc Deprotection. HCl, methanol or dioxaine. Reddit. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Pathak, T. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • BOC Deprotection General Overview. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Maligres, P. E., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. ACS Publications. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • Boc Deprotection - TMSI. Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. ResearchGate. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • methyl 2-aminopent-4-enoate hydrogen chloride. ChemBK. [Link]

  • Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [Link]

  • Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Method to remove Boc in the presence of t-butylester. Reddit. [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]

Sources

The Strategic Application of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Versatile Chiral Building Block

In the intricate field of natural product synthesis, the strategic use of enantiomerically pure building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a derivative of D-allylglycine, has emerged as a particularly valuable chiral synthon. Its structure uniquely combines a protected α-amino acid moiety with a terminal alkene, offering two distinct points for chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, while the allyl group is a versatile handle for a variety of powerful carbon-carbon bond-forming reactions, most notably olefin metathesis and oxidative cleavage. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this building block, complete with detailed protocols for its preparation and use in the synthesis of natural product scaffolds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and analytical properties of this compound is critical for its successful application. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance Colorless to brown oil[2]
Optical Rotation [α]D +20.2 (c 1.5, CHCl₃)[3]
CAS Number 150652-93-3N/A

Table 1: Physicochemical Properties of this compound.

Spectroscopic data is essential for verifying the identity and purity of the synthesized building block.

Technique Key Data Reference
¹H NMR (500 MHz, CDCl₃)δ: 5.71-5.62 (m, 1H), 5.12-5.08 (m, 2H), 5.04 (br s, 1H), 4.38-4.32 (m, 1H), 3.70 (s, 3H), 2.53-2.41 (m, 2H), 1.40 (s, 9H)[3]
¹³C NMR (125 MHz, CDCl₃)δ: 172.6, 155.3, 132.4, 119.1, 79.9, 53.0, 52.3, 36.9, 28.4[3]
IR (film) 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 cm⁻¹[3]
HRMS calcd for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.1387[3]

Table 2: Spectroscopic Data for this compound.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The preparation of enantiomerically pure this compound is reliably achieved through a two-step sequence starting from the commercially available N-Boc-L-serine methyl ester, as detailed in Organic Syntheses.[2][3] This procedure involves the conversion of the starting alcohol to an iodide, followed by a palladium-catalyzed Negishi cross-coupling with a vinyl organozinc reagent.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Negishi Coupling start N-Boc-L-serine methyl ester reagents1 PPh₃, Imidazole, I₂ DCM, 0 °C to rt start->reagents1 product1 (R)-tert-Butyl (1-iodo-3-methoxy-3-oxopropan-2-yl)carbamate reagents1->product1 reagents2 1. Zn, TMSCl, 1,2-dibromoethane, DMF 2. Pd₂(dba)₃, P(o-tolyl)₃ 3. Vinyl bromide, THF, -78 °C to rt product1->reagents2 final_product This compound reagents2->final_product RCM_Workflow Start (R)-Boc-allylglycine methyl ester Step1 Peptide Coupling (SPPS or Solution Phase) Start->Step1 Intermediate Linear Peptide Precursor with two terminal alkenes Step1->Intermediate Step2 Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Intermediate->Step2 Product Macrocyclic Peptide Step2->Product Polyoxamic_Acid_Synthesis Start This compound Reagents1 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Me₂S (Reductive Workup) Start->Reagents1 Intermediate1 Aldehyde Intermediate Reagents1->Intermediate1 Reagents2 Further synthetic steps (e.g., aldol addition, oxidation) Intermediate1->Reagents2 Product (+)-Polyoxamic Acid Reagents2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grubbs Catalyst Loading for (R)-Boc-allylglycine Methyl Ester Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for olefin metathesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the ring-closing metathesis (RCM) of (R)-Boc-allylglycine methyl ester to form its corresponding cyclic pyrroline derivative. Optimizing catalyst loading is a critical step to ensure reaction efficiency, minimize cost, reduce metal contamination in the final product, and prevent the formation of unwanted byproducts. This document provides in-depth, field-proven insights to navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing the RCM of (R)-Boc-allylglycine methyl ester.

Q1: Which Grubbs catalyst is the best starting point for this specific substrate?

For the RCM of N-Boc protected amino acid derivatives, second-generation catalysts are generally the preferred starting point due to their high activity and functional group tolerance.[1] We recommend starting with either a Grubbs second-generation catalyst (G-II) or a Hoveyda-Grubbs second-generation catalyst (HG-II) .[2][3][4]

  • Hoveyda-Grubbs II (HG-II): This is often the superior choice for this specific substrate. Its isopropoxybenzylidene ligand provides greater thermal stability and it tends to initiate at lower temperatures (room temperature to 40 °C).[4] This stability is crucial because substrates containing carbonyl groups, like the Boc and ester functionalities in your molecule, can sometimes chelate to the ruthenium center, potentially deactivating the catalyst.

  • Grubbs II (G-II): While highly active, G-II is generally less stable than HG-II and may require higher temperatures for efficient initiation. Elevated temperatures can sometimes lead to faster catalyst decomposition and the formation of isomerization byproducts.[5][6]

Q2: What is a reasonable initial catalyst loading to screen?

A pragmatic starting range for catalyst loading in an initial screen is between 1.0 mol% and 5.0 mol% .[7] For many RCM reactions, loadings below 1 mol% can be effective once the reaction is optimized.[2] However, given that protected amino acids can present challenges[8], starting in this slightly higher range provides a better chance of observing complete conversion. It is rarely necessary to exceed 10 mol%; high catalyst loadings can increase the rate of side reactions and catalyst degradation.[5]

Q3: How critical are solvent and substrate purity?

Extremely critical. The performance of Grubbs catalysts is highly sensitive to impurities.

  • Solvent Purity: Use anhydrous, deoxygenated solvents. Preferred solvents for RCM are weakly coordinating, such as dichloromethane (DCM) or toluene.[3][4] It is imperative to use solvents from a freshly opened bottle or purified via a solvent system. Commercial DCM often contains olefin stabilizers like amylene, which can interfere with the metathesis reaction.[8] Solvents should be thoroughly degassed by freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes.[2] Oxygen can lead to catalyst oxidation and deactivation.[9]

  • Substrate Purity: The (R)-Boc-allylglycine methyl ester substrate must be free of any impurities from previous synthetic steps, particularly coordinating species like amines, phosphines, or thiols. Purification by flash column chromatography is highly recommended prior to the metathesis reaction.[10][11]

Q4: What reaction concentration should I use?

For RCM, the concentration must be carefully chosen to favor the intramolecular cyclization over intermolecular oligomerization or polymerization. A good starting point for forming five-membered rings is a substrate concentration of 0.05 M to 0.2 M .[12] If you observe significant formation of dimers or oligomers, the reaction is too concentrated. Conversely, excessively dilute conditions can slow the reaction rate unnecessarily.

Q5: How should I monitor the reaction's progress?

Several analytical techniques can be used to monitor the reaction.[13][14]

  • Thin-Layer Chromatography (TLC): The simplest method. The product, being less polar than the starting diene, should have a higher Rf value. This is excellent for quickly assessing consumption of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on conversion and can help identify volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR is the most definitive way to determine the conversion ratio and check for the formation of isomerization byproducts.

Troubleshooting Guide

Encountering issues is a common part of process optimization. This guide provides a systematic approach to diagnosing and solving problems during the RCM of (R)-Boc-allylglycine methyl ester.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may have been deactivated by exposure to air, moisture, or impurities in the solvent or substrate.[9] 2. Insufficient Temperature: The reaction temperature may be too low for catalyst initiation, particularly for G-II.[6] 3. Substrate Coordination: The Boc or ester carbonyl groups may be coordinating to the Ru center, inhibiting turnover. 4. Catalyst Loading Too Low: The amount of catalyst is insufficient for complete conversion.1. Improve Reaction Setup: Ensure all glassware is flame-dried. Use freshly purified, rigorously degassed solvents. Re-purify the substrate.[2][15] 2. Increase Temperature: Incrementally increase the reaction temperature in 10-20 °C steps. A good starting point is 40 °C.[6] 3. Switch Catalyst/Additives: Try the more robust HG-II catalyst. In some cases, a mild Lewis acid additive can help mitigate chelation, but this should be approached cautiously. 4. Increase Catalyst Loading: Systematically increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).
Reaction Stalls at Partial Conversion 1. Catalyst Decomposition: The active catalyst species is decomposing over the course of the reaction. This can be accelerated by high temperatures or impurities.[5][16][17] 2. Product Inhibition: The cyclic product may be coordinating to the catalyst, slowing down turnover. 3. Ethylene Buildup: The ethylene byproduct can participate in non-productive metathesis pathways, leading to catalyst decomposition.[18]1. Lower Temperature or Use Slow Addition: Run the reaction at a lower temperature to extend catalyst lifetime. Alternatively, add the catalyst in portions over several hours.[7] 2. Use a More Robust Catalyst: Switch to HG-II if using G-II, as it is generally more stable. 3. Remove Ethylene: Perform the reaction under a gentle stream of inert gas or under vacuum to drive off the ethylene byproduct and shift the equilibrium toward the product.[2]
Formation of Isomers or Other Byproducts 1. Catalyst Decomposition to Ru-Hydride: The primary cause of olefin isomerization is the decomposition of the Grubbs catalyst into ruthenium-hydride species, which are active isomerization catalysts. This is often promoted by high temperatures.[5][17] 2. High Catalyst Loading: Excessive catalyst can sometimes lead to side reactions.[2]1. Lower Reaction Temperature: This is the most effective way to suppress isomerization. Try running the reaction at room temperature or 40 °C.[6] 2. Add an Isomerization Inhibitor: Additives like 1,4-benzoquinone or acetic acid can sometimes suppress Ru-hydride formation, but they may also slow the desired RCM reaction.[5] This should be optimized carefully. 3. Reduce Catalyst Loading: Once optimal conditions are found, reduce the catalyst loading to the minimum required for full conversion.
Difficulty Removing Ruthenium from Product 1. Ruthenium Byproducts: Metathesis reactions generate various ruthenium species that can be colored and difficult to remove by standard chromatography.1. Use a Scavenger: After the reaction is complete, add a scavenger to the crude mixture. Common options include triphenylphosphine oxide, dimethyl sulfoxide (DMSO)[19], or commercially available isocyanide-based scavengers[20]. Stir for several hours, then filter through a plug of silica gel before final purification.
Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for addressing common experimental issues.

G Start Reaction Outcome? LowConversion Low / No Conversion Start->LowConversion < 80% Conversion Stalled Reaction Stalls Start->Stalled Stops prematurely Byproducts Isomers / Byproducts Start->Byproducts Side products observed Success Complete Conversion (Clean Reaction) Start->Success > 95% Conversion CheckPurity Verify Substrate & Solvent Purity LowConversion->CheckPurity RemoveEthylene Remove Ethylene (Inert Gas Sparge) Stalled->RemoveEthylene LowerTemp Lower Temperature (e.g., to RT or 40 °C) Byproducts->LowerTemp OptimizeLoading Optimize: Reduce Catalyst Loading Success->OptimizeLoading IncreaseTemp Increase Temperature (e.g., to 40-60 °C) CheckPurity->IncreaseTemp Purity OK IncreaseLoading Increase Catalyst Loading (1 -> 5 mol%) IncreaseTemp->IncreaseLoading Still low SwitchCatalyst Switch to HG-II IncreaseLoading->SwitchCatalyst Still low SlowAddition Use Slow Addition of Catalyst RemoveEthylene->SlowAddition Still stalls SlowAddition->LowerTemp Still stalls AddInhibitor Consider Additive (e.g., BQ, AcOH) LowerTemp->AddInhibitor Still isomers G cluster_cycle Catalyst [Ru]=CHR Pre-catalyst ActiveCatalyst [Ru]=CH2 Active Species Catalyst->ActiveCatalyst Initiation (- R-CH=CH-R) Coordination [Ru]=CH2 + Diene → π-Complex ActiveCatalyst->Coordination + Substrate (Diene) Metallocyclobutane1 First Metallacyclobutane Coordination->Metallocyclobutane1 [2+2] Cycloaddition Intermediate [Ru]=CH-R' Propagating Species Metallocyclobutane1->Intermediate Retro [2+2] (- Ethylene) Metallocyclobutane2 Second Metallacyclobutane Intermediate->Metallocyclobutane2 Intramolecular [2+2] Cycloaddition ProductComplex [Ru]=CH2 + Product Product Complex Metallocyclobutane2->ProductComplex Retro [2+2] ProductComplex->ActiveCatalyst - Product

Caption: The catalytic cycle for Ring-Closing Metathesis (RCM).

References
  • P.A. van der Schaaf, et al. (2001). C−H Bond Activation through σ-Bond Metathesis and Agostic Interactions: Deactivation Pathway of a Grubbs Second-Generation Catalyst. Organometallics. Available at: [Link]

  • F.J. D'Amato, et al. (2019). Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. Metathesis and Isomerization. Molecules. Available at: [Link]

  • Umicore & Sigma-Aldrich. Grubbs Catalyst® Technology: Metathesis Application Guide for Chemical Synthesis. Available at: [Link]

  • S.A. Ingale, et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). J Org Chem. Available at: [Link]

  • M. Smoleń, et al. (2021). Decomposition of Ruthenium Olefin Metathesis Catalysts. Catalysts. Available at: [Link]

  • E.A. Standley & V.H. Jensen. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. J. Am. Chem. Soc. Available at: [Link]

  • J. Louie, et al. (2005). Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst. J. Am. Chem. Soc. Available at: [Link]

  • J.C. Dinger & J.C. Mol. (2003). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. Organometallics. Available at: [Link]

  • O.A. Odewole, et al. (2023). Metathesis reactions: Effect of additives as co-catalysts to Grubbs' or Schrock's catalyst. Results in Chemistry. Available at: [Link]

  • S.T. Diver, et al. (2008). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. Org. Lett. Available at: [Link]

  • Y.M. Ahn, K. Yang, & G.I. Georg. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Org. Lett. Available at: [Link]

  • Reddit. (2022). issues with olefin metathesis. r/Chempros. Available at: [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • S. Naumann & F. Buch. (2010). About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations. Beilstein J. Org. Chem. Available at: [Link]

  • M.S. Sanford, et al. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. J. Am. Chem. Soc. Available at: [Link]

  • ResearchGate. 5 questions with answers in OLEFIN METATHESIS. Available at: [Link]

  • Reddit. (2025). Grubbs G2 metathesis catalyst synthesis troubleshooting. r/Chempros. Available at: [Link]

  • Master Organic Chemistry. Olefin Metathesis. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • Fisher Scientific. Metathesis Method in Organic Synthesis. Available at: [Link]

  • Organic Syntheses. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Available at: [Link]

  • ResearchGate. (2024). Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. Available at: [Link]

  • B.R. Galan, et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Org. Lett. Available at: [Link]

  • Google Patents. (2014). Methods for treating substrates prior to metathesis reactions, and methods for metathesizing substrates.
  • K. Skowerski, et al. (2022). Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent. iScience. Available at: [Link]

  • Organic Chemistry Portal. Olefin Metathesis, Grubbs Reaction. Available at: [Link]

Sources

Preventing racemization during Boc deprotection of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the Boc deprotection of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. As Senior Application Scientists, we understand the critical importance of maintaining enantiopurity in the synthesis of chiral molecules for pharmaceutical and research applications.

Troubleshooting Guide: Preventing Racemization

I am observing significant racemization of my this compound during Boc deprotection. What are the likely causes and how can I prevent it?

This is a common and critical issue. Racemization during the acid-catalyzed deprotection of N-Boc protected amino acids and their esters is a well-documented phenomenon. The primary culprit is the formation of an achiral intermediate, an oxazolone, which can be protonated and deprotonated, leading to a loss of the original stereochemistry.[1][2][3]

The Mechanism of Racemization: Oxazolone Formation

Under strongly acidic conditions, typically used for Boc deprotection (e.g., neat trifluoroacetic acid), the carbonyl oxygen of the Boc group is protonated. This facilitates the departure of the tert-butyl group as a stable carbocation. However, the neighboring amide functionality can participate in an intramolecular cyclization to form a planar, achiral oxazolone intermediate.[1][4] This intermediate is susceptible to proton exchange at the former stereocenter, and upon ring-opening, yields a racemic mixture of the desired amine.

racemization_mechanism Start (R)-Amino Ester (Chiral) Oxazolone Oxazolone Intermediate (Achiral, Planar) Start->Oxazolone Intramolecular Cyclization Acid Strong Acid (e.g., TFA) Acid->Start Protonation Oxazolone->Oxazolone Racemic Racemic Amino Ester Oxazolone->Racemic Ring Opening (Hydrolysis)

Caption: Mechanism of racemization via oxazolone formation.

Key Factors Influencing Racemization:
  • Acid Strength and Concentration: Strong acids like neat Trifluoroacetic Acid (TFA) are notorious for promoting oxazolone formation and subsequent racemization.[5][6] The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[7][8]

  • Temperature: Higher temperatures can accelerate the rate of both deprotection and racemization.

  • Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of racemization.[9]

  • Substrate Structure: The structure of the amino acid derivative can influence its susceptibility to racemization.

Recommended Non-Racemizing Deprotection Protocols

To mitigate the risk of racemization, it is crucial to employ milder deprotection conditions that disfavor the formation of the oxazolone intermediate. Below are several field-proven protocols.

Protocol 1: HCl in Anhydrous Dioxane

This is a widely used and effective method for selective N-Boc deprotection with minimal racemization.[10][11] The use of a less harsh acid in a non-polar aprotic solvent is key to its success.

Experimental Protocol:

  • Preparation: Dissolve the this compound (1 equivalent) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5 equivalents) to the stirred solution at 0 °C.[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt and may be precipitated with a non-polar solvent like diethyl ether.

Protocol 2: Milder Acidic Conditions with Scavengers

Using a diluted strong acid in conjunction with a scavenger can also be effective. The scavenger's role is to trap the liberated tert-butyl cation, preventing potential side reactions.[7]

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected amino ester in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Prepare a solution of 25% TFA in DCM.[13] Add this solution to the substrate at room temperature.

  • Reaction Monitoring: Stir for 2 hours, monitoring by TLC.

  • Work-up: Remove the volatiles in vacuo. The crude product can be used without further purification or after an appropriate work-up to remove the TFA salt.

Protocol 3: Oxalyl Chloride in Methanol

A recently reported mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol. This system generates HCl in situ under gentle conditions.[5][14]

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected substrate in methanol.

  • Reagent Addition: Add oxalyl chloride dropwise to the solution at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture to obtain the deprotected amine hydrochloride.

Comparison of Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical TimeRacemization Risk
Standard (High Risk) Neat TFANone or DCMRoom Temp30 min - 2 hHigh
Protocol 1 4M HCl in Dioxane1,4-Dioxane0 to Room Temp30 min - 2 hLow
Protocol 2 25% TFA in DCMDCMRoom Temp2 hModerate
Protocol 3 Oxalyl ChlorideMethanolRoom Temp1 - 4 hLow

FAQ Section

Q1: How can I confirm if racemization has occurred?

The most reliable method for determining the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[15][16][17] This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.

Q2: Are there any alternatives to acidic deprotection?

While acidic conditions are the most common for Boc deprotection, some alternative methods exist, though they may not be as general. These include thermolytic deprotection, which involves heating the substrate, sometimes in the presence of a Lewis acid or on a solid support like silica gel.[18][19] However, the compatibility of these methods with your specific substrate must be evaluated.

Q3: Can the ester group be affected by these deprotection methods?

Under the recommended mild acidic conditions, the methyl ester group is generally stable. However, prolonged exposure to strong acids or elevated temperatures can lead to hydrolysis. It is always advisable to monitor the reaction closely to avoid side reactions.[5]

Q4: My substrate is an allylic amino acid. Are there any special considerations?

The presence of the allyl group in this compound does not typically complicate the Boc deprotection itself. However, the double bond can be susceptible to isomerization or other reactions under strongly acidic conditions, providing another reason to favor milder deprotection protocols.

Workflow for Optimizing Boc Deprotection

optimization_workflow Start Start: Racemization Observed Step1 Switch to Milder Acid: - 4M HCl in Dioxane - Dilute TFA Start->Step1 Step2 Optimize Conditions: - Lower Temperature (0°C) - Reduce Reaction Time Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Decision Racemization Resolved? Step3->Decision Success Proceed with Optimized Protocol Decision->Success Yes Failure Consider Alternative Methods: - Oxalyl Chloride/MeOH - Thermolysis Decision->Failure No Analyze Analyze Enantiopurity by Chiral HPLC Success->Analyze Failure->Analyze

Sources

Troubleshooting low yield in the synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions grounded in established chemical principles.

Troubleshooting Guide: Low Yield and Impurities

Low yield is one of the most common challenges encountered in multi-step organic syntheses. This guide will walk you through a systematic approach to identifying and resolving the root causes of low yield in the synthesis of this compound, particularly when following a Negishi cross-coupling strategy.[1][2][3]

Problem 1: Low Overall Yield of the Final Product

A low overall yield can be attributed to inefficiencies in one or more steps of the synthetic sequence. The most common route involves the iodination of a serine-derived alcohol, followed by a zinc-mediated Negishi cross-coupling with a vinyl halide.[1][2]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in this synthesis.

TroubleshootingWorkflow cluster_start cluster_diagnosis Diagnostic Steps cluster_iodination Step 1: Iodination Issues cluster_negishi Step 2: Negishi Coupling Issues cluster_solutions Corrective Actions Start Low Yield Observed Analyze_Crude Analyze crude reaction mixture by ¹H NMR and TLC Start->Analyze_Crude Check_Starting_Material Check purity of starting materials (alcohol, reagents) Start->Check_Starting_Material Incomplete_Iodination Incomplete Iodination? Analyze_Crude->Incomplete_Iodination Identify intermediates and byproducts Beta_Elimination β-Elimination Side Product? Analyze_Crude->Beta_Elimination Identify intermediates and byproducts Check_Starting_Material->Incomplete_Iodination Poor_Zinc_Activation Poor Zinc Activation? Check_Starting_Material->Poor_Zinc_Activation Catalyst_Inactivity Catalyst Inactivity? Check_Starting_Material->Catalyst_Inactivity Optimize_Iodination Optimize iodination conditions (reagent purity, reaction time) Incomplete_Iodination->Optimize_Iodination Iodide_Degradation Degradation of Iodide? Purify_Iodide Purify iodide carefully before use Iodide_Degradation->Purify_Iodide Improve_Zinc_Activation Improve zinc activation protocol (reagents, temperature) Poor_Zinc_Activation->Improve_Zinc_Activation Use_DMF Use DMF as solvent to suppress β-elimination Beta_Elimination->Use_DMF Check_Catalyst Use fresh, high-purity catalyst and ligand Catalyst_Inactivity->Check_Catalyst End Improved Yield Optimize_Iodination->End Implement Solutions Purify_Iodide->End Implement Solutions Improve_Zinc_Activation->End Implement Solutions Use_DMF->End Implement Solutions Check_Catalyst->End Implement Solutions

Sources

Technical Support Center: Optimizing the Enantiomeric Excess of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting and practical solutions for improving the enantiomeric excess (e.e.) of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a critical chiral building block in pharmaceutical synthesis.[1] This resource addresses common challenges encountered during its asymmetric synthesis and offers scientifically grounded strategies for optimization.

I. Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis of this compound is resulting in a low enantiomeric excess. What are the most probable causes?

A1: A low enantiomeric excess (e.e.) is a frequent challenge in asymmetric synthesis and can stem from several factors. The most common culprits include:

  • Suboptimal Catalyst System: The choice of catalyst and ligand is paramount for achieving high stereoselectivity. An inappropriate catalyst-ligand combination may not create a sufficiently differentiated energetic barrier between the transition states leading to the (R) and (S) enantiomers.

  • Racemic Background Reaction: A non-catalyzed, racemic reaction pathway may be competing with the desired asymmetric catalytic cycle.[2] This can occur if the reaction conditions are too harsh (e.g., high temperatures) or if the catalyst loading is too low.

  • Catalyst Deactivation or Inhibition: Impurities in your reagents or solvent, such as water or oxygen, can deactivate sensitive organometallic catalysts.[2] Similarly, certain functional groups on your substrate or additives in the reaction mixture can act as catalyst poisons.

  • Incorrect Reaction Parameters: Temperature, solvent, and concentration all play a crucial role in the stereochemical outcome of the reaction. These parameters influence the conformational flexibility of the catalyst-substrate complex and the relative rates of the competing reaction pathways.

Q2: What is the most common synthetic route for this compound, and what are the key control points for enantioselectivity?

A2: A prevalent and effective method for the enantioselective synthesis of this compound is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of a glycine equivalent.[3][4][5][6] In this approach, a prochiral nucleophile, such as the enolate of a protected glycine ester, attacks a π-allyl palladium complex.

The key control points for enantioselectivity in this reaction are:

  • The Chiral Ligand: The ligand bound to the palladium center is the primary source of chirality and dictates the facial selectivity of the nucleophilic attack.

  • The Nature of the Nucleophile: The structure and counter-ion of the glycine enolate can influence its reactivity and steric profile.

  • The Allylic Substrate: The leaving group and substituents on the allylic electrophile can affect the structure of the π-allyl palladium intermediate.

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of this compound.[7][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[] Other methods like chiral gas chromatography (GC) or NMR with chiral shift reagents can also be used, but HPLC generally offers superior resolution and accuracy for this type of compound.[11][12]

II. Troubleshooting Guide: A Deeper Dive into Low Enantiomeric Excess

This section provides a structured approach to diagnosing and resolving issues of low enantiomeric excess.

Problem: The enantiomeric excess of this compound is consistently below the desired specification (e.g., <95% e.e.).

Troubleshooting Workflow

troubleshooting_workflow cluster_catalyst cluster_conditions cluster_purification start Low Enantiomeric Excess Observed catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If e.e. is still low catalyst_ligand Screen Chiral Ligands catalyst_source Verify Catalyst Source and Purity catalyst_loading Optimize Catalyst Loading purification Step 3: Consider Post-Reaction Purification conditions->purification If further improvement is needed solvent Screen Solvents temperature Vary Temperature base Evaluate Base solution High Enantiomeric Excess Achieved purification->solution crystallization Enantioselective Crystallization chromatography Preparative Chiral Chromatography

Caption: Troubleshooting workflow for improving enantiomeric excess.

Step 1: Evaluate the Catalyst System

The heart of the asymmetric transformation is the chiral catalyst. Subtle changes in the catalyst system can have a profound impact on enantioselectivity.

1.1. Chiral Ligand Screening:

  • Rationale: The structure of the chiral ligand directly influences the three-dimensional environment around the metal center, which in turn governs the stereochemical outcome. Different ligand backbones and substituents can lead to vastly different enantioselectivities.

  • Actionable Advice: If you are using a standard ligand and observing low e.e., consider screening a panel of alternative chiral ligands. For palladium-catalyzed allylic alkylations, common classes of effective ligands include those with phosphine, phosphoramidite, or N-heterocyclic carbene (NHC) moieties.[13]

  • Example Data:

Ligand TypeCatalyst SystemTypical e.e. (%)Reference
Chiral Phosphine[(allyl)PdCl]₂ / (R,R)-Trost Ligand>90[14]
Chiral Phase-Transfer Catalyst[(allyl)PdCl]₂ / (PhO)₃P / Chiral Cinchonidinium Saltup to 96[4]
Chiral AldehydeBINOL-derived aldehydeGood to Excellent[15]

1.2. Catalyst Source and Purity:

  • Rationale: The purity and activity of the palladium precursor and the chiral ligand are critical. Impurities can inhibit the catalyst, and batch-to-batch variations can lead to inconsistent results.

  • Actionable Advice:

    • Use high-purity, commercially available catalysts and ligands from reputable suppliers.

    • If synthesizing your own ligand, ensure it is fully characterized and purified to >98% purity.

    • Store air- and moisture-sensitive catalysts and ligands under an inert atmosphere.

1.3. Catalyst Loading:

  • Rationale: While a higher catalyst loading can sometimes improve conversion, it can also potentially favor background racemic reactions if the catalytic cycle is not perfectly efficient. Conversely, too low a loading may lead to incomplete reaction or catalyst decomposition over the reaction time.

  • Actionable Advice: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal balance between reaction rate and enantioselectivity.

Step 2: Optimize Reaction Conditions

The reaction environment plays a crucial role in the delicate balance of interactions that determine the stereochemical outcome.

2.1. Solvent Effects:

  • Rationale: The solvent can influence the solubility of the catalyst and reagents, the aggregation state of the catalyst, and the stability of the transition states.[16] A change in solvent can alter the dominant reaction pathway.[17]

  • Actionable Advice: Screen a range of solvents with varying polarities and coordinating abilities. For palladium-catalyzed reactions, common solvents include tetrahydrofuran (THF), dichloromethane (DCM), toluene, and acetonitrile.[18]

  • Example Data (Hypothetical):

SolventDielectric ConstantEnantiomeric Excess (%)
Toluene2.485
THF7.692
DCM9.195
Acetonitrile37.588

2.2. Temperature Optimization:

  • Rationale: According to the Eyring equation, the difference in the free energy of activation between the two diastereomeric transition states determines the enantiomeric ratio. Lowering the reaction temperature generally increases this energy difference, leading to higher enantioselectivity. However, lowering the temperature will also decrease the reaction rate.

  • Actionable Advice: Conduct the reaction at a range of temperatures (e.g., from -20 °C to room temperature) to identify the optimal temperature that provides a good balance of high enantioselectivity and an acceptable reaction time.

2.3. Base and Additives:

  • Rationale: In reactions involving the formation of an enolate, the choice of base is critical. The nature of the counter-ion can affect the aggregation and reactivity of the nucleophile. Additives can also play a significant role; for instance, halide ions can sometimes accelerate the isomerization of π-allyl palladium complexes, potentially impacting enantioselectivity.[19]

  • Actionable Advice: If applicable to your specific synthesis, screen different bases (e.g., LiHMDS, NaHMDS, KHMDS) and consider the effect of additives.

Step 3: Post-Reaction Purification and Enhancement

If optimizing the reaction conditions does not yield the desired enantiomeric excess, post-reaction purification methods can be employed.

3.1. Enantioselective Crystallization:

  • Rationale: Sometimes, a scalemic mixture (a mixture of enantiomers that is not 50:50) can be enriched to high enantiomeric purity through crystallization.[20][21] This relies on the fact that under certain conditions, the racemate may crystallize as a conglomerate (a mechanical mixture of crystals of the pure enantiomers) or that one enantiomer may preferentially crystallize from a supersaturated solution.

  • Actionable Advice: Experiment with different crystallization solvents and cooling rates to induce the crystallization of the desired (R)-enantiomer. This is often an empirical process requiring careful screening.

3.2. Preparative Chiral Chromatography:

  • Rationale: This technique uses the same principles as analytical chiral HPLC but on a larger scale to separate and isolate the desired enantiomer.[22]

  • Actionable Advice: Develop an analytical chiral HPLC method with good separation (resolution > 1.5) and then scale it up to a preparative or semi-preparative system. This is a highly effective but can be a resource-intensive method.

III. Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative example and should be optimized for your specific substrate and ligand.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Chiral ligand

  • Glycine methyl ester Schiff base (or other prochiral nucleophile precursor)

  • Allyl acetate (or other allylic electrophile)

  • Base (e.g., KHMDS)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and chiral ligand in the anhydrous solvent. Stir for 15-30 minutes to allow for complex formation.

  • In a separate flame-dried flask, dissolve the glycine methyl ester Schiff base in the anhydrous solvent.

  • Cool both flasks to the desired reaction temperature (e.g., 0 °C).

  • To the flask containing the glycine derivative, add the base dropwise and stir for 30 minutes to generate the enolate.

  • Add the allyl acetate to the catalyst mixture.

  • Transfer the enolate solution to the catalyst/allyl acetate mixture via cannula.

  • Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based CSP like Chiralcel OD-H or a macrocyclic glycopeptide-based CSP)

Mobile Phase:

  • A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Prepare a standard solution of the racemic product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a sample of your reaction product at the same concentration.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject your reaction sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

IV. References

  • Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2002). Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase-Transfer Catalyst. The Journal of Organic Chemistry, 67(21), 7418–7423. [Link]

  • American Chemical Society. (2002). Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase-Transfer Catalyst. J. Org. Chem.[Link]

  • Wang, W., et al. (2014). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. Angewandte Chemie International Edition, 53(29), 7540-7544. [Link]

  • ACS Publications. (2002). Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

  • Sci-Hub. (2002). Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2018). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. Angewandte Chemie International Edition. [Link]

  • PubMed Central. (2016). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials. [Link]

  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • ResearchGate. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. Request PDF. [Link]

  • SciSpace. (2007). Processes to separate enantiomers. Chemical Engineering & Technology. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Royal Society of Chemistry. (2023). Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. Organic Chemistry Frontiers. [Link]

  • SlideShare. (2014). Asymmetric reactions_synthesis. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • MDPI. (2017). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules. [Link]

  • ResearchGate. (2017). Optimization of the reaction conditions for the allylic alkyl- ation of 1a. [Link]

  • PubMed Central. (2017). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Accounts of Chemical Research. [Link]

  • Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. [Link]

  • PubMed. (2025). Solvent-Controlled Enantioselective Allylic C-H Alkylation of 2,5-Dihydrofuran via Synergistic Palladium/Nickel Catalysis. Angewandte Chemie International Edition. [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • University of Glasgow. (n.d.). Asymmetric-Synthesis. [Link]

  • ACS Publications. (1995). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

  • Journal of the American Chemical Society. (1977). New synthetic reactions. Allylic alkylation. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Indian Institute of Technology Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. [Link]

  • ResearchGate. (2007). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. Request PDF. [Link]

  • MDPI. (2018). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules. [Link]

  • PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

  • CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. [Link]

Sources

Technical Support Center: Ruthenium Catalyst Removal in (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of removing residual ruthenium catalysts from the synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate and related olefin metathesis reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity and integrity of your final product. In the pharmaceutical industry, controlling transition metal impurities is critical, with regulatory bodies often requiring ruthenium levels to be below 10 parts-per-million (ppm) in the final Active Pharmaceutical Ingredient (API).[1] This resource is structured to provide you with the expertise and validated methods to meet these stringent requirements.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove ruthenium catalyst residues from my reaction mixture?

A: Ruthenium catalysts, such as Grubbs' catalysts, are designed for high stability and functional group tolerance.[1][2] This inherent stability, which makes them excellent for synthesis, also contributes to the difficulty in their removal. The catalyst and its byproducts can be highly colored and may remain in the product even after standard purification techniques like silica gel column chromatography.[3] Failure to remove these residues can lead to issues like olefin isomerization, product decomposition over time, and unacceptable levels of toxicity for pharmaceutical applications.[3]

Q2: What are the most common strategies for ruthenium removal?

A: The primary approaches to ruthenium removal can be categorized into three main strategies:

  • Extraction: Utilizing water-soluble ligands or scavengers to form polar ruthenium complexes that can be washed away in an aqueous phase.[1][2]

  • Adsorption: Employing solid supports like activated carbon or silica gel to bind the ruthenium species, which are then removed by filtration.[4][5]

  • Chemical Scavenging: Adding specific reagents that react with the ruthenium catalyst to form complexes that are more easily removed by precipitation, extraction, or chromatography.[6][7]

Q3: Can I just use multiple silica gel columns to remove the ruthenium?

A: While multiple chromatographic purifications can reduce ruthenium levels, this approach is often time-consuming, may not lead to reproducible yields, and can be impractical and inefficient on an industrial scale.[3][8][9] More targeted and efficient methods are generally preferred, especially for large-scale production.

Q4: At what stage of the synthesis should I focus on ruthenium removal?

A: It is most effective to address ruthenium removal immediately after the metathesis reaction is complete. Some reagents can simultaneously quench the catalytic activity and facilitate removal, which is highly desirable to prevent unwanted side reactions like ring-opening of macrocyclic products upon concentration.[1][2] Addressing the impurity early prevents it from being carried through subsequent synthetic steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and similar compounds post-ruthenium-catalyzed reactions.

Issue 1: High Levels of Ruthenium (>100 ppm) Detected After Initial Work-up and a Single Silica Gel Column

Potential Causes:

  • Inefficient Initial Work-up: A simple aqueous wash is often insufficient to remove the catalyst and its byproducts.

  • Strong Product-Catalyst Interaction: The product molecule may have functional groups that chelate with the ruthenium, making it difficult to separate.

  • High Catalyst Loading: Using a higher than necessary catalyst loading will result in a greater amount of residual ruthenium to remove.[1]

Solutions:

  • Optimize Catalyst Loading: If possible, revisit the reaction conditions to minimize the amount of catalyst used without compromising the reaction yield and time.

  • Implement a Scavenger Wash: Before column chromatography, treat the crude reaction mixture with a ruthenium scavenger.

    • Tris(hydroxymethyl)phosphine (THMP): This water-soluble phosphine is highly effective at complexing with ruthenium.[1][6] A wash with a solution of THMP can significantly reduce ruthenium levels.[1][3]

    • 2-Mercaptonicotinic Acid (MNA) or Imidazole: These inexpensive, water-soluble Lewis bases can be used to quench the reaction and extract the ruthenium into an aqueous phase.[1][2]

  • Activated Carbon Treatment: After an initial extraction, stir the organic solution with activated carbon.[4][5] The high surface area and porous structure of activated carbon make it an excellent adsorbent for ruthenium species.[4]

  • DMSO or Triphenylphosphine Oxide Treatment: Treat the crude product with dimethyl sulfoxide (DMSO) or triphenylphosphine oxide, followed by filtration through a silica gel plug.[10][11] These reagents form complexes with ruthenium that are more readily adsorbed onto silica.

Issue 2: Product Appears Discolored (Brown or Black) Even After Purification Attempts

Potential Causes:

  • Formation of Ruthenium Colloids: Highly colored ruthenium byproducts can form colloidal suspensions that are difficult to remove by simple filtration.

  • Ineffective Scavenging: The chosen scavenger may not be optimal for the specific ruthenium species present in the reaction mixture.

Solutions:

  • Combination of Methods: Employ a multi-step purification strategy. For instance, an initial scavenger wash followed by activated carbon treatment can be highly effective.[1] A study showed that a combination of THMP and charcoal treatment could lower ruthenium levels to as low as 32 ppm.[1][2]

  • Oxidative Work-up: In some cases, an oxidative work-up can help to break down the ruthenium complexes. However, this must be approached with caution to avoid oxidation of the desired product. The use of lead tetraacetate has been reported to be effective, but introduces a toxic heavy metal that must also be removed.[6][9]

  • Hydrogenation: If a subsequent step in your synthesis involves hydrogenation (e.g., using Pd/C), this can also aid in ruthenium removal. Ruthenium hydride species formed under hydrogenation conditions tend to adsorb strongly onto the activated carbon support of the palladium catalyst.[1][2][6]

Issue 3: Loss of Product Yield During Ruthenium Removal

Potential Causes:

  • Adsorption of Product onto Solid Supports: Both silica gel and activated carbon can adsorb the desired product, leading to lower yields.

  • Product Degradation: Some scavengers or harsh purification conditions can cause decomposition of the product.

Solutions:

  • Optimize Adsorbent Amount: Use the minimum amount of activated carbon or silica gel necessary for effective ruthenium removal. This may require some optimization experiments.

  • Solvent Selection for Adsorption: The choice of solvent can influence the binding of both the ruthenium and the product to the adsorbent. Experiment with different solvents to find a system that maximizes ruthenium adsorption while minimizing product loss.

  • Passivation of Silica Gel: If using silica gel chromatography, consider passivating it with a non-polar solvent or a small amount of a mild base (like triethylamine, if compatible with your product) to reduce product adsorption.

  • Milder Scavengers: Opt for milder scavenging conditions where possible. For example, using a simple extractive work-up with a water-soluble scavenger may be less detrimental to the product than more aggressive chemical treatments.

Workflow for Selecting a Ruthenium Removal Strategy

The following diagram provides a decision-making framework to help you select the most appropriate purification strategy based on your specific needs.

Ruthenium_Removal_Workflow start Reaction Complete check_purity Initial Ruthenium Level? start->check_purity high_ru High (>500 ppm) check_purity->high_ru High moderate_ru Moderate (100-500 ppm) check_purity->moderate_ru Moderate low_ru Low (<100 ppm) check_purity->low_ru Low scavenger_wash Aqueous Scavenger Wash (THMP, MNA, Imidazole) high_ru->scavenger_wash activated_carbon Activated Carbon Treatment moderate_ru->activated_carbon silica_plug Silica Gel Plug (with DMSO or Ph3P=O) low_ru->silica_plug scavenger_wash->activated_carbon column_chrom Column Chromatography activated_carbon->column_chrom activated_carbon->column_chrom silica_plug->column_chrom final_product Final Product (<10 ppm Ru) column_chrom->final_product

Caption: Decision tree for selecting a ruthenium removal strategy.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for common and effective ruthenium removal techniques.

Protocol 1: Activated Carbon Treatment

This method is effective for adsorbing a wide range of ruthenium species.[4][5]

Materials:

  • Crude reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Activated carbon (powdered, high purity).

  • Celite® or a similar filter aid.

  • Filter paper and funnel.

Procedure:

  • After the initial reaction work-up (e.g., aqueous wash), dissolve the crude product in a suitable organic solvent.

  • Add activated carbon to the solution. A typical starting point is 1-2 times the weight of the crude product.[3]

  • Stir the mixture vigorously at room temperature for at least 4 hours. Longer stirring times (up to 24 hours) may improve removal efficiency.[3]

  • Prepare a filtration pad by layering Celite® over filter paper in a funnel.

  • Filter the mixture through the Celite® pad to remove the activated carbon.

  • Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Analyze the resulting product for residual ruthenium content.

Notes:

  • The efficiency of activated carbon can vary between suppliers and batches. It is advisable to screen different types of activated carbon if initial results are unsatisfactory.[5]

  • Be aware that the product can also be adsorbed onto the activated carbon, potentially reducing the overall yield.[6]

Protocol 2: Tris(hydroxymethyl)phosphine (THMP) Extractive Wash

THMP is a water-soluble phosphine that effectively complexes with ruthenium, allowing for its removal via an aqueous wash.[1][3]

Materials:

  • Crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, toluene).

  • Tris(hydroxymethyl)phosphine (THMP) or Tetrakis(hydroxymethyl)phosphonium chloride and a mild base (e.g., sodium bicarbonate) to generate THMP in situ.[1]

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

Procedure:

  • Dissolve the crude reaction product in a suitable organic solvent.

  • Prepare an aqueous solution of THMP. If generating in situ, dissolve Tetrakis(hydroxymethyl)phosphonium chloride in water and add sodium bicarbonate until the solution is slightly basic.

  • Add the aqueous THMP solution to the organic solution of the crude product in a separatory funnel. The amount of THMP used can range from 10 to 25 equivalents relative to the ruthenium catalyst.[6]

  • Shake the separatory funnel vigorously for 5-10 minutes.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the aqueous wash 2-3 times with fresh deionized water.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analyze the product for residual ruthenium.

Notes:

  • THMP can be sensitive to air oxidation, so it is best to use freshly prepared solutions.

  • Caution should be exercised when using phosphine reagents. While THMP is generally considered less hazardous than many other phosphines, appropriate personal protective equipment should be worn.

  • For pharmaceutical applications, be aware that THMP could be considered a potential mutagenic impurity and its complete removal must be verified.[6]

Protocol 3: DMSO/Triphenylphosphine Oxide and Silica Gel Filtration

This method involves the addition of DMSO or triphenylphosphine oxide to the crude product, followed by a simple filtration through a plug of silica gel.[10][11]

Materials:

  • Crude reaction product.

  • Dimethyl sulfoxide (DMSO) or Triphenylphosphine oxide (Ph₃P=O).

  • Silica gel.

  • Organic solvent for elution (e.g., hexanes/ethyl acetate mixture).

  • Glass column or funnel for the silica plug.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable organic solvent.

  • Add DMSO or Ph₃P=O (typically 50-100 equivalents relative to the ruthenium catalyst).[10][12]

  • Stir the mixture at room temperature for at least 8 hours, with 12 hours being optimal.[10]

  • Prepare a short plug of silica gel in a glass column or funnel.

  • Apply the treated reaction mixture to the top of the silica plug.

  • Elute the product from the silica plug using an appropriate solvent system. The more polar ruthenium complexes will remain adsorbed on the silica.

  • Collect the fractions containing the product and concentrate under reduced pressure.

  • Assess the purity and ruthenium content of the final product.

Notes:

  • This method is often very effective at removing the characteristic color of the ruthenium byproducts.

  • The choice between DMSO and Ph₃P=O may depend on the specific substrate and the ease of removal of the excess reagent.

Comparative Data on Ruthenium Removal Methods

The following table summarizes the effectiveness of various ruthenium removal techniques as reported in the literature.

Removal MethodReagent/AdsorbentTypical Residual Ru LevelReference
Extraction Tris(hydroxymethyl)phosphine (THMP)< 100 ppm[3]
2-Mercaptonicotinic Acid (MNA) + NaHCO₃159 ppm (before further purification)[1]
Adsorption Activated Carbon< 0.04 ppm (after aqueous extraction)[3]
Silica Gel Filtration (with DMSO)Low residual levels[10][11]
Combined Methods THMP + Activated Carbon32 ppm[1][2]
MNA/NaHCO₃ wash + Charcoal + Silica159 ppm[1]

References

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

  • Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. PubMed Central (PMC). [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]

  • ruthenium (Ru) adsorp removal Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.. [Link]

  • A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. PubMed. [Link]

  • Selective adsorption and removal of ruthenium (Ru) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.. [Link]

  • Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]

  • Method for removing metal from the products of olefin metathesis reactions.
  • Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Chemie Brunschwig. [Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Chemistry Portal. [Link]

  • What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents?. ResearchGate. [Link]

  • Use of metal scavengers for removal of ruthenium residues.
  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. PubMed Central (PMC). [Link]

  • A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. ACS Publications. [Link]

Sources

Stability of Boc-protected (R)-allylglycine methyl ester under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Boc-protected (R)-allylglycine methyl ester. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of handling this versatile building block, with a specific focus on its stability and reactivity under acidic conditions commonly employed for Boc group removal. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Boc-(R)-allylglycine methyl ester during acidic Boc deprotection?

A1: The stability of Boc-(R)-allylglycine methyl ester is primarily dictated by its three key functional groups: the acid-labile N-Boc group, the methyl ester, and the terminal allyl group. While the goal is the selective cleavage of the Boc group, two major side reactions can occur under acidic conditions:

  • Acid-catalyzed hydrolysis of the methyl ester: This leads to the formation of the corresponding carboxylic acid, which can complicate purification and subsequent coupling reactions. While ester hydrolysis can occur in acidic conditions, it is typically slower than Boc group cleavage.

  • Allyl group isomerization or rearrangement: The terminal double bond of the allyl group can be susceptible to acid-catalyzed isomerization to a more thermodynamically stable internal position, although this is less common under standard deprotection conditions compared to certain catalytic processes.

Q2: Which acidic reagent, Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), is recommended for the deprotection of Boc-(R)-allylglycine-OMe?

A2: For this specific substrate, 4M HCl in an anhydrous organic solvent like 1,4-dioxane is generally the superior choice over TFA. While TFA is a very common and effective reagent for Boc deprotection, it is a stronger acid and can be less selective, leading to a higher incidence of methyl ester hydrolysis, especially with longer reaction times. In contrast, 4M HCl in dioxane has been shown to provide excellent selectivity for Boc group removal in the presence of other acid-sensitive groups like methyl esters. Additionally, the resulting amine hydrochloride salt is often a crystalline solid, which can facilitate purification by precipitation and filtration, whereas TFA salts are frequently oily and more difficult to handle.

Q3: Can I store a solution of Boc-(R)-allylglycine methyl ester in an acidic solvent for later use?

A3: This is strongly discouraged. Both TFA and HCl solutions will initiate the deprotection of the Boc group upon mixing. The reaction proceeds at a steady rate at room temperature. Storing the compound in an acidic solution will lead to complete deprotection and potentially significant degradation of the desired product over time. Solutions should be prepared fresh and used immediately.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of Boc-(R)-allylglycine methyl ester.

Issue 1: My Boc deprotection is incomplete, even after extended reaction times.

  • Question: I've been stirring my reaction in 20% TFA in Dichloromethane (DCM) for several hours, but TLC and LC-MS analysis still show a significant amount of starting material. What's going wrong?

  • Answer & Solutions: Incomplete deprotection is a common issue that can usually be resolved by adjusting the reaction conditions.

    • Insufficient Acid Strength: A 20% TFA solution may not be sufficiently acidic for complete deprotection in a reasonable timeframe. You can try increasing the TFA concentration to 50% or even using neat TFA for a short duration, but be mindful that this will increase the risk of side reactions.

    • Low Temperature: If you are running the reaction at 0°C to control side reactions, the rate of deprotection may be significantly reduced. Allow the reaction to warm to room temperature and monitor its progress carefully.

    • Alternative Acid System: A more effective solution is often to switch to a different acid system entirely. Using 4M HCl in 1,4-dioxane is a highly effective method for Boc deprotection and is often faster and cleaner for substrates with acid-sensitive esters.

Issue 2: I've successfully removed the Boc group, but my yield is low, and I have a significant amount of a more polar byproduct.

  • Question: After workup, my NMR spectrum shows the desired (R)-allylglycine methyl ester, but also a significant amount of the corresponding carboxylic acid. How can I prevent this?

  • Answer & Solutions: The formation of the carboxylic acid is due to the hydrolysis of the methyl ester. This is a known side reaction, particularly with strong acids like TFA and the presence of any water.

    • Minimize Reaction Time: The longer the substrate is exposed to the acidic conditions, the more ester hydrolysis will occur. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Use Anhydrous Conditions: Ensure that your solvent and acid are as anhydrous as possible. The presence of water will accelerate the rate of hydrolysis.

    • Switch to a Milder/More Selective Reagent: As mentioned previously, 4M HCl in dioxane is generally more selective for Boc deprotection and less prone to causing ester hydrolysis compared to TFA. This should be your first line of defense against this side reaction.

Issue 3: My NMR shows unexpected peaks in the olefinic region after deprotection.

  • Question: After deprotection with TFA, I see my terminal alkene protons, but also new, smaller peaks in the 5-6 ppm region of my ¹H NMR that are not present in the starting material. What could these be?

  • Answer & Solutions: The appearance of new olefinic signals suggests that the allyl group may have undergone an acid-catalyzed isomerization to form internal (E)- and (Z)-alkenes. While the terminal allyl group is relatively stable, strong acidic conditions can promote this rearrangement.

    • Mechanism: The acid protonates the double bond to form a secondary carbocation. A subsequent deprotonation from an adjacent carbon can lead to the formation of the more thermodynamically stable internal double bond.

    • Prevention:

      • Use Milder Conditions: Avoid prolonged exposure to neat TFA or elevated temperatures.

      • Switch to HCl/Dioxane: This system is generally less harsh and may suppress this isomerization side reaction.

      • Careful Monitoring: Stop the reaction as soon as the Boc deprotection is complete to minimize the time for potential isomerization.

Data Summary

The following table provides a qualitative comparison of the two most common acidic deprotection methods for Boc-(R)-allylglycine methyl ester.

ParameterTrifluoroacetic Acid (TFA) in DCM4M HCl in 1,4-Dioxane
Typical Conditions 20-50% TFA in DCM, 0°C to RT, 1-4h4M HCl in Dioxane, RT, 0.5-2h
Deprotection Rate Generally fast, but can be sluggish at lower concentrations.Very efficient and typically rapid.
Selectivity Lower; significant risk of methyl ester hydrolysis.Higher; generally preserves the methyl ester.
Allyl Group Stability Higher risk of isomerization with prolonged reaction times.Lower risk of isomerization.
Product Isolation TFA salt is often an oil, requiring chromatographic purification.HCl salt is often a crystalline solid, simplifying isolation.
Recommendation Use with caution. Best for rapid deprotection when ester hydrolysis is not a major concern.Highly Recommended. The preferred method for preserving the methyl ester and obtaining a crystalline product.

Experimental Protocols

Protocol 1: Recommended Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is optimized for the selective removal of the Boc group while minimizing side reactions.

  • Dissolution: Dissolve Boc-(R)-allylglycine methyl ester (1.0 eq) in a minimal amount of anhydrous methanol (if necessary for solubility) and dilute with anhydrous 1,4-dioxane (to a final concentration of ~0.1 M).

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (4-5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-90 minutes.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Co-evaporate the residue with diethyl ether (3x) to yield the crude (R)-allylglycine methyl ester hydrochloride salt, which is often a white or off-white solid.

  • Purification: The crude hydrochloride salt is often of high purity and can be used directly in the next step. If further purification is required, the solid can be triturated with cold diethyl ether, filtered, and dried under vacuum.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: At various time points, withdraw a small aliquot of the reaction mixture and spot it on the TLC plate alongside a spot of the starting material.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the spots using a potassium permanganate (KMnO₄) stain. The starting material and product will both be visible. The product, being more polar, will have a lower Rf value.

Visualizations

Diagram 1: Boc Deprotection and Potential Side Reactions

Selective Boc deprotection of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Introduction: The Challenge of Selective Deprotection

Welcome to the Technical Support Center. This guide addresses the selective acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group from (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. The primary challenge is to achieve complete deprotection of the α-amino group while preserving the integrity of the methyl ester and the terminal alkene functionalities. Furthermore, the stereochemical integrity of the chiral center must be maintained.

This document provides researchers, scientists, and drug development professionals with a curated set of frequently asked questions (FAQs), a comprehensive troubleshooting guide, and validated experimental protocols to navigate this specific synthetic transformation successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds via an acid-catalyzed pathway.[1][2][3] First, the carbonyl oxygen of the Boc group is protonated by the acid.[1][2] This protonation weakens the C-O bond, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[1][4] This carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free amine, which is then protonated by the excess acid to form an ammonium salt.[1][4]

Q2: Which acidic reagents are recommended for this selective deprotection?

A2: The two most common and effective reagents for this transformation are:

  • Trifluoroacetic Acid (TFA): Typically used in a solution with an inert solvent like dichloromethane (DCM). It is highly effective and volatile, which simplifies workup.[3] However, its strong acidity can sometimes lead to side reactions if not properly controlled.

  • Hydrogen Chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane is a widely used alternative.[2][5][6][7] This reagent is often considered milder and can offer superior selectivity, particularly in preventing the cleavage of other acid-sensitive groups like tert-butyl esters.[5][6][7]

Q3: Will the methyl ester or the pent-4-enoate group be affected by the acidic conditions?

A3: Both the methyl ester and the terminal alkene are generally stable under the anhydrous acidic conditions typically used for Boc deprotection. The risk of methyl ester hydrolysis is low in the absence of significant amounts of water. The terminal alkene is also not prone to protonation or hydration under these conditions. However, prolonged exposure to very strong acids or elevated temperatures should be avoided.

Q4: What is t-butylation and how can I prevent it?

A4: During deprotection, a reactive tert-butyl cation is generated.[1][8] This electrophile can alkylate nucleophilic sites on your molecule or solvent, a side reaction known as t-butylation. While the target molecule, this compound, lacks highly nucleophilic side chains (like tryptophan or methionine), it is best practice to use a "scavenger" to trap the t-butyl cation.[8][9][10] Common scavengers include triisopropylsilane (TIS) or anisole.[8]

Q5: How can I monitor the reaction's progress?

A5: The most convenient method is Thin-Layer Chromatography (TLC). The deprotected product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin is ideal, as it will give a distinct color (usually purple or blue) for the primary amine product while the starting material remains colorless.[11][12]

Visualized Reaction Mechanism

The following diagram illustrates the acid-catalyzed deprotection mechanism.

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Guide

This guide addresses the most common issues encountered during the selective deprotection of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Deprotection (Starting material remains by TLC/LC-MS)1. Insufficient Acid: The molar equivalents or concentration of the acid (TFA or HCl) are too low.[11][12] 2. Short Reaction Time: The reaction has not been allowed to proceed to completion.[11] 3. Low Temperature: Reaction was run at a temperature too low for efficient cleavage. 4. Reagent Degradation: The acid reagent may have degraded (e.g., TFA absorbing water, reducing its effective strength).[11]1. Increase the concentration of the acid. For TFA, using a 25-50% v/v solution in DCM is common. For HCl/dioxane, ensure it is a 4M solution. 2. Extend the reaction time. Continue monitoring by TLC every 30-60 minutes until the starting material spot has completely disappeared. 3. Allow the reaction to warm to room temperature. Most Boc deprotections proceed efficiently between 0°C and 25°C. 4. Use a fresh, unopened bottle of the acidic reagent.
Ester Hydrolysis (Presence of the corresponding carboxylic acid by LC-MS)1. Presence of Water: The reaction was not performed under anhydrous conditions. Water can facilitate the hydrolysis of the methyl ester.1. Use anhydrous solvents (e.g., dry DCM, anhydrous dioxane). Ensure all glassware is thoroughly dried before use. 2. If using TFA, ensure it is from a recently opened bottle as it is hygroscopic.[11]
Side Product Formation (Unidentified spots on TLC or peaks in LC-MS)1. t-Butylation: The reactive t-butyl cation has alkylated the starting material, product, or solvent.[8][13] 2. Alkene Reaction: Although less common, strong acid could potentially interact with the terminal double bond.1. Add a scavenger to the reaction mixture. Use 2-5% (v/v) of triisopropylsilane (TIS) or anisole in the deprotection solution to trap the t-butyl cation.[8] 2. Use the mildest conditions possible that still achieve deprotection (e.g., start with 4M HCl in dioxane at 0°C). Avoid unnecessarily long reaction times.
Racemization (Loss of stereochemical purity)1. Harsh Conditions: Prolonged exposure to strong acid or heat can potentially lead to racemization at the α-carbon, although this is generally not a major issue with standard Boc deprotection.1. Perform the reaction at 0°C to room temperature. Avoid heating. 2. Opt for milder reagents like 4M HCl in dioxane over neat TFA for extended reaction times.

Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This method is rapid and effective, ideal for routine deprotection when other acid-sensitive groups are not a concern.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • If using a scavenger, add TIS (0.2-0.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10-20 eq, typically a 25% v/v solution of TFA in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[3][14]

  • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes), staining with ninhydrin. The reaction is complete when the starting material spot is gone and a new, lower-Rf spot appears.

  • Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

  • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated aq. NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.[1]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude free amine product.

  • Purify as necessary, typically by column chromatography.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is generally milder and can be more selective, making it a good choice for sensitive substrates.[5][6][7]

Materials:

  • This compound

  • 4M Hydrogen Chloride in 1,4-Dioxane (commercial solution)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of 1,4-dioxane or DCM.

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[5][7]

  • Monitor the reaction progress by TLC as described in Protocol 1.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.[14]

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be neutralized by partitioning between an organic solvent (like DCM or ethyl acetate) and a mild aqueous base (like saturated NaHCO₃).

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common deprotection issues.

TroubleshootingWorkflow cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Start Deprotection Reaction monitor Monitor by TLC/LC-MS after 1 hr start->monitor check_sm Is Starting Material (SM) Present? monitor->check_sm increase_time Increase Reaction Time (+1-2 hrs) check_sm->increase_time Yes check_byproducts Are byproducts observed? check_sm->check_byproducts No recheck Re-check by TLC/LC-MS increase_time->recheck check_sm_again Is SM still present? recheck->check_sm_again add_reagent Add more acid (TFA/HCl) or use fresh reagent check_sm_again->add_reagent Yes check_sm_again->check_byproducts No final_check Monitor to completion add_reagent->final_check complete Reaction Complete. Proceed to Workup. final_check->complete add_scavenger Restart reaction with scavenger (e.g., TIS) check_byproducts->add_scavenger Yes (Mass +56?) milder_cond Restart with milder conditions (e.g., 0°C or HCl/Dioxane) check_byproducts->milder_cond Yes (Other impurities) check_byproducts->complete No add_scavenger->start Redo milder_cond->start Redo

Caption: A logical workflow for troubleshooting Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Scalable Purification of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable purification of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (Boc-D-allylglycine methyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high-purity product efficiently and at scale.

Diagram: General Purification Workflow

Purification Workflow cluster_0 Upstream Synthesis cluster_1 Primary Purification cluster_2 High-Purity Polishing (Optional) cluster_3 Analysis & Release Crude Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude Product->Column_Chromatography Initial Cleanup Crystallization Crystallization Crude Product->Crystallization Direct Method Column_Chromatography->Crystallization Scalable Alternative Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC If further purification is needed SFC Supercritical Fluid Chromatography (SFC) Column_Chromatography->SFC Purity_Analysis Purity Analysis (qNMR) Column_Chromatography->Purity_Analysis Crystallization->Prep_HPLC If further purification is needed Crystallization->Purity_Analysis Prep_HPLC->Purity_Analysis SFC->Purity_Analysis Enantiomeric_Purity Enantiomeric Purity (Derivatization + NMR) Purity_Analysis->Enantiomeric_Purity Final_Product High-Purity Product (>98%) Enantiomeric_Purity->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Low Yield After Silica Gel Chromatography

Q: I'm experiencing a significant loss of product after performing silica gel column chromatography. What are the likely causes and how can I mitigate this?

A: Low recovery from silica gel chromatography is a common issue, especially during scale-up. Here are the primary causes and solutions:

  • Product Instability on Silica: The Boc-protecting group can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause partial deprotection of your product, leading to smearing on the column and loss of the desired compound.

    • Solution: Deactivate the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface. Alternatively, consider using a different stationary phase like alumina (neutral or basic).

  • Incomplete Elution: Your product may have a stronger affinity for the silica gel than anticipated, resulting in it remaining on the column even after you believe elution is complete.

    • Solution: After collecting the fractions containing your product, flush the column with a significantly more polar solvent system (e.g., 100% ethyl acetate or a 5-10% methanol in dichloromethane mixture). This "strip" of the column will elute any strongly bound material. Analyze these fractions to see if your product is present.

  • Improper Solvent System: The polarity of your eluent may not be optimized for your specific crude product mixture.

    • Solution: Before committing to a large-scale column, perform small-scale thin-layer chromatography (TLC) with various solvent systems to find the optimal separation and elution conditions. A good starting point for this compound is a gradient of ethyl acetate in hexanes.[1]

Issue 2: Co-elution of Impurities

Q: My purified fractions contain impurities with a similar Rf value to my product. How can I improve the separation?

A: Co-elution is a frequent challenge when impurities have similar polarities to the target compound. Here are several strategies to enhance separation:

  • Fine-Tune the Eluent System: Even minor adjustments to the solvent polarity can have a significant impact on resolution.

    • Solution: If you are using a gradient, make it shallower. If you are using an isocratic system (e.g., 10% ethyl acetate in hexanes), try running the column with 8% or 9% ethyl acetate. This will increase the interaction time of the compounds with the stationary phase, potentially allowing for better separation.

  • Change the Solvent System Entirely: Sometimes, a different combination of solvents can alter the selectivity of the separation.

    • Solution: Consider switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or an ether/hexanes system. The different solvent properties can change the elution order of your product and impurities.

  • Employ an Alternative Purification Technique: If chromatography is not providing adequate separation, other methods may be more effective.

    • Solution: Consider crystallization. This technique can be highly specific and is often more scalable than chromatography. If your product is an oil, you may be able to induce crystallization by dissolving it in a minimal amount of a good solvent and then adding an anti-solvent.[2][3] For high-value material requiring exceptional purity, preparative HPLC or SFC can be employed.[4][]

Issue 3: Product is an Oil and Difficult to Handle

Q: My purified product is a colorless to light yellow oil, which is difficult to handle and assess for dryness. How can I obtain a solid product?

A: It is common for Boc-protected amino acid esters to be oils or low-melting solids.[2][6] Obtaining a solid can simplify handling and storage.

  • Induce Crystallization: Even if the product is an oil at room temperature, it may crystallize under the right conditions.

    • Solution:

      • Ensure your product is highly pure, as impurities can inhibit crystallization.

      • Dissolve the oil in a minimal amount of a non-polar solvent like diethyl ether or n-hexane.

      • Store the solution at a low temperature (-20°C to 4°C).

      • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

      • Seeding with a small crystal of the solid product, if available, can also initiate crystallization.[2][3]

  • Pulping with a Weakly Polar Solvent: This can sometimes induce solidification.

    • Solution: After removing the bulk of the purification solvents under reduced pressure, add a weakly polar solvent like n-hexane or diethyl ether to the oily residue and stir vigorously.[2][3] This can sometimes cause the product to precipitate as a solid.

Diagram: Troubleshooting Co-eluting Impurities

Troubleshooting Co-elution Start Co-eluting Impurity Detected Fine_Tune_Eluent Fine-Tune Eluent System (e.g., shallower gradient) Start->Fine_Tune_Eluent Change_Solvent Change Solvent System (e.g., DCM/MeOH) Fine_Tune_Eluent->Change_Solvent Unsuccessful Success Impurity Removed Fine_Tune_Eluent->Success Successful Alternative_Method Alternative Purification Method Change_Solvent->Alternative_Method Unsuccessful Change_Solvent->Success Successful Crystallization Crystallization Alternative_Method->Crystallization Prep_HPLC_SFC Preparative HPLC / SFC Alternative_Method->Prep_HPLC_SFC Crystallization->Success Successful Failure Impurity Persists Crystallization->Failure Prep_HPLC_SFC->Success Successful Prep_HPLC_SFC->Failure

Caption: Decision tree for troubleshooting co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable purification strategy for this compound?

A1: While silica gel chromatography is excellent for initial lab-scale purification, crystallization is generally the most scalable method for achieving high purity on a larger scale.[2][3] It is more cost-effective and less labor-intensive than chromatography at industrial scales. If your crude product is of sufficient purity, direct crystallization may be possible. Otherwise, a chromatographic step to remove baseline impurities followed by crystallization of the enriched material is a robust strategy.

Q2: How can I assess the chemical purity of my final product?

A2: Quantitative ¹H-NMR (qNMR) is a highly accurate method for determining the chemical purity of this compound.[7][8] This technique involves adding a certified internal standard of known purity and concentration to your sample. By comparing the integral of a well-resolved proton signal from your compound (e.g., the 9H singlet of the Boc group) to a signal from the internal standard, you can calculate the absolute purity. A suitable internal standard for this compound is dimethyl fumarate.[7][8]

Q3: How do I determine the enantiomeric purity of my product? Direct chiral chromatography seems to be ineffective.

A3: You are correct; direct analysis of the enantiomeric purity of this compound by chiral Supercritical Fluid Chromatography (SFC) has been reported as unsuccessful.[7][8] A reliable alternative is to determine the diastereomeric ratio by NMR spectroscopy after derivatization with a chiral resolving agent. A common method involves reacting your product with Boc-L-Alanine in the presence of a peptide coupling reagent like HATU to form diastereomeric amides. The resulting diastereomers will have distinct signals in a high-field ¹H-NMR spectrum (e.g., the methyl ester singlets), which can be integrated to determine the enantiomeric excess of your starting material.[7]

Q4: What are the common impurities I should be aware of from the synthesis?

A4: Common impurities can include:

  • Starting materials: Unreacted iodoalanine intermediate.[8]

  • Byproducts: Methyl N-(Boc)alaninate can be formed as a byproduct.[8]

  • Reagents: Traces of reagents such as triphenylphosphine or imidazole may carry through if the workup is not thorough.[8]

  • β-elimination product: Chelation of the ester and carbamate with zinc can promote β-elimination to form the corresponding amino acrylate, especially if the reaction is performed in THF instead of DMF.[1]

Q5: What are the best practices for storing the purified product?

A5: this compound should be stored in a well-sealed container at low temperatures (2-8°C or -20°C for long-term storage) to minimize degradation. The Boc protecting group is sensitive to acid, so ensure the product is not exposed to acidic conditions during storage. If the product is in a solvent, ensure the solvent is anhydrous and free of acidic impurities.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 229.27 g/mol [9]
Chemical Purity (by qNMR) 98.1%[7][8]
Enantiomeric Purity (by derivatization) >98%[7]
Optical Rotation [α]D +20.2 (c 1.5, CHCl3)[7]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes. For improved recovery, you can use silica gel that has been pre-treated with 1-2% triethylamine in the eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 2% ethyl acetate in hexanes) to remove non-polar impurities.[1] Gradually increase the polarity of the eluent (e.g., to 7% ethyl acetate in hexanes) to elute the desired product.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Enantiomeric Purity Determination via Diastereomer Formation

  • Reaction Setup: In a clean, dry vial, dissolve your purified this compound (1 equivalent) in dichloromethane.

  • Reagent Addition: Add Boc-L-Alanine (1.5 equivalents), diisopropylethylamine (DIEA, 2 equivalents), and HATU (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Dilute the reaction with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • NMR Analysis: Dissolve the crude diastereomeric mixture in a suitable NMR solvent (e.g., CD₃CN). Acquire a high-field ¹H-NMR spectrum (e.g., 400 MHz or higher).

  • Quantification: Identify and integrate the distinct signals for each diastereomer (e.g., the methyl ester singlets) to determine the diastereomeric ratio, which corresponds to the enantiomeric purity of your starting material.[7]

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. Available at: [Link]

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. Available at: [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]

  • (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction - Organic Syntheses Procedure. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available at: [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. Available at: [Link]

  • EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available at: [Link]

  • Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed. Available at: [Link]

  • Care Maintenance and HPLC Column Troubleshooting | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. Available at: [Link]

  • Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc - Organic Syntheses. Available at: [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC - NIH. Available at: [Link]

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed. Available at: [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]

  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. Available at: [Link]

  • Shelf life / reactivity of amino groups after removing boc protecting group? - ResearchGate. Available at: [Link]

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID - PubChem. Available at: [Link]

  • 1012341-48-8(R,E)-5-([1,1-Biphenyl]-4-Yl)-4-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-2-Enoic Acid - Veeprho. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Purity Analysis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For researchers working with chiral building blocks such as (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a key intermediate in the synthesis of various bioactive molecules, ensuring enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of analytical techniques for the chiral analysis of this compound, grounded in established principles and supported by illustrative experimental data.

The Imperative of Chiral Separation

This compound possesses a single stereocenter at the α-carbon, giving rise to two enantiomers. The biological activity often resides in one enantiomer, while the other may be inactive or, in some cases, elicit undesirable off-target effects. Consequently, robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) are indispensable for quality control and regulatory compliance. This guide will navigate the nuances of chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparative Analysis of Chiral Separation Techniques

The choice of an analytical technique for chiral purity assessment is a balance of performance, speed, cost, and the specific requirements of the analytical challenge. Below is a comparative overview of the most pertinent techniques for this compound.

At a Glance: HPLC vs. SFC vs. GC vs. NMR
FeatureChiral HPLCChiral SFCChiral GCChiral NMR
Principle Partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Partitioning between a supercritical fluid mobile phase (CO2) and a CSP.Partitioning between a carrier gas and a chiral capillary column.Formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences.
Speed Moderate to long analysis times.3-5 times faster than HPLC.[1]Fast analysis times.Rapid, but sample preparation can be involved.
Resolution High resolution achievable with extensive method development.Often superior or comparable resolution to HPLC.[2]Very high resolution for volatile compounds.Dependent on the shift reagent and substrate.
Sample Prep Minimal, direct injection of solution.Minimal, direct injection of solution.Derivatization to a volatile ester is typically required.[3]Requires a pure sample and addition of a chiral shift reagent.[4]
Solvent Usage High organic solvent consumption.Significantly lower organic solvent consumption.[2]Minimal solvent usage.Deuterated NMR solvents.
Ideal For Routine quality control, method development flexibility.High-throughput screening, green chemistry initiatives.Analysis of volatile and thermally stable compounds.Rapid determination of enantiomeric excess without chromatographic separation.

In-Depth Analysis of Chromatographic Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the workhorse for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness. The separation of N-Boc protected amino acid esters is well-established on polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).

Mechanism of Separation: The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times. For N-Boc-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are particularly effective.[5] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that contribute to chiral recognition. Macrocyclic glycopeptide phases, like those based on teicoplanin, are also a viable choice, especially in reversed-phase mode.[6]

Method Development Considerations:

  • Stationary Phase Selection: Polysaccharide-based columns like Chiralpak® AD-H or Chiralpak® IA are excellent starting points.[5]

  • Mobile Phase: A normal phase, such as hexane/2-propanol, is often the first choice for N-Boc protected amino acid esters. The ratio of the polar modifier (2-propanol) is a critical parameter for optimizing resolution and retention time. Reversed-phase methods using acetonitrile/water with buffers can also be effective, particularly with macrocyclic glycopeptide CSPs.[6]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[2] The use of supercritical CO₂ as the primary mobile phase, modified with a small amount of an organic co-solvent (typically an alcohol), leads to significantly faster analyses and reduced solvent waste.

Advantages over HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster equilibration times, often reducing analysis times by a factor of 3 to 5 compared to HPLC.[1][2]

  • Efficiency: SFC can provide superior or comparable resolution to HPLC for many chiral separations.[7]

  • Sustainability: The drastic reduction in organic solvent consumption makes SFC a more environmentally friendly and cost-effective technique.[2]

For the analysis of this compound, an SFC method would likely offer a significant improvement in throughput without compromising separation quality.

Caption: Decision tree for selecting between chiral HPLC and SFC.

Alternative Techniques for Enantiomeric Excess Determination

While chromatographic techniques provide a physical separation of enantiomers, other methods can determine enantiomeric excess without separation.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. However, for amino acid derivatives like this compound, derivatization is necessary to increase volatility.[3] This typically involves esterification of the carboxyl group and acylation of the amino group. While the derivatization adds a step to the workflow, the fast analysis times of GC can be advantageous.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be a powerful tool for the rapid determination of enantiomeric excess without the need for a chromatographic separation. The addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃, to a solution of the analyte forms diastereomeric complexes.[4] These complexes exhibit different chemical shifts in the NMR spectrum, allowing for the direct integration of the signals corresponding to each enantiomer to determine their ratio.[8]

Advantages:

  • Speed: Very rapid determination of e.e.

  • No Separation Needed: Avoids the need for chromatographic method development.

Limitations:

  • Line Broadening: Lanthanide shift reagents can cause significant line broadening in the NMR spectrum, which can complicate analysis.[4]

  • Lewis Basic Site Required: The analyte must possess a Lewis basic site to coordinate with the lanthanide metal.

Recommended Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the chiral HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and desired performance characteristics.

Caption: Experimental workflow for chiral HPLC analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

Reagents:

  • n-Hexane, HPLC grade

  • 2-Propanol (IPA), HPLC grade

  • This compound sample

  • Racemic standard of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Prepare a solution of the racemic standard in the mobile phase. Inject and ensure baseline separation of the two enantiomers with a resolution (Rs) of >1.5.

  • Sample Analysis: Prepare a solution of the this compound sample in the mobile phase. Inject and record the chromatogram.

  • Data Processing: Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of the racemic standard. Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

For the chiral purity analysis of this compound, both chiral HPLC and chiral SFC are highly effective techniques. While HPLC offers a robust and well-established approach, SFC presents significant advantages in terms of speed, efficiency, and sustainability, making it an attractive option for high-throughput environments. Chiral GC and NMR with chiral shift reagents serve as valuable complementary techniques for specific applications. The selection of the optimal method will ultimately depend on the specific analytical needs, available instrumentation, and desired throughput of the laboratory.

References

  • Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52:7, 1576-1593. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2000). Lanthanide-chiral carboxylate and chiral ester mixtures as NMR shift reagents. Enantiomer, 5(3-4), 293-302. [Link]

  • Khater, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463305. [Link]

  • Ilisz, I., et al. (2020). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Xu, W. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-204. [Link]

  • D'Orazio, G., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4591. [Link]

  • Siddiqui, F. A., & Grinberg, N. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Rigorous Structure Confirmation

In the landscape of pharmaceutical research and fine chemical synthesis, (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate stands as a valuable chiral building block. Its utility in constructing complex target molecules necessitates an unambiguous confirmation of its structure and stereochemical integrity. The presence of a terminal alkene, a methyl ester, a Boc-protecting group, and a critical chiral center demands a multi-faceted analytical approach. This guide provides an in-depth comparison of spectroscopic and chromatographic techniques, anchored by the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the "why" behind the chosen methodologies, offering a framework for robust quality control and research validation.

Part 1: The Cornerstone of Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1][2] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming connectivity and providing stereochemical insights.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following structure and numbering scheme will be used.

Caption: Molecular structure of the target compound with key atoms numbered.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For our target molecule, we anticipate the following signals, typically recorded in deuterated chloroform (CDCl₃).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H(x9) - Boc group~1.40Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a strong singlet far upfield.[3]
Hβ, Hβ' - C3~2.50Multiplet (m)2HThese diastereotopic protons are adjacent to the chiral center (C2) and the vinyl group (C4), leading to complex splitting from both Hα and Hγ.
H(x3) - Methyl Ester~3.73Singlet (s)3HThe methyl group attached to the ester oxygen is in a relatively standard environment, appearing as a sharp singlet.
Hα - C2~4.35Multiplet (m)1HThis proton is on the chiral carbon, coupled to the NH proton and the two Hβ protons. Its downfield shift is due to the adjacent nitrogen and carbonyl group.[3]
Hδ, Hδ' - C5~5.10Multiplet (m)2HThese are the terminal vinylic protons. They are diastereotopic and show coupling to each other (geminal) and to Hγ (vicinal).[3]
NH~5.20Broad Doublet (br d)1HThe amide proton couples to Hα. Its chemical shift can be variable and the signal is often broad due to quadrupole effects from the nitrogen and potential hydrogen bonding.
Hγ - C4~5.75Multiplet (m)1HThis vinylic proton is coupled to the two Hβ protons and the two Hδ protons, resulting in a complex multiplet, typically a ddt (doublet of doublets of triplets).
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

Carbon AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C9, C10, C11 - Boc Methyls~28.3The three equivalent methyl carbons of the tert-butyl group are highly shielded.
C3~36.5The sp³ methylene carbon adjacent to the chiral center and vinyl group.
C2~52.5The chiral α-carbon, shifted downfield by the adjacent nitrogen and carbonyl group.
C6 - Ester Methyl~52.8The methyl carbon of the ester group.
C8 - Boc Quaternary~79.9The quaternary carbon of the Boc group is significantly deshielded by the two adjacent oxygen atoms.[3]
C5~118.5The terminal sp² carbon of the alkene.
C4~133.0The internal sp² carbon of the alkene.
C7 - Boc Carbonyl~155.5The carbonyl carbon of the carbamate group.
C1 - Ester Carbonyl~172.5The carbonyl carbon of the methyl ester is the most deshielded carbon in the molecule.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this non-polar compound and its residual solvent peak does not interfere with key signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for interpreting the complex multiplets of the vinyl and methylene protons.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively. This provides an irrefutable link between the ¹H and ¹³C assignments.

Part 2: A Comparative Analysis of Orthogonal Techniques

While NMR is the most powerful single technique, a robust confirmation relies on orthogonal methods that probe different molecular properties. Mass spectrometry, HPLC, and FTIR each provide unique and complementary data.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check of the elemental formula.[4][5]

  • Principle: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision.

  • Expected Data: For C₁₁H₁₉NO₄, the expected monoisotopic mass is 229.1314. High-resolution mass spectrometry (HRMS) should detect a protonated molecular ion [M+H]⁺ at m/z 230.1387.

  • Strengths:

    • Extremely high sensitivity, requiring very little sample.

    • Provides an exact molecular formula when using HRMS, confirming the elemental composition.

    • Fragmentation patterns can offer structural clues. Common fragments for this molecule include the loss of the tert-butyl group (m/z 174.07) or the entire Boc group (m/z 130.08).[6]

  • Limitations:

    • Provides little to no information about the connectivity or stereochemistry of the molecule.

    • Isomers (e.g., positional isomers) will have the same molecular weight and may not be distinguishable without tandem MS (MS/MS).

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500 amu).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[2][7]

  • Principle: The molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

  • Expected Data:

    • ~3350 cm⁻¹ (N-H stretch): Confirms the presence of the carbamate N-H bond.[8]

    • ~3080 cm⁻¹ (=C-H stretch): Indicates the sp² C-H bonds of the alkene.

    • ~2980 cm⁻¹ (C-H stretch): Indicates the sp³ C-H bonds of the alkyl portions.

    • ~1740 cm⁻¹ (C=O stretch, ester): A strong, sharp peak characteristic of the ester carbonyl.[9][10]

    • ~1710 cm⁻¹ (C=O stretch, carbamate): A strong peak for the Boc group's carbonyl.[11]

    • ~1645 cm⁻¹ (C=C stretch): Confirms the presence of the carbon-carbon double bond.

    • ~1250 & ~1160 cm⁻¹ (C-O stretch): Strong bands associated with the ester and carbamate C-O bonds.[9]

  • Strengths:

    • Fast, non-destructive, and requires minimal sample preparation.

    • Provides excellent confirmation of the expected functional groups.

  • Limitations:

    • Provides no information on the overall molecular connectivity or stereochemistry.

    • The spectrum can be complex (the "fingerprint region"), making it difficult to assign all peaks definitively.[12]

  • Sample Preparation: Place a small amount of the neat oil or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Excess

For a chiral molecule, confirming its enantiomeric purity is as important as confirming its structure. Chiral HPLC is the gold standard for this determination.[13][14]

  • Principle: The sample is passed through a column packed with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.

  • Expected Data: A single sharp peak at a specific retention time for the pure (R)-enantiomer. If the sample were a racemic mixture, two well-resolved peaks would be observed.

  • Strengths:

    • The most reliable method for quantifying enantiomeric excess (e.e.).

    • Also serves as a powerful tool to assess overall chemical purity.

  • Limitations:

    • Provides no structural information beyond what can be inferred from retention time compared to a standard.

    • Method development can be required to find the optimal CSP and mobile phase for separation. Derivatization is sometimes necessary, though many modern CSPs can separate Boc-protected amino acid esters directly.[15][16]

  • Column Selection: Choose a suitable chiral stationary phase, such as one based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates), which are known to be effective for amino acid derivatives.[16]

  • Mobile Phase: Use a mobile phase typically consisting of a mixture of hexane and isopropanol or ethanol. Causality: This normal-phase system provides the necessary selectivity for chiral recognition on polysaccharide-based CSPs.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector (the Boc group provides a chromophore). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Summary and Integrated Workflow

No single technique tells the whole story. The synergy between these methods provides a self-validating system for complete structure and purity confirmation.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Atomic connectivity, chemical environment, H:C framework, stereochemical cluesProvides the most complete structural pictureLower sensitivity, requires more sample
Mass Spec (MS) Molecular weight, elemental formula (HRMS)High sensitivity, confirms elemental compositionNo connectivity or stereochemical information
FTIR Presence of functional groupsFast, non-destructive, simpleNo connectivity or stereochemical information
Chiral HPLC Enantiomeric excess, chemical purityGold standard for chiral purity analysisNo structural information, method development needed
Recommended Workflow for Structure Confirmation

The following workflow ensures a logical and comprehensive analysis, where each step validates the next.

Caption: A logical workflow combining orthogonal analytical techniques.

Conclusion

The structural confirmation of this compound is a clear example of the necessity for a multi-technique analytical approach in modern chemistry. While NMR spectroscopy provides the definitive and most detailed structural evidence, it should not be used in isolation. Mass Spectrometry offers an essential and highly sensitive confirmation of the molecular formula. FTIR spectroscopy serves as a rapid and invaluable tool for verifying the presence of all key functional groups. Finally, Chiral HPLC is non-negotiable for establishing the stereochemical purity, a critical parameter for any chiral molecule intended for further use. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the identity, quality, and integrity of their chemical assets with the highest degree of confidence.

References

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • NMR and Mass Spectroscopy | MCAT Crash Course. YouTube. [Link]

  • Analysis of protein–protein and protein–membrane interactions by isotope-edited infrared spectroscopy. RSC Publishing. [Link]

  • A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[9][10][17]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. The Royal Society of Chemistry. [Link]

  • Determine the structure of Boc amino acids. Cheminfo.org. [Link]

  • Conformation of protected amino acids. V. Application of lanthanide-shift reagents for conformational studies of tert-butoxycarb. Wiley Online Library. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Comparison of Mass Spectrometry and Nuclear Magnetic Resonance Spectrometry for Determination of Hydrocarbon Type. ACS Publications. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH. [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing). [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

  • Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. [Link]

  • NMR Chemical Shifts. J. Org. Chem. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]

Sources

Introduction: The Spectroscopic Signature of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignments for (R)-Boc-allylglycine Methyl Ester

In the field of synthetic organic chemistry and drug development, the structural verification of chiral building blocks is paramount. (R)-Boc-allylglycine methyl ester is a valuable intermediate, prized for its utility in constructing non-natural peptides, macrocycles, and complex molecular architectures.[1] Its stereocenter and reactive allyl group offer a platform for diverse chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, non-destructive tool for confirming its identity, purity, and stereochemical integrity.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (R)-Boc-allylglycine methyl ester. As Senior Application Scientists, we move beyond a mere listing of peaks, delving into the causal relationships between the molecule's structure and its spectroscopic output. We will compare its spectral data with that of related N-Boc-protected amino acid esters to highlight the unique fingerprints of the allylglycine side chain, offering researchers a robust framework for compound verification.

Molecular Structure and Atom Numbering for NMR Assignment

To ensure clarity in the assignment of NMR signals, the following standardized numbering scheme will be used for (R)-Boc-allylglycine methyl ester.

Caption: Structure of (R)-Boc-allylglycine methyl ester with atom numbering.

¹H and ¹³C NMR Spectral Data

The following data were obtained in CDCl₃ and are consistent with values reported in peer-reviewed literature.[2][3]

Table 1: ¹H and ¹³C NMR Assignments for (R)-Boc-allylglycine methyl ester
Atom Number¹H Chemical Shift (δ, ppm)¹H Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Assignment and Rationale
C1--172.62Ester Carbonyl (C=O): Located in the typical downfield region for ester carbonyls.
C1'3.70s, 3H52.29Methyl Ester (O-CH₃): A sharp singlet due to three equivalent, non-coupled protons. The carbon is deshielded by the adjacent oxygen.
C24.32-4.38m, 1H53.0α-Carbon (CH): A multiplet due to coupling with the adjacent NH and C3-H₂ protons. Its position is characteristic for α-protons of amino acids.
C32.41-2.53m, 2H36.86β-Carbon (CH₂): Diastereotopic protons appearing as a complex multiplet due to coupling with C2-H and the C4-H proton.
C45.62-5.71m, 1H132.42Vinyl (CH=): A complex multiplet due to coupling with the C3-H₂ protons and the terminal C5-H₂ vinyl protons.
C55.08, 5.10-5.12s, 1H; m, 1H119.12Terminal Vinyl (=CH₂): Two distinct signals for the geminal protons, deshielded by the double bond.
N-H5.04br s, 1H-Amide Proton (NH): A broad singlet, typical for amide protons which can undergo exchange. Its position can be solvent-dependent.
C6--155.27Boc Carbonyl (C=O): Characteristic chemical shift for a carbamate carbonyl.
C7--79.94Boc Quaternary Carbon (C(CH₃)₃): Shielded by three methyl groups but attached to a deshielding oxygen.
C81.40s, 9H28.37Boc Methyls (C(CH₃)₃): A strong singlet integrating to 9 protons, the hallmark signal of the Boc protecting group.

Comparative Spectral Analysis: Distinguishing the Allyl Side Chain

To appreciate the unique spectral features of (R)-Boc-allylglycine methyl ester, it is instructive to compare it with other common N-Boc amino acid methyl esters. The primary differences arise from the structure of the side chain (attached at C3).

Table 2: Comparison of ¹H NMR Data (Side Chain Protons) for N-Boc Amino Acid Methyl Esters
CompoundC3-H (β-protons) Shift (ppm)C4-H (γ-protons) Shift (ppm)C5-H (δ-protons) Shift (ppm)Key Differentiating Features
(R)-Boc-allylglycine methyl ester [2]2.41-2.53 (m, 2H)5.62-5.71 (m, 1H)5.10-5.12 (m, 2H)Presence of characteristic vinyl proton signals between 5.0-6.0 ppm.
N-Boc-L-alanine methyl ester ~1.35 (d, 3H)--A simple doublet for the methyl group (CH₃) on the β-carbon.
N-Boc-L-serine methyl ester [4]~3.9 (m, 2H)--β-protons are significantly downfield due to the deshielding effect of the adjacent hydroxyl (-OH) group.
N-Boc-glycine methyl ester [5]- (α-protons at ~3.89 ppm)--Lacks a side chain; shows a singlet for the two α-protons.

Expert Insights:

The comparison clearly illustrates how the side chain dictates the NMR spectrum. The most telling feature for (R)-Boc-allylglycine methyl ester is the presence of signals in the 5.0-6.0 ppm region of the ¹H NMR spectrum. This region is typically devoid of signals for amino acids with aliphatic or hydroxyl-containing side chains. The complex multiplet for the C4-H proton (5.62-5.71 ppm) and the two distinct signals for the terminal C5-H₂ protons (~5.1 ppm) are unambiguous indicators of the allyl group.[2] This makes ¹H NMR an exceptionally reliable tool for confirming the success of synthetic steps aimed at introducing the allyl moiety.

Experimental Protocols

The trustworthiness of NMR data is directly linked to meticulous experimental procedure. The following protocols represent best practices for obtaining high-quality, reproducible spectra.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a 1. Weigh ~10-15 mg of (R)-Boc-allylglycine methyl ester b 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add internal standard if quantitative analysis is needed (e.g., TMS) b->c d 4. Transfer solution to a clean, dry 5 mm NMR tube c->d e 5. Insert sample into NMR spectrometer (e.g., 400-500 MHz) d->e f 6. Lock, tune, and shim the instrument e->f g 7. Acquire ¹H and ¹³C spectra using standard pulse programs f->g h 8. Apply Fourier transform, phase correction, and baseline correction g->h i 9. Calibrate chemical shifts (CDCl₃ residual peak at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) h->i j 10. Integrate ¹H signals and pick peaks for both spectra i->j k 11. Assign peaks and compare with reference data j->k

Caption: Standardized workflow for NMR analysis of small molecules.

Step-by-Step Methodology: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of (R)-Boc-allylglycine methyl ester into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be sufficient to cover the detection coils of the NMR probe (typically ~4-5 cm).

  • Data Acquisition (General Parameters):

    • Instrument: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution.

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16 scans are typically adequate for good signal-to-noise.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Conclusion

The ¹H and ¹³C NMR spectra of (R)-Boc-allylglycine methyl ester provide a definitive and information-rich fingerprint for its structural verification. The key diagnostic signals in the ¹H spectrum are the characteristic vinyl protons in the 5.0-6.0 ppm range, which clearly distinguish it from other amino acids with saturated side chains. By understanding the rationale behind the chemical shifts and multiplicities presented in this guide, and by comparing them to related structures, researchers can confidently and accurately assess the identity and purity of this crucial synthetic intermediate.

References

  • Reddy, P. V., & Falck, J. R. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Umemura, J., et al. (2016). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 3. [Link]

  • PubChem. N-Boc-glycine methyl ester. National Center for Biotechnology Information. [Link]

Sources

A Guide to Stereochemical Control: Comparing (R)- and (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a chiral building block is a critical decision that dictates the stereochemical outcome of a synthetic route. Among the versatile C5 synthons, the enantiomers of methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate stand out for their utility in constructing complex nitrogen-containing molecules. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers, offering insights into their respective roles in asymmetric synthesis, supported by established chemical principles and illustrative experimental frameworks.

Introduction: The Significance of Chiral Homoallylamines

Homoallylic amines are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The ability to introduce stereocenters with precision is paramount in drug design, as the pharmacological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. (R)- and (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, as protected forms of α-amino acids with a terminal olefin, serve as powerful precursors for the synthesis of chiral piperidines, pyrrolidines, and other heterocyclic systems. The Boc-protecting group ensures stability during various synthetic transformations and allows for facile deprotection under acidic conditions, while the methyl ester and the terminal alkene functionalities provide handles for a diverse range of chemical manipulations.[1]

Physicochemical Properties and Synthesis

Both (R)- and (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate share the same molecular formula (C₁₁H₁₉NO₄) and molecular weight (229.27 g/mol ).[1] Their distinctiveness lies in the absolute configuration at the C2 stereocenter, which leads to opposite optical rotations and dictates their behavior in chiral environments.

The synthesis of these enantiomers typically starts from the corresponding enantiomerically pure amino acid, L- or D-allylglycine. A common synthetic route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), followed by esterification of the carboxylic acid.

Core Comparison: Directing Diastereoselectivity in Piperidine Synthesis

A significant application that highlights the differential utility of these enantiomers is the diastereoselective synthesis of 2,6-disubstituted piperidines. The stereochemistry of the final product is directly controlled by the configuration of the starting amino ester.

Consider a synthetic strategy involving an intramolecular cyclization, such as an intramolecular Heck reaction or a ring-closing metathesis (RCM), following the addition of a substituent to the terminal alkene. The initial stereocenter at C2 of the amino ester directs the formation of new stereocenters during the cyclization, leading to specific diastereomers of the piperidine ring.

For instance, in a hypothetical diastereoselective synthesis of a 2,6-disubstituted piperidine, the choice between the (R)- and (S)-enantiomer will determine the relative stereochemistry of the substituents on the final piperidine ring.

Starting EnantiomerExpected Major Diastereomer of PiperidineRationale
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (cis)-2,6-disubstituted piperidineThe stereocenter at C2 influences the facial selectivity of the cyclization precursor, leading to the formation of the cis-diastereomer as the major product.
(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (trans)-2,6-disubstituted piperidineConversely, the opposite configuration at C2 in the (R)-enantiomer directs the cyclization to favor the formation of the trans-diastereomer.

This stereochemical control is a fundamental principle in asymmetric synthesis, where the existing chirality in a molecule is leveraged to induce the formation of new stereocenters with a high degree of selectivity.

Experimental Frameworks

Protocol 1: Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

This protocol is adapted from a well-established procedure for the synthesis of N-Boc protected amino esters.

Step 1: Boc Protection of L-Allylglycine

  • To a solution of L-allylglycine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with a cold solution of 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-allylglycine.

Step 2: Methyl Esterification

  • Dissolve the N-Boc-L-allylglycine (1.0 eq) in methanol.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

To synthesize the (R)-enantiomer, the same procedure would be followed starting from D-allylglycine.

Protocol 2: Illustrative Diastereoselective Synthesis of a 2,6-Disubstituted Piperidine Precursor

This generalized protocol illustrates how the chiral amino esters can be used to set the stereochemistry in a key fragment for piperidine synthesis.

Step 1: Alkylation of the Terminal Olefin

  • To a solution of (S)- or this compound (1.0 eq) in an appropriate solvent (e.g., THF), add a suitable organometallic reagent (e.g., an organocuprate) at low temperature (-78 °C).

  • Allow the reaction to proceed to completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify.

Step 2: Intramolecular Cyclization (Conceptual)

  • The resulting elongated amino ester can then be subjected to an intramolecular cyclization reaction (e.g., intramolecular Heck reaction after conversion of a group to a halide or triflate, or ring-closing metathesis if another olefin is introduced).

  • The stereochemistry at the C2 position of the starting material will direct the formation of the new stereocenter at C6, leading to a diastereomerically enriched piperidine derivative.

Visualization of Concepts

Stereochemical_Control_in_Piperidine_Synthesis cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway S_start (S)-Methyl 2-((tert- butoxycarbonyl)amino)pent-4-enoate S_intermediate Acyclic Precursor (S-configuration) S_start->S_intermediate Elaboration R_start (R)-Methyl 2-((tert- butoxycarbonyl)amino)pent-4-enoate S_product cis-2,6-Disubstituted Piperidine S_intermediate->S_product Intramolecular Cyclization R_intermediate Acyclic Precursor (R-configuration) R_start->R_intermediate Elaboration R_product trans-2,6-Disubstituted Piperidine R_intermediate->R_product Intramolecular Cyclization

Caption: Stereodivergent synthesis of piperidines.

General_Workflow start Chiral Amino Acid (L- or D-Allylglycine) boc_protection Boc Protection start->boc_protection esterification Methyl Esterification boc_protection->esterification chiral_ester (S)- or (R)-Enantiomer of Title Compound esterification->chiral_ester elaboration Side Chain Elaboration chiral_ester->elaboration cyclization Intramolecular Cyclization elaboration->cyclization product Diastereomerically Enriched Piperidine Derivative cyclization->product

Caption: General synthetic workflow.

Conclusion and Future Outlook

The choice between (R)- and (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a powerful tool for the stereocontrolled synthesis of complex nitrogen-containing heterocycles. While their intrinsic chemical reactivity is identical, their opposing stereochemistry provides access to distinct diastereomeric products from a common synthetic route. This "stereodivergent" approach is highly valuable in medicinal chemistry for the generation of stereoisomeric libraries for structure-activity relationship (SAR) studies. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral building blocks will remain a cornerstone of modern organic synthesis. Future research will likely focus on the development of novel catalytic methods that can further enhance the diastereoselectivity of transformations involving these versatile synthons.

References

Sources

Alternative chiral building blocks to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral Building Blocks: Evaluating Alternatives to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Introduction: The Significance of a Versatile Chiral Building Block

In the landscape of modern drug discovery and peptide chemistry, the unnatural amino acid (UAA) this compound stands out as a pivotal chiral building block. Its value is anchored in a trifecta of functional handles: a stereodefined α-carbon, a readily manipulable Boc-protected amine, and a terminal alkene.[1][2] This terminal olefin is particularly significant, serving as a versatile platform for diversification through reactions like olefin metathesis, hydrogenation, and cross-coupling.[2] These modifications are instrumental in creating novel peptide structures, peptidomimetics, and complex heterocyclic scaffolds with tailored pharmacological profiles.

However, reliance on a single building block can introduce limitations related to cost, synthetic accessibility, or the need for alternative reactivity. This guide provides an objective comparison of viable alternative chiral building blocks, offering researchers and drug development professionals a comprehensive overview of their synthesis, performance, and strategic applications, supported by experimental data and established protocols.

Core Synthetic Strategies for Chiral α-Amino Acid Derivatives

The synthesis of enantiopure non-proteinogenic amino acids, such as our topic compound and its alternatives, generally falls into three major strategies. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the specific stereochemistry required.

cluster_strategies Synthetic Strategies cluster_details Methodology A Chiral Pool Synthesis A_desc Utilizes readily available, enantiopure natural products (e.g., L-Serine, L-Methionine). A->A_desc B Asymmetric Catalysis B_desc Creates chirality using a small amount of a chiral catalyst (metal-based or organocatalyst). B->B_desc C Biocatalysis & Resolution C_desc Employs enzymes for enantioselective reactions or for resolving racemic mixtures. C->C_desc

Figure 1: Overview of primary synthetic strategies for chiral building blocks.

Comparative Analysis of Alternative Building Blocks

This section details several alternatives, categorized by their structural features and synthetic origins. Each is evaluated for its utility as a substitute for this compound.

Vinylglycine Derivatives: Direct Structural Analogs

Vinylglycine is a naturally occurring amino acid that acts as an inhibitor for several enzymes and serves as a powerful synthon.[3][4] Protected forms are the most direct analogs to the topic compound.

  • Alternative 1: N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester (Cbz-L-Vg-OMe)

    This building block replaces the acid-labile Boc group with the Cbz (benzyloxycarbonyl) group, which is typically removed via hydrogenation. This offers orthogonal protection strategies crucial in multi-step peptide synthesis.

    • Synthesis: A well-established route starts from the chiral pool amino acid L-methionine. The synthesis involves controlled oxidation to a sulfoxide, followed by thermal elimination to form the vinyl group, providing the product in high optical purity.[3]

    • Advantages: Provides an alternative protecting group strategy (hydrogenolysis vs. acidolysis). The synthesis from inexpensive L-methionine is a significant advantage.[3]

    • Limitations: The thermal elimination step can sometimes require careful optimization to prevent side reactions or racemization.

Chiral Pool-Derived Building Blocks: Leveraging Nature's Chirality

The chiral pool refers to the collection of abundant, inexpensive, enantiopure molecules from nature, such as amino acids and sugars.[5][6] These serve as excellent starting materials for complex targets.[7][8]

  • Alternative 2: Serine-Derived β-Bromo-α-amino acid Esters

    L-Serine is a versatile and inexpensive starting material from the chiral pool.[6] It can be converted into a variety of valuable intermediates. A two-step conversion of serine can produce a bromoalkyl intermediate that is ripe for diversification.[9]

    • Synthesis: This approach typically involves the protection of the amine and carboxylic acid of L-serine, followed by the conversion of the hydroxyl group into a leaving group (e.g., tosylate or mesylate) and subsequent displacement with a bromide source. A more direct method involves converting serine to a bromoalkyl intermediate for use in coupling reactions.[9]

    • Advantages: Starts from a very cheap and abundant chiral source. The resulting β-bromo derivative is a stable, versatile intermediate for introducing a wide array of side chains via nucleophilic substitution or cross-coupling reactions.[9]

    • Limitations: The synthesis involves multiple steps compared to a direct allylation. The handling of some brominating agents requires care.

Asymmetric Synthesis Approaches: Catalytic Enantiocontrol

Modern asymmetric catalysis offers powerful, atom-economical routes to chiral molecules, often avoiding the stoichiometric use of chiral auxiliaries.[10][11]

  • Alternative 3: Products of Asymmetric Alkylation of Glycine Enolates

    This strategy involves the deprotonation of a glycine derivative to form an enolate, which is then alkylated with an allyl halide. Enantiocontrol is achieved using a chiral auxiliary or, more efficiently, a chiral phase-transfer catalyst.

    • Synthesis Protocol (Conceptual): A glycine Schiff base (e.g., from benzophenone) is deprotonated using a strong base like LDA. The resulting enolate is then treated with an electrophile (e.g., allyl bromide) in the presence of a chiral catalyst to induce stereoselectivity.[11][12]

    • Advantages: Highly versatile method that allows for the introduction of a wide variety of side chains by simply changing the alkylating agent. Catalytic versions are highly efficient.[13]

    • Limitations: Stoichiometric methods require the attachment and subsequent removal of a chiral auxiliary. Achieving high enantioselectivity can be challenging and is highly dependent on the substrate, catalyst, and reaction conditions.

  • Alternative 4: Products of Catalytic Asymmetric N-H Insertion

    A highly efficient and modern approach involves the reaction of a carbamate with a vinyldiazoacetate, cooperatively catalyzed by a rhodium complex and a chiral spiro phosphoric acid.[14]

    • Synthesis: The reaction involves the N-H insertion of tert-butyl carbamate into a C-H bond of a vinyldiazoacetate. The chiral phosphoric acid acts as a proton shuttle, controlling the stereochemistry of the newly formed C-N bond.[14]

    • Advantages: This method exhibits a very broad substrate scope, fast reaction rates, high yields (up to 99%), and excellent enantioselectivity (up to 98% ee). It represents a state-of-the-art approach to α-alkenyl α-amino acids.[14]

    • Limitations: Diazo compounds can be energetic and require careful handling. The catalysts, particularly the chiral phosphoric acid, can be expensive.

Data Summary and Performance Comparison

Building Block / MethodSynthetic StrategyTypical YieldEnantioselectivity (ee/dr)Key AdvantagesKey Limitations
This compound Multiple routes availableVariableTypically >98% eeWell-established; versatile alkene handle for metathesis.[2]Can be costly depending on the synthetic route.
Cbz-L-Vinylglycine methyl ester Chiral Pool (from L-Methionine)Good>99% optical purity[3]Inexpensive starting material; orthogonal Cbz protecting group.Synthesis requires a thermal elimination step that needs optimization.[3]
Asymmetric Alkylation Product Asymmetric Catalysis65-81%[15]91:9 to >98:2 dr[15]Highly versatile for various side chains; direct C-C bond formation.Can require stoichiometric chiral auxiliaries; catalyst optimization is key.
N-H Insertion Product Asymmetric Catalysis61-99%[14]83-98% ee[14]Excellent yields and enantioselectivity; broad scope; fast reaction.Requires handling of diazo compounds; catalyst cost.[14]
Serine-derived Intermediates Chiral Pool (from L-Serine)Good>99% ee (chirality from starting material)Very inexpensive starting material; stable intermediate for diversification.[9]Multi-step synthesis compared to direct approaches.

Experimental Workflow: Application in Peptide Synthesis via Metathesis

The primary application for building blocks with terminal alkenes is the synthesis of constrained cyclic peptides via Ring-Closing Metathesis (RCM). This technique is invaluable for locking peptides into bioactive conformations.

cluster_workflow Workflow: Ring-Closing Metathesis of a Dipeptide A Step 1 Solid-Phase Peptide Synthesis (SPPS) Couple first Boc-alkenyl-AA-OH to resin. B Step 2 Deprotection & Coupling 1. Remove Boc group (TFA) 2. Couple second Boc-alkenyl-AA-OH A->B C Step 3 On-Resin RCM 1. Swell resin in DCM 2. Add Grubbs or Hoveyda-Grubbs Catalyst 3. React until cyclization is complete B->C D Step 4 Cleavage & Purification 1. Cleave cyclic peptide from resin (e.g., HF or TFA cocktail) 2. Purify via HPLC C->D E { Final Product | {Constrained Cyclic Peptide|Ready for biological assay. }} D->E

Figure 2: A representative workflow for using an alkenyl amino acid in the synthesis of a cyclic peptide.

Protocol: Asymmetric Synthesis of an L-α-Vinyl Amino Acid Derivative

This protocol is adapted from methodologies involving the alkylation of chiral, vinylglycine-derived dianionic dienolates, which provides excellent stereocontrol.[15]

Objective: To synthesize a higher L-α-vinyl amino acid via diastereoselective alkylation.

Materials:

  • Chiral vinylglycine precursor with a suitable auxiliary (e.g., derived from (-)-8-phenylmenthol).

  • Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi).

  • Anhydrous Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA).

  • Electrophile (e.g., isobutyl iodide or benzyl bromide).

  • Quenching solution (e.g., saturated aq. NH₄Cl).

  • Standard workup and purification reagents (solvents, silica gel).

Procedure:

  • Dianion Formation:

    • Dissolve the chiral vinylglycine precursor (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.

    • Add LDA (1.1 eq) dropwise and stir for 30 minutes.

    • Add n-BuLi (1.1 eq) dropwise and continue stirring for another 30 minutes at -78 °C to ensure complete formation of the dianionic dienolate.

  • Alkylation:

    • Add HMPA (2-3 eq) to the solution.

    • Add the desired electrophile (1.2 eq) dropwise.

    • Maintain the reaction at -78 °C and monitor by TLC for the consumption of the starting material (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude product.[15]

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under modified "anhydrous hydroxide" conditions (e.g., using LiOH in a THF/water mixture) to yield the N-protected amino acid and recover the auxiliary.[15]

Causality and Trustworthiness: This protocol relies on a chelation-controlled model where the lithium counterion organizes the dienolate, and the bulky chiral auxiliary effectively shields one face from the incoming electrophile, leading to high diastereoselectivity.[15] The self-validating nature of this system comes from the characterization (NMR, chiral HPLC) of the product, which should show a high diastereomeric ratio, confirming the effectiveness of the substrate-controlled asymmetric induction.

Conclusion and Future Outlook

While this compound remains a highly valuable and widely used chiral building block, a thorough understanding of the available alternatives is crucial for strategic and efficient chemical synthesis.

  • Chiral pool-based approaches offer cost-effective routes, leveraging nature's readily available enantiopure starting materials like serine and methionine.[16][3][9]

  • Asymmetric catalysis represents the forefront of chemical synthesis, providing highly efficient, versatile, and atom-economical pathways to a vast array of unnatural amino acids with exceptional enantiocontrol.[17][14]

  • Biocatalysis continues to emerge as a powerful and green alternative, with engineered enzymes offering unparalleled selectivity under mild conditions.[18][19][20]

The selection of an appropriate building block should be a strategic decision based on factors including the desired protecting group orthogonality, the cost and availability of starting materials, the required scale of the synthesis, and the specific reactivity needed for downstream applications. By expanding the toolkit of available chiral building blocks, researchers can accelerate the discovery and development of novel therapeutics and advanced materials.

References

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/2021/07/2021-Nature-Chemistry-Twist.pdf]([Link] Macmillan-Group/2021/07/2021-Nature-Chemistry-Twist.pdf)

  • Chiral Pool Synthesis: from α-Amino Acids and Derivatives. Mulzer Research Group - Universität Wien. [Link]

  • Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]

  • Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. ACS Publications. [Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]

  • Enantioselective synthesis of indole-based unnatural β-Alkynyl α-amino acid derivatives via chiral phosphoric acid catalysis. PubMed. [Link]

  • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC - NIH. [Link]

  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature. [Link]

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Chiral pool. Wikipedia. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Loughborough University Research Repository. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

  • Organocatalytic Asymmetric Synthesis of o-Carboranyl Amines. PubMed. [Link]

  • Asymmetric Synthesis. University of Eswatini. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. ResearchGate. [Link]

  • Biocatalytic Synthesis of Amino Acids Bearing α-Quaternary Stereocenters. Synfacts. [Link]

  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Chiral Organocatalysis. SlideShare. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. RSC Publishing. [Link]

  • Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... ResearchGate. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH. [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Journal of Chemical Reviews. [Link]

  • n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses Procedure. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Modification of Proteins Using Olefin Metathesis. PMC - NIH. [Link]

  • This compound. MySkinRecipes. [Link]

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem. [Link]

Sources

Comparing Grubbs first and second generation catalysts for metathesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral nitrogen heterocycles, key intermediates in pharmaceutical development, ring-closing metathesis (RCM) stands as a powerful and versatile tool. The choice of catalyst is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and purity. This guide provides an in-depth comparison of Grubbs first and second-generation catalysts for the ring-closing metathesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a critical step in the synthesis of valuable chiral building blocks.

At a Glance: Key Differences and Performance Summary

While direct, head-to-head comparative data for the metathesis of this compound is not extensively published, a comprehensive analysis of analogous systems and the fundamental characteristics of each catalyst generation allows for a robust comparison. The resulting product of this specific RCM reaction is Methyl (R)-2,5-dihydro-1H-pyrrole-2-carboxylate, a valuable chiral intermediate.

Catalyst GenerationKey FeaturesTypical Performance in Analogous RCM
Grubbs First-Generation (G1) - Bis(tricyclohexylphosphine) ligands- Good functional group tolerance- Commercially available and cost-effective- Effective for less demanding substrates- May require higher catalyst loading and longer reaction times
Grubbs Second-Generation (G2) - One tricyclohexylphosphine ligand replaced by an N-heterocyclic carbene (NHC)- Significantly higher catalytic activity- Broader substrate scope and functional group tolerance- Generally more stable- Higher yields and shorter reaction times- Effective for more sterically hindered and electron-deficient olefins

Delving Deeper: A Mechanistic and Performance Analysis

The enhanced performance of the second-generation Grubbs catalyst can be attributed to its structural differences. The replacement of a phosphine ligand with a strongly donating N-heterocyclic carbene (NHC) ligand in the second-generation catalyst leads to a more electron-rich and sterically accessible ruthenium center.[1] This modification enhances the catalyst's stability and, more importantly, accelerates the rate-determining step of the catalytic cycle: the dissociation of a phosphine ligand to allow for olefin coordination.[2]

The Catalytic Cycle: A Tale of Two Generations

The generally accepted Chauvin mechanism for olefin metathesis provides a framework for understanding the performance differences.[3][4]

Catalytic_Cycle cluster_G1 Grubbs First Generation cluster_G2 Grubbs Second Generation G1_init [Ru]=CHPh(PCy3)2Cl2 G1_active [Ru]=CHPh(PCy3)Cl2 G1_init->G1_active - PCy3 G1_met Metallacyclobutane G1_active->G1_met + Substrate G1_prod Product + [Ru]=CH2(PCy3)Cl2 G1_met->G1_prod Cycloreversion G1_prod->G1_active + Substrate G2_init [Ru]=CHPh(PCy3)(NHC)Cl2 G2_active [Ru]=CHPh(NHC)Cl2 G2_init->G2_active - PCy3 (faster) G2_met Metallacyclobutane G2_active->G2_met + Substrate G2_prod Product + [Ru]=CH2(NHC)Cl2 G2_met->G2_prod Cycloreversion G2_prod->G2_active + Substrate

Figure 1: Simplified catalytic cycles for Grubbs first and second-generation catalysts.

The key difference lies in the initial phosphine dissociation step. The stronger trans effect of the NHC ligand in the second-generation catalyst facilitates the departure of the trans-phosphine ligand, leading to a faster generation of the active 14-electron species. This translates to higher overall reaction rates.

Experimental Evidence from Analogous Systems

While a direct comparison for the target substrate is scarce, we can draw valuable insights from the ring-closing metathesis of structurally similar N-Boc protected amino acid derivatives.

Case Study 1: RCM of N-Boc-diallylamine

The ring-closing metathesis of N-Boc-diallylamine to yield N-Boc-3-pyrroline is a closely related transformation. A well-documented procedure utilizing the Grubbs first-generation catalyst provides a benchmark for its performance.

Experimental Protocol: RCM of N-Boc-diallylamine with Grubbs First-Generation Catalyst

  • Reactants: N-Boc-diallylamine (1.0 eq)

  • Catalyst: Grubbs First-Generation Catalyst (0.5 mol%)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Concentration: 0.4 M

  • Temperature: Reflux

  • Reaction Time: 2.5 hours

  • Yield: 90-94%[5]

This protocol demonstrates that the first-generation catalyst is indeed effective for this type of substrate, providing high yields under relatively mild conditions.

Case Study 2: RCM of a Dipeptide with O-allyl Tyrosine Residues

A study on the solid-phase synthesis of cyclic peptides via RCM of dipeptides containing O-allyl tyrosine residues offers a comparative look at the performance of the second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts. While not a direct comparison with the first-generation catalyst, the data highlights the efficiency of the second-generation systems.

Experimental Data: RCM of Fmoc-Tyr(All)-Tyr(All)-Resin [6]

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)
Grubbs II (GII)15402 days~80% (with phenol additive)
Hoveyda-Grubbs II (HGII)15402 days~80%

These results showcase the high efficiency of second-generation catalysts in a more complex system, achieving high yields. The study also underscores the importance of optimizing reaction conditions, such as temperature and the use of additives, to maximize product formation and minimize side reactions like isomerization.[6]

Practical Considerations and Recommendations

For the Metathesis of this compound:

  • Grubbs First-Generation Catalyst: This catalyst is a viable and cost-effective option, particularly for initial exploratory studies and smaller-scale syntheses. Based on the high yields achieved with N-Boc-diallylamine, it is expected to perform well. However, longer reaction times and potentially higher catalyst loadings might be necessary compared to its second-generation counterpart.

  • Grubbs Second-Generation Catalyst: For researchers seeking higher efficiency, shorter reaction times, and broader applicability, the second-generation catalyst is the superior choice. Its higher activity often translates to lower catalyst loadings, which can be economically advantageous despite its higher initial cost, especially on a larger scale. The increased stability of the G2 catalyst also makes it more robust for a wider range of reaction conditions.[7] For the synthesis of functionalized 2,5-dihydropyrroles, a microwave-assisted protocol with the second-generation catalyst has been shown to be highly effective, significantly reducing reaction times.[8]

Workflow for Catalyst Selection and Optimization

Catalyst_Selection_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase start Start: RCM of this compound initial_screening Initial Screening start->initial_screening optimization Optimization initial_screening->optimization Promising Results G1_trial Trial with Grubbs 1st Gen (G1) initial_screening->G1_trial G2_trial Trial with Grubbs 2nd Gen (G2) initial_screening->G2_trial scale_up Scale-up optimization->scale_up Optimized Conditions catalyst_loading Vary Catalyst Loading optimization->catalyst_loading temperature Adjust Temperature optimization->temperature concentration Modify Concentration optimization->concentration product Product: Methyl (R)-2,5-dihydro-1H-pyrrole-2-carboxylate scale_up->product

Figure 2: A logical workflow for catalyst selection and reaction optimization.

Conclusion

Both first and second-generation Grubbs catalysts are capable of effecting the ring-closing metathesis of this compound. The choice between them will largely depend on the specific requirements of the synthesis.

  • For cost-effectiveness in initial studies and on smaller scales , the Grubbs first-generation catalyst is a reliable choice, likely providing good to excellent yields with careful optimization.

  • For higher throughput, efficiency, and scalability , the Grubbs second-generation catalyst is the recommended option, offering faster reaction times, lower catalyst loadings, and greater robustness.

It is always advisable to perform small-scale screening experiments with both catalysts to determine the optimal conditions for the specific substrate and desired scale of the reaction.

References

  • White, C. J., & Yudin, A. K. (2011). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 76(15), 5960-5972.
  • Grubbs, R. H. (2003).
  • Nicolaou, K. C., et al. (2005). Total Synthesis of a Library of Epothilone Analogs by Ring-Closing Metathesis. Journal of the American Chemical Society, 127(31), 10986-10993.
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Wikipedia. (2023, December 19). Ring-closing metathesis. Retrieved from [Link]

  • BenchChem. (2025). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Retrieved from a relevant protocol on their website.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,5-Dihydropyrrole Derivatives. Retrieved from a relevant protocol on their website.
  • Wagner, A., et al. (2010). Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones. Molecules, 15(5), 3329-3339.
  • Wipf, P. (2006). Ring-Closing Metathesis (RCM)
  • The Grubbs Group. (n.d.). Publications. California Institute of Technology. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Cross-Metathesis Reactions Involving N-Boc-allylglycine Methyl Ester. Retrieved from a relevant protocol on their website.
  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. 92, 230-244.
  • Organic Syntheses. (2012). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. 89, 170-182.
  • ResearchGate. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction.
  • ResearchGate. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(1), 47-50.
  • SciSpace. (2007). Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustraline and hyacinthacine A1.
  • Samojłowicz, C., Bieniek, M., & Grela, K. (2009). Ruthenium-based olefin metathesis catalysts bearing N-heterocyclic carbene ligands. Chemical Reviews, 109(8), 3708-3742.

Sources

A Comparative Guide to Enantiomeric Purity Determination of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Polarimetry vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, efficacy, and safety. For chiral molecules like (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a valuable building block in the synthesis of complex bioactive compounds, ensuring enantiomeric purity is paramount.[1] This guide provides an in-depth comparison of polarimetry, a classical method for chiral analysis, with modern chromatographic techniques, offering researchers a framework for selecting the most suitable method for their analytical needs.

The Principle of Chirality and Optical Rotation

Chiral molecules, like this compound, are non-superimposable on their mirror images.[2] These mirror images are known as enantiomers. While enantiomers share identical physical properties in an achiral environment, they exhibit distinct behavior in the presence of other chiral entities, including plane-polarized light.[3] This interaction with light is the foundation of polarimetry.

When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated.[2][4] The direction and magnitude of this rotation are characteristic of the molecule.

  • Dextrorotatory (+): Rotates light clockwise.

  • Levorotatory (-): Rotates light counter-clockwise.

The specific rotation, [α], is a standardized measure of this property and is calculated using Biot's Law:

[α]Tλ = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

  • T is the temperature (commonly 20°C or 25°C).

  • λ is the wavelength of the light (typically the sodium D-line, 589 nm).[2][5]

For a sample that is a mixture of enantiomers, the enantiomeric excess (% ee) can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer.[6][7]

% ee = ([α]observed / [α]pure enantiomer) * 100

Experimental Protocol: Enantiomeric Purity by Polarimetry

This section details a robust protocol for determining the enantiomeric purity of this compound. The causality behind each step is explained to ensure methodological integrity.

Objective

To determine the enantiomeric excess (% ee) of a sample of this compound.

Materials and Reagents
  • This compound sample

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Constant temperature bath

Step-by-Step Methodology
  • Instrument Calibration and Blank Measurement:

    • Action: Calibrate the polarimeter according to the manufacturer's instructions. Fill the polarimeter cell with the pure solvent (Methanol) and take a reading. This is the blank value.

    • Causality: This step nullifies any optical rotation caused by the solvent or the cell itself, ensuring that the final measurement is solely due to the analyte.

  • Sample Preparation:

    • Action: Accurately weigh approximately 250 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve the sample in Methanol and dilute to the mark.

    • Causality: Precise weighing and dilution are critical as the specific rotation calculation is concentration-dependent. Methanol is chosen for its ability to dissolve the protected amino acid ester without reacting with it.

  • Measurement:

    • Action: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the cell in the polarimeter and allow the temperature to equilibrate to 20°C. Record the optical rotation reading (αobserved).

    • Causality: Rinsing prevents dilution from residual solvent. Temperature control is crucial as specific rotation is temperature-dependent.

  • Calculation of Enantiomeric Excess:

    • Action:

      • Correct the observed rotation: αcorrected = αobserved - αblank.

      • Calculate the concentration (c) in g/mL.

      • Calculate the specific rotation of the sample: [α]sample = αcorrected / (l * c).

      • Using the known specific rotation of pure this compound, calculate the % ee. (Note: A literature value for the pure enantiomer is required. If unavailable, this method provides optical purity, not absolute % ee).

Workflow for Polarimetric Analysis

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation start Start calibrate Calibrate Polarimeter start->calibrate blank Measure Solvent Blank calibrate->blank weigh Weigh Sample blank->weigh dissolve Dissolve & Dilute to Volume weigh->dissolve rinse Rinse & Fill Cell dissolve->rinse equilibrate Equilibrate Temperature rinse->equilibrate measure Record Observed Rotation (α) equilibrate->measure calc_alpha Calculate Corrected α measure->calc_alpha calc_ee Calculate % Enantiomeric Excess calc_alpha->calc_ee end_node End calc_ee->end_node Report Result

Caption: Experimental workflow for determining % ee via polarimetry.

The Limitations of Polarimetry: A Critical Perspective

While straightforward, polarimetry is not without its challenges. Its reliability can be compromised by several factors:

  • Dependence on a Pure Standard: The calculation of % ee is entirely dependent on having an accurate specific rotation value for the enantiomerically pure standard, which may not always be available.[6]

  • Lack of Linearity: The relationship between optical rotation and enantiomeric excess is not always linear, an issue known as the Horeau effect.[6]

  • Interference from Impurities: Any optically active impurity in the sample will contribute to the observed rotation, leading to significant errors.[6]

  • Low Sensitivity: Polarimetry is less sensitive than chromatographic methods, making it unsuitable for detecting trace amounts of an undesired enantiomer.

Comparative Analysis: Polarimetry vs. Chiral Chromatography

Modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), offer a more robust and accurate alternative for determining enantiomeric purity.[8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

In chiral HPLC, the enantiomers are separated based on their differential interactions with a chiral stationary phase.[7] Each enantiomer exhibits a different affinity for the CSP, resulting in different retention times and allowing for their direct quantification.[10]

Key Advantages over Polarimetry:

  • Direct Quantification: Separates and quantifies each enantiomer directly from their peak areas, eliminating the need for a pure enantiomeric standard for % ee calculation.[11]

  • High Sensitivity and Accuracy: Can accurately quantify minor enantiomers down to levels of 0.1% or lower, which is crucial for pharmaceutical quality control.[9][12]

  • Specificity: The method can simultaneously separate the enantiomers from other chemical impurities, providing a more accurate purity profile.[13]

Protocol: Chiral HPLC for this compound
  • Column Selection: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is highly effective for separating N-protected amino acid esters.[14][15] A column like CHIROBIOTIC T (Teicoplanin) is also an excellent choice.[8][16]

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The exact ratio is optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: 25°C

  • Analysis: Inject a racemic standard to confirm the resolution of the two enantiomers and determine their retention times. Then, inject the sample and integrate the peak areas for the (R) and (S) enantiomers to calculate the % ee:

    % ee = [(AreaR - AreaS) / (AreaR + AreaS)] * 100

Performance Comparison

The following table summarizes the key performance characteristics of polarimetry versus chiral HPLC, grounded in principles outlined by regulatory bodies like the ICH.[17][18]

Parameter Polarimetry Chiral HPLC Rationale & Justification
Specificity LowHighHPLC resolves enantiomers from other impurities; polarimetry is affected by any optically active compound.[13]
Accuracy Moderate to LowHighHPLC provides direct measurement of peak areas, reducing reliance on standards and avoiding non-linear effects.[17]
Precision ModerateHighModern HPLC systems offer excellent injection and flow rate precision, leading to highly reproducible results (RSD < 2%).
Sensitivity (LOQ) Low (~1% ee)High (<0.1% ee)HPLC detectors are highly sensitive, allowing for the quantification of trace enantiomeric impurities.[19]
Requirement for Standard Requires pure enantiomer standardNot required for % ee (but needed for peak identification)The ratio of peak areas in HPLC is sufficient for % ee calculation.[11]
Sample Throughput HighModeratePolarimetry is faster per sample, but HPLC can be automated for higher throughput with an autosampler.
Method Validation DifficultStraightforwardChiral HPLC methods can be rigorously validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, and precision.[18][19]

Decision-Making Framework

G start Determine Enantiomeric Purity of This compound q1 Is high accuracy (>99.5% ee) and trace impurity detection (<0.5%) required? start->q1 q2 Is a pure enantiomer standard available? q1->q2 No hplc Use Chiral HPLC q1->hplc Yes q3 Are optically active impurities present? q2->q3 No q2->hplc Yes (for peak ID) q3->hplc Yes polarimetry Use Polarimetry (for screening/confirmation only) q3->polarimetry No

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the definitive determination of the enantiomeric purity of this compound, chiral HPLC is the unequivocally superior method . Its high accuracy, sensitivity, and specificity make it the gold standard for quality control and regulatory compliance in drug development.[9][10]

Polarimetry, while historically significant, should be relegated to a secondary or screening role. It can be useful for a quick confirmation of enantiomeric identity (i.e., confirming a (+) or (-) rotation) but lacks the quantitative rigor required for modern pharmaceutical analysis.[6] The potential for inaccurate results due to impurities and its dependence on an often-unavailable pure standard present significant risks in a regulated environment.

Researchers and drug development professionals should prioritize the development and validation of a robust chiral HPLC method to ensure the stereochemical integrity of their chiral intermediates and final active pharmaceutical ingredients.

References

  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - NIH. (n.d.).
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017, February 24). Retrieved from [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - NIH. (n.d.). Retrieved from [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.). Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). Retrieved from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018, October 23). Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Retrieved from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Retrieved from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (n.d.). Retrieved from [Link]

  • Polarimeter - S4Science. (n.d.). Retrieved from [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. C. W. Cook1, S. Byrne1, D. Viola2, C. Drouet d'Aubigny1, - Universities Space Research Association. (n.d.). Retrieved from [Link]

  • 5.5 Polarimetry - Chemistry LibreTexts. (2019, May 19). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - MDPI. (2024, February 26). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the mass spectrometry analysis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate and its derivatives. As a crucial chiral building block in the synthesis of novel peptides and pharmaceutical agents, the ability to accurately characterize this molecule and its reaction products is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific reasoning behind the analytical choices you make. We will explore the nuances of ionization techniques, delve into the intricacies of fragmentation patterns, and present comparative data to support your method development.

The Analytical Challenge: Understanding the Molecule

This compound is a non-polar, protected amino acid ester with a molecular weight of 229.27 g/mol and a molecular formula of C₁₁H₁₉NO₄.[2][3] Its structure presents several key features that influence its behavior in a mass spectrometer:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is thermally labile and prone to fragmentation. This can be both a challenge and a diagnostic tool.

  • The Ester Functionality: The methyl ester can influence ionization efficiency and provides a potential site for fragmentation.

  • The Unsaturated Alkene Chain: The pent-4-enoate moiety can influence the molecule's ionization potential and may participate in specific fragmentation pathways.

  • Chirality: While mass spectrometry is not inherently a chiral technique, its coupling with chiral chromatography is essential for enantiomeric separation and analysis.

This guide will compare and contrast the most effective mass spectrometry techniques for the analysis of this molecule, providing the rationale for selecting the optimal method for your specific research needs.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for the successful analysis of this compound. Here, we compare the most relevant soft ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI)

ESI is a workhorse technique for the analysis of a wide range of molecules, including amino acids and peptides.[] It is a soft ionization method that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source.

  • Expertise & Experience: For quantitative analysis, ESI is often the preferred method due to its stability and compatibility with liquid chromatography (LC-MS).[5] When analyzing this compound, ESI in positive ion mode is expected to yield a strong signal for the [M+H]⁺ ion at m/z 230.13. However, in-source fragmentation can lead to the premature loss of the Boc group, which can be mitigated by optimizing the cone voltage.[6][7]

  • Trustworthiness: ESI-MS is a well-established and reliable technique. For robust quantification, the use of a stable isotope-labeled internal standard is recommended to account for any matrix effects or variations in ionization efficiency.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another ionization technique compatible with LC-MS, but it is generally more suitable for less polar and more volatile analytes than ESI.

  • Expertise & Experience: For small molecules like our target analyte, APCI can sometimes offer better sensitivity than ESI, especially at higher LC flow rates.[8][9] It is also known to be less susceptible to matrix effects compared to ESI.[2] However, APCI is a more energetic ionization process than ESI, which can lead to increased in-source fragmentation. This could be advantageous if the fragment ions are more diagnostic than the molecular ion.

  • Trustworthiness: While ESI is more common for amino acid analysis, APCI provides a valid alternative, particularly when matrix suppression is a concern. A direct comparison of ESI and APCI for your specific analyte and matrix is always recommended.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a solid-state ionization technique that is particularly well-suited for the analysis of large biomolecules, but it can also be adapted for small molecules.[1][5]

  • Expertise & Experience: A significant advantage of MALDI for the analysis of Boc-protected compounds is the potential to completely avoid in-source fragmentation of the protecting group.[6] This is achieved by selecting an appropriate matrix and optimizing the laser fluency. Acidic matrices, such as 2,5-dihydroxybenzoic acid (DHB), can cause cleavage of acid-labile protecting groups like Boc.[10] Therefore, using a neutral matrix like 2,4,6-trihydroxyacetophenone (THAP) or employing a matrix-free approach can be beneficial.[10]

  • Trustworthiness: MALDI-TOF MS provides high mass accuracy and resolution, making it excellent for confirming the molecular weight of the analyte. However, for quantitative studies, MALDI can be less reproducible than ESI due to variations in crystal formation during sample preparation.

Comparison of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analyte Polarity Polar to moderately polarNon-polar to moderately polarWide range, matrix dependent
Molecular Weight Range Broad (small molecules to large proteins)Typically < 2000 DaBroad (small molecules to >300,000 Da)
In-source Fragmentation Low to moderate (tunable)Moderate to highLow (matrix and laser dependent)
LC Compatibility ExcellentExcellentOffline coupling possible
Quantitative Reproducibility HighHighModerate
Susceptibility to Matrix Effects HighLowModerate
Recommendation for Target Molecule Excellent for LC-MS based quantification and fragmentation studies.A good alternative to ESI, especially if matrix effects are problematic.Ideal for accurate mass determination and analysis without Boc group fragmentation.

Fragmentation Analysis: Deciphering the Structure

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound and its derivatives. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that provides a fingerprint of the molecule's structure.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of Boc-protected amino esters and unsaturated compounds, we can predict the following key fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 230.13):

  • Loss of Isobutylene (C₄H₈): A characteristic fragmentation of the Boc group, resulting in a fragment ion at m/z 174.08.[9][11] This is often a dominant peak in the MS/MS spectrum.

  • Loss of the entire Boc group (C₅H₉O₂): This results in a fragment ion at m/z 129.08, corresponding to the protonated methyl 2-aminopent-4-enoate.

  • Loss of Methanol (CH₃OH): Cleavage of the methyl ester can lead to the loss of methanol, resulting in a fragment at m/z 198.11.

  • Loss of the Methoxycarbonyl group (COOCH₃): This would result in a fragment at m/z 171.13.

  • Cleavage of the Alkene Chain: Fragmentation of the pent-4-enoate side chain can also occur, though these fragments are typically less intense.

Fragmentation_Pathway M [M+H]⁺ m/z 230.13 F1 [M+H - C₄H₈]⁺ m/z 174.08 M->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z 129.08 M->F2 - C₅H₉O₂ F3 [M+H - CH₃OH]⁺ m/z 198.11 M->F3 - CH₃OH F4 [M+H - COOCH₃]⁺ m/z 171.13 M->F4 - COOCH₃

Caption: General workflow for mass spectrometry analysis.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires a careful selection of ionization techniques and analytical conditions. ESI-MS/MS coupled with liquid chromatography stands out as the most versatile method for both quantitative analysis and structural elucidation. For rapid screening and analysis of pure samples, direct infusion ESI-MS is a viable option. When the primary goal is accurate mass determination with minimal fragmentation of the labile Boc group, MALDI-TOF MS with a neutral matrix is the technique of choice.

Future advancements in mass spectrometry, such as ion mobility-mass spectrometry (IM-MS), may provide additional dimensions of separation, allowing for the differentiation of isomers and conformers of these chiral building blocks. As the demand for more complex and stereochemically pure pharmaceutical agents grows, the role of high-resolution, sensitive, and robust mass spectrometry methods will continue to be of paramount importance.

References

  • Desai, M. J., & Armstrong, D. W. (2004). Analysis of native amino acid and peptide enantiomers by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 39(2), 177–187. [Link]

  • Guella, G., Dalla Serra, M., & Scravaglieri, E. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(12), 1301–1311. [Link]

  • Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis of Underivatized Free Amino Acids in Various Foods. [Link]

  • Strupat, K., Karas, M., & Hillenkamp, F. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. International Journal of Peptide and Protein Research, 46(6), 522–526. [Link]

  • Gunn, K. F., et al. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Measurement Science Au, 4(1), 1-10. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]

  • Kruve, A., et al. (2021). Peptide Analysis by Soft X‑ray Atmospheric Pressure Photoionization Mass Spectrometry. Analytical Chemistry, 93(42), 14152–14160. [Link]

  • Ghosh, S. K., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 43(10), 1361–1372. [Link]

  • ResearchGate. Comparison of amino acid derivatization reagents for liquid chromatography atmospheric pressure chemical ionization mass spectrometric analysis of seven amino acids in tea extract. [Link]

  • MDPI. (2021). Efficient Analysis of Small Molecules via Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI–TOF MS) Using Gold Nanoshells with Nanogaps. [Link]

  • MDPI. (2021). Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zare, R. N., & Cohen, S. L. (2002). Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry, 373(7), 571–586. [Link]

  • SciSpace. The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. [Link]

  • PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

  • Meckelmann, S. W., et al. (2017). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. Prostaglandins & Other Lipid Mediators, 131, 33–40. [Link]

  • Zhang, S., et al. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 21(1), 154–160. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Leah4sci. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Spiteller, G., & Spiteller-Friedmann, M. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 45(7), 464. [Link]

  • Meckelmann, S. W., et al. (2017). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. Prostaglandins & Other Lipid Mediators, 131, 33–40. [Link]

  • Know-Bee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311. [Link]

Sources

A Comparative Guide to Orthogonal Protecting Group Strategies for (R)-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and complex molecule synthesis, the strategic manipulation of protecting groups is a cornerstone of success. The principle of orthogonality—the selective removal of one class of protecting group in the presence of others—provides the precision required for multi-step synthetic routes.[1][2] (R)-Boc-allylglycine methyl ester is a versatile chiral building block that exemplifies this principle, featuring three distinct protecting groups: an N-terminal tert-butoxycarbonyl (Boc) group, a C-terminal methyl ester, and a side-chain allyl group.

This guide provides an in-depth comparison of the orthogonal deprotection strategies for this molecule. We will move beyond simple procedural lists to explore the mechanistic rationale behind experimental choices, present comparative data, and offer detailed, field-proven protocols to ensure trustworthy and reproducible outcomes.

The Anatomy of a Multi-Functional Building Block

(R)-Boc-allylglycine methyl ester presents a classic scenario for orthogonal synthesis. Each protecting group is susceptible to a unique set of cleavage conditions, allowing for three distinct pathways of selective deprotection.

  • N-α-Boc Group: An acid-labile carbamate. Its removal unmasks the primary amine for peptide bond formation or other N-terminal modifications.

  • C-Terminal Methyl Ester: A base-labile ester. Its saponification reveals the carboxylic acid, enabling C-terminal elongation or cyclization.

  • Side-Chain Allyl Group: Removable via Palladium(0)-catalyzed π-allyl complex formation. This unmasks a versatile handle for further functionalization.

The following diagram illustrates the molecular structure and the three orthogonal deprotection points.

G cluster_molecule (R)-Boc-allylglycine methyl ester cluster_deprotection Orthogonal Deprotection Pathways cluster_products Selective Deprotection Products mol Boc-NH-CH(CH₂CH=CH₂)-COOMe Boc_dep Acidolysis (e.g., TFA) mol->Boc_dep N-Terminus Allyl_dep Pd(0) Catalysis (e.g., Pd(PPh₃)₄) mol->Allyl_dep Side-Chain Me_dep Saponification (e.g., LiOH) mol->Me_dep C-Terminus Prod_Boc H₂N-CH(CH₂CH=CH₂)-COOMe Boc_dep->Prod_Boc Prod_Me Boc-NH-CH(CH₂)-COOH Boc-NH-CH(CH₂)-COOMe Boc-NH-CH(CH₂)-COOMe Allyl_dep->Boc-NH-CH(CH₂)-COOMe Prod_Allyl Boc-NH-CH(CH₂CH=CH₂)-COOH Me_dep->Prod_Allyl

Caption: Orthogonal deprotection sites on (R)-Boc-allylglycine methyl ester.

Strategy 1: Selective N-Boc Deprotection (Acidolysis)

The Boc group is a workhorse for amine protection, prized for its stability in a wide range of conditions but easily removed with strong acid.[3] The primary challenge in this strategy is preventing the concomitant cleavage of the acid-sensitive methyl ester.[4][5]

Mechanistic Insight: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine. The intermediate tert-butyl cation is a potent electrophile that can cause side reactions, such as alkylating other nucleophilic residues if present.[4] The choice of solvent and scavengers is therefore critical.

Comparative Deprotection Conditions
MethodReagent SystemConditionsTypical YieldKey Considerations & Rationale
Standard 20-50% TFA in DCM0°C to RT, 30-60 min>90%Rationale: DCM provides good resin swelling in solid-phase synthesis and solubilizes the substrate.[5] Caveat: Can lead to partial methyl ester hydrolysis with prolonged reaction times or elevated temperatures.[4][6]
Milder 4M HCl in Dioxane0°C to RT, 1-4 h85-95%Rationale: Anhydrous conditions minimize ester hydrolysis.[6] Dioxane is less volatile than DCM. Often preferred when substrates are particularly acid-sensitive.
High Selectivity Oxalyl Chloride (3 eq.) in MethanolRT, 1-4 h~90%Rationale: A non-traditional, milder method that avoids strong protic acids, offering excellent functional group tolerance for acid-labile groups like esters.[7][8] The mechanism is thought to involve electrophilic activation of the carbamate.[7]
Experimental Protocol: N-Boc Deprotection with TFA/DCM

This protocol is optimized for selectivity against the methyl ester.

  • Preparation: Dissolve N-Boc-allylglycine methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to temper the reaction rate and minimize side reactions.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq., ~25% v/v) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 15-20 minutes. The reaction is typically complete within 1 hour.

  • Quenching & Work-up: Upon completion, carefully concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which should be used immediately or stored as a stable salt (e.g., hydrochloride).

Workflow Diagram: N-Boc Deprotection

G sub Substrate Boc-AAG-OMe reaction Acidolysis sub->reaction 0 °C, 1h reagent 25% TFA in DCM reagent->reaction product Product H₂N-AAG-OMe workup Quench & Extract reaction->workup Monitor by TLC workup->product

Caption: Workflow for selective N-Boc deprotection.

Strategy 2: Selective Allyl Group Deprotection (Palladium Catalysis)

The allyl group is a truly orthogonal protecting group, stable to both the acidic and basic conditions used to remove Boc and alkyl esters, respectively. Its removal relies on transition-metal catalysis, typically with a Palladium(0) source.

Mechanistic Insight: The reaction proceeds via the formation of a π-allyl palladium complex. A nucleophilic scavenger then intercepts this complex, regenerating the Pd(0) catalyst and releasing the deprotected functionality.[9] The choice of scavenger is critical to prevent side reactions and ensure efficient catalyst turnover. Phenylsilane and morpholine are common choices.[10]

Comparative Deprotection Conditions
MethodReagent SystemConditionsTypical YieldKey Considerations & Rationale
Standard Pd(PPh₃)₄ (0.1-0.3 eq.), Phenylsilane (PhSiH₃, 5-10 eq.) in DCMRT, 1-2 h>90%Rationale: Tetrakis(triphenylphosphine)palladium(0) is a widely used, effective catalyst. Phenylsilane acts as an efficient scavenger. The reaction is typically clean and fast.[10]
Alternative Scavenger Pd(PPh₃)₄ (0.1 eq.), Morpholine (10 eq.) in THF/DCMRT, 2-4 h85-95%Rationale: Morpholine is a common nucleophilic scavenger. This system is effective, though sometimes slower than with silane-based scavengers.[11]
Boronic Acid Pd(OAc)₂, PPh₃, Phenylboronic acid, K₂CO₃ in Acetone/H₂O50°C, 3 h~90%Rationale: A different catalytic system that can be advantageous in certain contexts, avoiding silanes or amines if they are incompatible with other functionalities.
Experimental Protocol: Allyl Deprotection with Pd(PPh₃)₄/PhSiH₃

This protocol must be performed under a strict inert atmosphere as Pd(0) catalysts are air-sensitive.

  • Preparation: Dissolve N-Boc-allylglycine methyl ester (1.0 eq.) in anhydrous, degassed DCM (0.1 M) in a flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add phenylsilane (PhSiH₃, 5.0 eq.) via syringe. Then, add the Pd(PPh₃)₄ catalyst (0.1 eq.) in one portion. The solution will typically turn from colorless to yellow or orange.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: The crude product often contains residual palladium complexes. Purify by flash column chromatography on silica gel to obtain the deprotected product.

Workflow Diagram: Allyl Deprotection```dot

G sub Substrate Boc-AAG(allyl)-OMe reaction π-Allyl Complex Formation sub->reaction RT, 2h, Argon reagent Pd(PPh₃)₄ PhSiH₃ reagent->reaction product Product Boc-AAG-OMe workup Purify via Chromatography reaction->workup Monitor by TLC workup->product

Caption: Workflow for selective methyl ester deprotection.

Conclusion: Strategic Application in Synthesis

The ability to selectively unmask the amine, carboxylic acid, or side-chain of (R)-Boc-allylglycine methyl ester opens a vast landscape of synthetic possibilities.

  • N-Boc removal is the gateway to linear peptide elongation.

  • Methyl ester removal allows for C-terminal modification or head-to-tail cyclization.

  • Allyl group removal provides a unique handle for side-chain labeling, branching, or the introduction of post-translational modifications.

By understanding the distinct chemical logic behind each deprotection strategy, researchers can confidently navigate complex synthetic pathways, building intricate molecular architectures with precision and control. The protocols and comparative data provided herein serve as a validated foundation for applying these powerful orthogonal strategies in the laboratory.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • García-Martín, F., & Albericio, F. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]

  • Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. QuimicaOrganica.org. [Link]

  • Di Gioia, M. L., Leggio, A., Le Pera, A., Siciliano, C., Liguori, A., & Sindona, G. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. [Link]

  • Request PDF. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Yeo, D. S., & Srinivasan, R. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. ACS Combinatorial Science, 14(11), 609-613. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ResearchGate. (n.d.). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Zhang, H. J., Guibé, F., & Balavoine, G. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 29(1), 61-64. [Link]

  • ResearchGate. (n.d.). Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Utilizing NaBH4 in DMSO. [Link]

  • Sritoma, J., & He, Y. (2007). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Organic & Biomolecular Chemistry, 5(11), 1774-1780. [Link]

  • ResearchGate. (n.d.). Facile and Selective Deprotection of Allyl Esters Catalyzed by H-β Zeolite. [Link]

  • Guibé, F. (1998). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 63(23), 8094-8103. [Link]

  • Friedrich-Bochnitschek, S., Waldmann, H., & Kunz, H. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. The Journal of Organic Chemistry, 54(4), 751-756. [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25193-25200. [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • Kates, S. A., et al. (1993). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 58(26), 7320-7322. [Link]

  • ResearchGate. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432. [Link]

  • ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. [Link]

  • CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Reddy, K. S., et al. (2015). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 13(28), 7676-7684. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25193-25200. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. As researchers and drug development professionals, our work's integrity is intrinsically linked to a deeply ingrained culture of safety. This document moves beyond a simple checklist, offering a procedural and logical framework for handling this valuable chiral building block. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

This compound is a key intermediate in synthesizing complex organic molecules where stereochemistry is crucial.[1] Its Boc-protected amine and terminal alkene functionalities allow for selective chemical transformations.[1] However, like all chemical reagents, it requires respectful and informed handling.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the potential hazards is paramount. While this compound may not be acutely toxic, its chemical properties warrant caution. All chemical products should be treated as having "unknown hazards and toxicity" until proven otherwise.[2]

Primary Hazards:

  • Oral Toxicity: Classified as harmful if swallowed.[3][4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

It's crucial to recognize that the risks associated with any chemical are dependent on the conditions of its use and storage.[2] Therefore, a dynamic risk assessment should be a constant in your laboratory workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile or Neoprene GlovesProvides a chemical barrier to prevent skin contact. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eyes/Face Safety Glasses with Side Shields or Goggles; Face ShieldProtects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Body Laboratory CoatProtects skin and personal clothing from contamination. Ensure your lab coat is fully buttoned.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Avoids the inhalation of any potential aerosols or vapors.[3][4][5]

Expert Insight: The choice of glove material is critical. While nitrile is a good general-purpose choice, for prolonged handling or in situations with a high risk of splash, consulting a glove compatibility chart for the specific solvent being used with the compound is recommended.

Safe Handling and Operational Protocols

Adherence to good laboratory practices is the cornerstone of safety.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure your workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.[3]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

  • Weighing and Transfer: When weighing, do so in a manner that minimizes the generation of dust or aerosols. Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware and a pipette with a bulb or a mechanical pipettor.

  • Heating: If heating is required, be aware that this compound is a combustible liquid.[6] Keep it away from open flames, sparks, and hot surfaces.[6]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2][6] Clean any contaminated surfaces.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Recommended storage temperature is between 2-8°C.[1][2]

  • Keep away from strong oxidizing agents.[5]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spill Response

Small Spills (a few grams or milliliters):

  • Alert: Inform colleagues in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.

  • Neutralize (if applicable): For acidic or basic spills, neutralize appropriately.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to your institution's hazardous waste guidelines.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team and your supervisor.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency personnel.

Personal Exposure
Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing.[2][5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][5]
Inhalation Move the person to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[2][5][6] Rinse mouth with water.[2][6] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][5][6]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

  • Disposal Route: Dispose of the waste through your institution's designated hazardous waste disposal program. Do not pour down the drain.[5]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Use Fume Hood Use Fume Hood Prepare Workspace->Use Fume Hood Weigh & Transfer Weigh & Transfer Use Fume Hood->Weigh & Transfer Perform Reaction Perform Reaction Weigh & Transfer->Perform Reaction Clean Workspace Clean Workspace Perform Reaction->Clean Workspace Spill Spill Perform Reaction->Spill Personal Exposure Personal Exposure Perform Reaction->Personal Exposure Store Properly Store Properly Clean Workspace->Store Properly Dispose Waste Dispose Waste Store Properly->Dispose Waste Remove PPE & Wash Hands Remove PPE & Wash Hands Dispose Waste->Remove PPE & Wash Hands Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Follow First Aid Personal Exposure->Follow First Aid

Caption: Safe Handling Workflow for this compound.

Conclusion

By integrating these safety protocols and the underlying scientific rationale into your daily laboratory work, you contribute to a safer and more effective research environment. This guide is a living document; always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety policies.

References

  • MySkinRecipes. This compound. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.